molecular formula C45H84O16P2 B15548779 18:1 PI(3)P

18:1 PI(3)P

Katalognummer: B15548779
Molekulargewicht: 943.1 g/mol
InChI-Schlüssel: ISKUBHYPLQMTBH-HTTWJMIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:1 PI(3)P is a useful research compound. Its molecular formula is C45H84O16P2 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H84O16P2

Molekulargewicht

943.1 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[(1S,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)57-35-37(59-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-58-63(55,56)61-45-42(50)40(48)41(49)44(43(45)51)60-62(52,53)54/h17-20,37,40-45,48-51H,3-16,21-36H2,1-2H3,(H,55,56)(H2,52,53,54)/b19-17-,20-18-/t37-,40?,41?,42?,43?,44-,45+/m1/s1

InChI-Schlüssel

ISKUBHYPLQMTBH-HTTWJMIOSA-N

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

The Unseen Influence: A Technical Guide to the Role of 18:1 PI(3)P in Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositides (PIs) are a class of minor but critically important signaling lipids that regulate a vast array of cellular processes, including signal transduction, cell proliferation, and membrane trafficking. Their spatial and temporal distribution within cellular membranes is tightly controlled by a suite of kinases and phosphatases, creating a dynamic signaling network. Among the various PI species, phosphatidylinositol 3-phosphate (PI(3)P) has been firmly established as a key player in the endosomal system. This technical guide will delve into the core functions of PI(3)P in endosomal trafficking, with a specific focus on the emerging significance of its acyl chain composition, particularly the 18:1 (dioleoyl) variant. While much of the existing literature discusses PI(3)P in a general context, this guide will also explore the nuanced roles that specific acyl chain structures may play in modulating its biological activity.

The Central Role of PI(3)P in Endosomal Trafficking

PI(3)P is predominantly found on the membranes of early endosomes and is indispensable for the proper sorting and trafficking of cargo within the endocytic pathway.[1] Its synthesis is primarily catalyzed by the class III phosphoinositide 3-kinase, Vps34.[2][3] The localized production of PI(3)P on endosomal membranes serves as a crucial landmark, recruiting a specific set of effector proteins that contain PI(3)P-binding domains, such as the FYVE and PX domains.[4][5]

These effector proteins are the functional mediators of PI(3)P's role in endosomal trafficking. Key effectors include:

  • Early Endosome Antigen 1 (EEA1): A tethering protein that facilitates the fusion of endocytic vesicles with early endosomes. EEA1's localization to early endosomes is dependent on its coincident binding to both PI(3)P and the small GTPase Rab5.[6][7]

  • Sorting Nexins (SNXs): A large family of proteins characterized by the presence of a PX domain that binds to PI(3)P.[8][9] SNXs are involved in various aspects of endosomal sorting, including the formation of tubular structures that mediate the recycling of cargo back to the plasma membrane or the trans-Golgi network.[9][10]

The orchestrated recruitment of these and other effector proteins by PI(3)P is essential for several key processes in the endosomal pathway, including:

  • Endosome Fusion and Maturation: PI(3)P is critical for the fusion of incoming vesicles with early endosomes and for the subsequent maturation of early endosomes into late endosomes.[4]

  • Cargo Sorting and Recycling: Through the recruitment of sorting nexins, PI(3)P plays a pivotal role in directing cargo for either degradation in lysosomes or recycling to other cellular compartments.[10]

  • Autophagy: PI(3)P is also a key regulator of autophagy, a cellular process for the degradation of bulk cytoplasmic components. It is required for the formation of the autophagosome.[11]

The Emerging Significance of Acyl Chain Composition: The Case of 18:1 PI(3)P

While the phosphorylated inositol (B14025) headgroup has traditionally been considered the primary determinant of phosphoinositide function, there is a growing appreciation for the role of the attached fatty acyl chains in modulating their biological activity. The acyl chain composition of phosphoinositides can vary, with the 38:4 (18:0 in the sn-1 position and 20:4 in the sn-2 position) species being predominant in mammalian cells.[12][13][14] However, other variants, including this compound (dioleoyl PI(3)P), are also present and may have distinct functional roles.

The specific functions of this compound in endosomal trafficking are still an active area of investigation, and the current literature often does not differentiate between PI(3)P species with different acyl chains. However, studies on other phosphoinositides and their interacting proteins suggest that acyl chain composition can indeed influence protein-lipid interactions and downstream signaling. For instance, research on the nuclear receptor SF-1 has shown that altering the acyl chain length and unsaturation of PIP3 can regulate the receptor's structure and function.[15] This raises the intriguing possibility that the 18:1 acyl chains of PI(3)P could fine-tune its interactions with effector proteins, thereby modulating the kinetics or specificity of endosomal trafficking events.

Future research focusing on the following areas will be crucial to unraveling the specific roles of this compound:

  • Acyl Chain Specificity of Effector Proteins: Determining whether PI(3)P effector proteins, such as EEA1 and various sorting nexins, exhibit preferential binding to PI(3)P with specific acyl chain compositions.

  • Functional Consequences of Acyl Chain Variation: Investigating how the presence of this compound, as opposed to other PI(3)P species, affects the rates of endosome fusion, cargo sorting, and other trafficking events.

  • Regulation of Acyl Chain Composition: Understanding the enzymatic machinery responsible for generating and remodeling the acyl chain composition of the endosomal PI(3)P pool.

Quantitative Data on PI(3)P Interactions

The following table summarizes available quantitative data on the binding of effector proteins to PI(3)P. It is important to note that in many of these studies, the specific acyl chain composition of the PI(3)P used was not specified.

Effector Protein/DomainPI(3)P Binding Affinity (Kd)MethodReference
SNX16 PX domainHigh affinity (specific value not stated)Lipid-protein overlay assay[16]
SNX1 PX domainBinds to PI(3)PNot specified[9]
SNX4Binds to PI(3)PNot specified[9]
SNX9 PX domainBinds to PI(4,5)P2Not specified[9]
Mdm1 (yeast SNX14 homolog) PX domainPreferentially binds to PI(3,5)P2Not specified[17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

PI(3)P Signaling in Early Endosome Trafficking

PI3P_Signaling cluster_membrane Early Endosome Membrane PI PI Vps34 Vps34 PI->Vps34 substrate PI(3)P PI(3)P EEA1 EEA1 PI(3)P->EEA1 recruits SNX SNX PI(3)P->SNX recruits Rab5-GTP Rab5-GTP Rab5-GTP->EEA1 recruits Rab5-GTP->Vps34 recruits Early_Endosome Early Endosome EEA1->Early_Endosome tethers Recycling_Vesicle Recycling Vesicle SNX->Recycling_Vesicle mediates budding of Cargo_Vesicle Cargo Vesicle Cargo_Vesicle->Early_Endosome fuses with Early_Endosome->Recycling_Vesicle Late_Endosome_Pathway Late Endosome Pathway Early_Endosome->Late_Endosome_Pathway matures to Vps34->PI(3)P phosphorylates

Caption: PI(3)P signaling cascade on the early endosome.

Experimental Workflow for Liposome (B1194612) Co-sedimentation Assay

Liposome_Cosedimentation cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis Prepare_Liposomes Prepare liposomes (with/without this compound) Incubate Incubate protein with liposomes Prepare_Liposomes->Incubate Purify_Protein Purify protein of interest Purify_Protein->Incubate Ultracentrifugation Ultracentrifugation Incubate->Ultracentrifugation Supernatant Supernatant (unbound protein) Ultracentrifugation->Supernatant Pellet Pellet (liposomes + bound protein) Ultracentrifugation->Pellet SDS_PAGE SDS-PAGE and Coomassie/Western Blot Supernatant->SDS_PAGE Pellet->SDS_PAGE Quantify Quantify protein in supernatant and pellet SDS_PAGE->Quantify

Caption: Workflow for a liposome co-sedimentation assay.

Experimental Workflow for Proximity Ligation Assay (PLA)

PLA_Workflow Fix_Permeabilize Fix and permeabilize cells Primary_Antibodies Incubate with primary antibodies (anti-PI(3)P and anti-protein of interest) Fix_Permeabilize->Primary_Antibodies PLA_Probes Incubate with PLA probes (secondary antibodies with DNA oligonucleotides) Primary_Antibodies->PLA_Probes Ligation Ligate oligonucleotides if in close proximity (<40nm) PLA_Probes->Ligation Amplification Rolling circle amplification of ligated circle Ligation->Amplification Detection Hybridize with fluorescently labeled oligonucleotides Amplification->Detection Microscopy Fluorescence microscopy and image analysis Detection->Microscopy

Caption: Workflow for a proximity ligation assay.

Detailed Experimental Protocols

Liposome Co-sedimentation Assay

This assay is used to assess the binding of a protein of interest to liposomes containing a specific lipid, such as this compound.

Materials:

  • Lipids: Main structural lipid (e.g., POPC), negatively charged lipid (e.g., POPS), and this compound.

  • Purified protein of interest.

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Ultracentrifuge with a suitable rotor.

  • SDS-PAGE equipment and reagents.

Protocol:

  • Liposome Preparation:

    • Mix the desired lipids in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Rehydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.

  • Binding Reaction:

    • In an ultracentrifuge tube, mix the purified protein with the prepared liposomes at desired final concentrations.

    • Include a control reaction with liposomes lacking this compound.

    • Incubate the mixture at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet with binding buffer and then resuspend it in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or Western blotting.

    • Quantify the band intensities to determine the percentage of protein bound to the liposomes.

Proximity Ligation Assay (PLA)

This in situ technique allows for the visualization and quantification of interactions between two molecules, such as PI(3)P and a protein, within a cell.[18][19][20]

Materials:

  • Cells of interest grown on coverslips.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking solution (e.g., Duolink Blocking Solution).

  • Primary antibodies: one against PI(3)P and another against the protein of interest, raised in different species.

  • PLA probes (secondary antibodies conjugated to oligonucleotides).

  • Ligation solution and ligase.

  • Amplification solution and polymerase.

  • Detection reagents (fluorescently labeled oligonucleotides).

  • Mounting medium with DAPI.

  • Fluorescence microscope.

Protocol:

  • Cell Preparation:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

  • Antibody Incubation:

    • Block non-specific binding sites with blocking solution.

    • Incubate with a mixture of the two primary antibodies.

  • PLA Probe Incubation:

    • Wash the cells and then incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).

  • Ligation:

    • Wash and then add the ligation solution containing ligase and two connector oligonucleotides. If the probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a closed DNA circle.

  • Amplification:

    • Wash and add the amplification solution containing polymerase. This will initiate rolling circle amplification, generating a long DNA product from the circular template.

  • Detection:

    • Wash and add the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.

  • Imaging:

    • Mount the coverslips on slides with mounting medium containing DAPI.

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the interaction.

Conclusion and Future Directions

PI(3)P is a cornerstone of endosomal identity and function, orchestrating a complex series of events that ensure the proper trafficking of cellular cargo. While the general mechanisms of PI(3)P action are well-established, the influence of its acyl chain composition is a frontier in lipid biology. The specific roles of this compound in endosomal trafficking remain to be fully elucidated. Future research employing advanced techniques such as lipidomics, sophisticated in vitro reconstitution assays with defined lipid compositions, and super-resolution imaging will be instrumental in dissecting the nuanced roles of different PI(3)P species. A deeper understanding of how the 18:1 acyl chain modulates PI(3)P function could open new avenues for therapeutic intervention in diseases where endosomal trafficking is dysregulated.

References

An In-depth Technical Guide to 18:1 PI(3)P as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphatidylinositol 3-Phosphate (PI(3)P)

Phosphoinositides (PIs) are a class of minor, yet indispensable, phospholipid components of eukaryotic cell membranes that play pivotal roles in a vast array of cellular signaling and trafficking events.[1] Through the coordinated action of a suite of specific kinases and phosphatases, the inositol (B14025) headgroup of phosphatidylinositol can be reversibly phosphorylated at the 3, 4, and 5 positions, generating seven distinct phosphoinositide species.[2] This dynamic regulation creates a complex signaling language that contributes to membrane identity and orchestrates processes such as cell growth, proliferation, metabolism, and membrane transport.[3][4]

Among these signaling lipids, Phosphatidylinositol 3-phosphate (PI(3)P) has emerged as a master regulator of intracellular membrane trafficking.[5] It is predominantly found on the membranes of endosomes and autophagosomes, where it serves as a docking site for the recruitment of specific effector proteins.[6][7] These effectors, typically containing PI(3)P-binding motifs like the FYVE or PX domains, are then able to execute critical functions in endosomal sorting, maturation, and the biogenesis of autophagosomes.[8][9]

While much of the literature discusses PI(3)P in a general sense, it is crucial to recognize that phosphoinositides are a heterogeneous population of molecules with varying fatty acyl chains. The specific species, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P , features oleic acid (18:1) at both the sn-1 and sn-2 positions.[3] Although the functional significance of specific acyl chain compositions is still an area of active investigation, evidence suggests that fatty acid composition can influence the biophysical properties of the membrane and the specific functions of the phosphoinositide.[4][10] This guide provides a comprehensive overview of the core biology of PI(3)P, with a focus on the 18:1 species where data is available, its central roles in cellular signaling, and the methodologies employed for its study.

Synthesis and Metabolism of PI(3)P

The cellular levels of PI(3)P are meticulously controlled by a balance between its synthesis by phosphoinositide 3-kinases (PI3Ks) and its degradation by lipid phosphatases.

2.1 Synthesis The primary route for PI(3)P synthesis in all eukaryotic cells is catalyzed by the Class III PI3K, also known as Vps34 (vacuolar protein sorting 34).[8][9] Unlike Class I PI3Ks which preferentially phosphorylate PI(4,5)P₂, Vps34 exclusively uses phosphatidylinositol (PI) as its substrate to generate PI(3)P.[5] The de novo synthesis of the PI precursor itself occurs at the endoplasmic reticulum (ER).[2][11] Vps34 does not act alone but functions within distinct multi-protein complexes that direct its activity to specific subcellular locations and processes. For instance, in the context of autophagy, Vps34 forms a complex with Vps15, Beclin-1 (Atg6), and Atg14 to ensure localized PI(3)P production at the site of autophagosome formation.[8][12]

2.2 Degradation and Conversion The turnover of PI(3)P is equally critical for its signaling function. This is primarily accomplished through dephosphorylation by PI(3)P phosphatases. The myotubularin (MTM) family of phosphatases, including Jumpy (MTMR14) and MTMR3, are key enzymes that dephosphorylate PI(3)P at the D3 position of the inositol ring, converting it back to PI.[2][12][13] This action terminates the signal and is crucial for the progression of processes like autophagosome maturation.[14]

Furthermore, PI(3)P can serve as a precursor for the synthesis of Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a distinct signaling lipid important for late endosomal and lysosomal function.[6][15] This conversion is catalyzed by the PI(3)P 5-kinase known as PIKfyve in mammals (Fab1p in yeast).[5]

PI3P_Metabolism PI Phosphatidylinositol (PI) PI3P This compound PI->PI3P PI3P->PI PI35P2 PI(3,5)P₂ PI3P->PI35P2 Vps34_label Vps34 (Class III PI3K) Vps34_label->PI3P MTM_label Myotubularin Phosphatases MTM_label->PI PIKfyve_label PIKfyve PIKfyve_label->PI35P2

Figure 1: Core metabolic pathways for PI(3)P synthesis and turnover.

Signaling Roles of PI(3)P

The primary signaling function of PI(3)P is to create transient, localized platforms on organelle membranes to recruit effector proteins that regulate membrane dynamics.

3.1 Autophagy Autophagy is a cellular self-degradation process essential for homeostasis, where cytoplasmic contents are enclosed in a double-membraned vesicle, the autophagosome, and delivered to the lysosome for breakdown. The generation of PI(3)P by the Vps34-Beclin-1 complex is one of the earliest and most critical steps in autophagy initiation.[9][12] The resulting pool of PI(3)P on the nascent autophagosome membrane (phagophore or isolation membrane) acts as a scaffold to recruit PI(3)P effectors.[5]

Key effectors in this process include:

  • WIPIs (WD-repeat protein interacting with phosphoinositides): Mammalian orthologues of the yeast Atg18, WIPI proteins bind to PI(3)P and are essential for the expansion of the phagophore.[13]

  • DFCP1 (Double FYVE domain-containing protein 1): This protein is recruited to PI(3)P-enriched subdomains of the ER that mark sites of autophagosome formation.[5]

The subsequent removal of PI(3)P by phosphatases is required for the dissociation of these factors, allowing the autophagosome to mature and ultimately fuse with the lysosome.[14][16]

Autophagy_Signaling cluster_membrane Phagophore Membrane PI PI PI3P PI(3)P PI->PI3P Phosphorylation WIPIs WIPI Effectors PI3P->WIPIs Recruitment DFCP1 DFCP1 PI3P->DFCP1 Recruitment Vps34 Vps34 Complex (Vps34, Beclin-1, Atg14) Vps34->PI Recruitment Maturation Autophagosome Maturation & Elongation WIPIs->Maturation DFCP1->Maturation

Figure 2: PI(3)P signaling cascade in the initiation of autophagy.

3.2 Endosomal Trafficking PI(3)P is highly enriched on the membranes of early endosomes and plays a central role in the endocytic pathway.[6][8] As vesicles bud off from the plasma membrane, they fuse with early endosomes. Here, PI(3)P generated by Vps34 recruits a cohort of proteins that control endosome identity, fusion, and the sorting of cargo for either recycling back to the plasma membrane or degradation in the lysosome.[17]

Key effectors in endosomal trafficking include:

  • EEA1 (Early Endosomal Antigen 1): A tethering factor that contains a FYVE domain. It binds to both PI(3)P and the small GTPase Rab5, helping to mediate the fusion of endocytic vesicles with early endosomes.[8]

  • ESCRT-0 Complex: The ESCRT (Endosomal Sorting Complexes Required for Transport) machinery is responsible for sorting ubiquitinated cargo into intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The ESCRT-0 subunit Hrs contains a FYVE domain that directs the complex to PI(3)P-rich domains on the endosome, initiating the sorting process.[8][16]

Endosomal_Trafficking cluster_membrane Early Endosome Membrane PI3P PI(3)P EEA1 EEA1 (FYVE) PI3P->EEA1 Recruitment ESCRT0 ESCRT-0 (Hrs-FYVE) PI3P->ESCRT0 Recruitment Fusion Vesicle Fusion EEA1->Fusion Sorting Cargo Sorting (MVB Formation) ESCRT0->Sorting

Figure 3: Role of PI(3)P in recruiting key effectors for endosomal sorting and fusion.

Quantitative Data

Quantitative analysis of specific phosphoinositide species is challenging due to their low cellular abundance and dynamic nature. Most available data pertains to the broader class of PI3K inhibitors rather than specific concentrations or binding affinities of this compound itself.

Table 1: Inhibitor Potency Against PI3K Pathway

Compound Target IC₅₀ / EC₅₀ Assay Type Reference
D-87503 PI3K 62 nM In vitro kinase assay [18]
D-87503 Erk2 0.76 µM In vitro kinase assay [18]
D-87503 Cancer Cell Lines Median of 5 µM Cell proliferation [18]

| Wortmannin | General Class I PI3K | ~100 nM (effective dose) | In vitro kinase assay |[19] |

Table 2: Mass Spectrometry Parameters for Phosphoinositide Analysis Note: These are general parameters and require optimization for specific instruments and lipid species.

Parameter Description Typical Value/Setting Reference
Ionization Mode Electrospray Ionization (ESI) Negative or Positive Mode [20]
Scan Type Precursor Ion or Neutral Loss Scan To detect specific headgroup fragments [20]
Collision Gas Inert gas for fragmentation Argon [20]
Collision Energy Energy to induce fragmentation 26-45 eV (variable) [21]

| Deacylation | Chemical removal of fatty acids | Methylamine treatment |[22] |

Experimental Protocols

A variety of techniques are employed to investigate the synthesis, abundance, and function of PI(3)P in cells.

5.1 PI3K Activity Assays These assays measure the enzymatic activity of PI3 kinases, often to assess the efficacy of inhibitors.

5.1.1 Indirect Method: Western Blot for Downstream Effectors (e.g., p-Akt) This widely used method assesses the activity of the PI3K pathway by measuring the phosphorylation of a key downstream target, Akt.[23]

  • Cell Treatment & Lysis: Treat cells with the compound of interest. Wash cells with ice-cold PBS and lyse in a suitable buffer containing protease and phosphatase inhibitors.[18][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[23]

  • SDS-PAGE and Transfer: Denature protein samples, separate them by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[23]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and a digital imager.[18][23]

  • Normalization: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the phospho-protein signal.[18]

5.1.2 Direct Method: In Vitro Kinase Assay This method directly measures the enzymatic activity of immunoprecipitated PI3K or recombinant enzyme by quantifying the product (e.g., PIP₃ or ADP).[23][24]

  • Enzyme Source: Use either immunoprecipitated PI3K complex from cell lysates or a purified recombinant PI3K enzyme.[23]

  • Reaction Setup: In a microplate well, combine the enzyme, a kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂), and the compound/inhibitor to be tested.[24]

  • Substrate Addition: Add the lipid substrate (e.g., PI(4,5)P₂ for Class I PI3K).[19]

  • Initiate Reaction: Start the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).[18]

  • Signal Detection: Stop the reaction and measure the product. Commercial kits (e.g., ADP-Glo™) are commonly used, which quantify the amount of ADP produced in the kinase reaction via a luminescence readout.[18][24]

PI3K_Assay_Workflow cluster_indirect Indirect: Western Blot cluster_direct Direct: In Vitro Kinase Assay Lysis_W Cell Lysis Quant_W Protein Quant. Lysis_W->Quant_W SDS SDS-PAGE Quant_W->SDS Transfer Membrane Transfer SDS->Transfer Blot Immunoblot (p-Akt) Transfer->Blot Detect_W Detection (ECL) Blot->Detect_W Enzyme Prepare Enzyme (IP or Recombinant) Reaction Setup Reaction (Buffer, Inhibitor) Enzyme->Reaction Substrate Add Substrate (PIP₂) Reaction->Substrate ATP Initiate (Add ATP) Substrate->ATP Detect_K Detect Product (e.g., ADP) ATP->Detect_K

Figure 4: Comparative workflow for indirect and direct PI3K activity assays.

5.2 Quantification of this compound by Mass Spectrometry Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, non-radioactive method for the specific detection and quantification of different phosphoinositide species.[22][25]

  • Lipid Extraction: Extract total lipids from cells or tissues using an appropriate solvent system (e.g., acidified chloroform/methanol).[22]

  • Deacylation (Optional but Recommended): To overcome challenges in separating lipid species with the same mass but different fatty acids, samples can be deacylated. This is achieved by treating the dried lipid extract with methylamine, which removes the fatty acyl chains, leaving the water-soluble glycerophosphoinositol (B231547) (GroPI) headgroups. This simplifies analysis by grouping all species of a given phosphorylation state together.[22]

  • Chromatographic Separation: Resuspend the sample and separate the different phosphoinositide headgroups using high-performance ion chromatography (HPIC) or hydrophilic interaction liquid chromatography (HILIC).[22][26]

  • Mass Spectrometry Analysis: Perform targeted analysis using selected reaction monitoring (SRM) on a tandem mass spectrometer. The instrument is set to select the precursor ion mass corresponding to the GroPI of interest in the first quadrupole, fragment it in the second, and detect a specific product ion in the third, providing high specificity and sensitivity.[22]

  • Quantification: Quantify the amount of PI(3)P by comparing its signal to that of a known amount of a spiked-in internal standard (e.g., a synthetic phosphoinositide with non-native fatty acids like 17:0/20:4 PI(3)P).[25]

5.3 Detection of PI(3)P-Protein Interactions

5.3.1 Protein-Lipid Overlay (PLO) Assay This is a straightforward in vitro technique to screen for interactions between a protein and various lipids.[27]

  • Lipid Spotting: Dissolve purified lipids (e.g., this compound) in an appropriate solvent (e.g., methanol/chloroform) and carefully spot small volumes onto a hydrophobic membrane (e.g., PVDF). Allow the solvent to evaporate completely.[27]

  • Blocking & Incubation: A modified protocol combines blocking and incubation to reduce steric hindrance. Incubate the membrane in a blocking buffer (e.g., 3% BSA in PBST) that also contains the purified, epitope-tagged protein of interest (e.g., a GST-tagged FYVE domain).[27]

  • Washing: Wash the membrane extensively with buffer (e.g., PBST) to remove non-specifically bound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the epitope tag (e.g., anti-GST), followed by washes and incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate. A spot will appear where the protein has bound to its target lipid.[27]

5.3.2 In-Cell Visualization with Fluorescent Probes To visualize the subcellular localization of PI(3)P in fixed or living cells, fluorescently-tagged protein domains that specifically bind PI(3)P are widely used.[1][28]

  • Probe Generation: The most common probes are fusions of a fluorescent protein (e.g., GFP) with a tandem repeat of a PI(3)P-binding domain, such as the FYVE domain of EEA1 or the PX domain of p40phox (e.g., GFP-2xFYVE).[9][28]

  • Cellular Expression/Delivery: The probe can be introduced into cells by transient transfection of a plasmid encoding the fusion protein. For fixed cells, a purified, fluorescently-labeled recombinant probe can be applied after cell fixation and permeabilization.[28]

  • Imaging: Visualize the localization of the fluorescent probe using confocal or fluorescence microscopy. An accumulation of fluorescence in specific regions (e.g., puncta corresponding to endosomes) indicates the location of PI(3)P pools.[1][28]

PI3P_Detection_Workflow cluster_ms Quantification: LC-MS/MS cluster_viz Localization: Fluorescent Probes Extract Lipid Extraction Deacyl Deacylation (Optional) Extract->Deacyl LC HPIC / HILIC Separation Deacyl->LC MS Tandem MS (SRM) LC->MS Quant_MS Quantify vs. Internal Std. MS->Quant_MS Probe Express/Deliver GFP-FYVE Probe Image Fluorescence Microscopy Probe->Image Localize Visualize PI(3)P Pools (Puncta) Image->Localize

Figure 5: Workflows for PI(3)P quantification by mass spectrometry and cellular localization.

Conclusion and Future Directions

This compound, as a prominent molecular species of phosphatidylinositol 3-phosphate, is a central node in the regulation of intracellular membrane trafficking. Its tightly controlled synthesis by Vps34 and subsequent degradation by phosphatases create dynamic signaling hubs on endosomes and autophagosomes, orchestrating the recruitment of key effector proteins that drive autophagy and endocytosis. While the foundational roles of the PI(3)P headgroup are well-established, the field is moving towards a more nuanced understanding of how the acyl chain composition, such as the dioleoyl (18:1) configuration, influences membrane physics, protein interactions, and the ultimate physiological output.

For professionals in drug development, the enzymes that regulate PI(3)P metabolism, particularly Vps34, represent attractive therapeutic targets for diseases characterized by dysregulated autophagy and trafficking, including cancer and neurodegenerative disorders. Future research, enabled by advancing mass spectrometry and live-cell imaging techniques, will be critical to dissect the specific functions of this compound and other individual lipid species. Elucidating this next layer of complexity will undoubtedly uncover new regulatory principles and open novel avenues for therapeutic intervention.

References

An In-Depth Technical Guide to the Cellular Localization of 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid predominantly found on the membranes of early endosomes, where it orchestrates endosomal trafficking and autophagy. The specific acyl chain composition of phosphoinositides is increasingly recognized as a crucial determinant of their biological function. This guide focuses on the cellular localization of 18:1 PI(3)P, a monounsaturated species of PI(3)P. While quantitative data specifically for the 18:1 isoform is limited, this document synthesizes the current understanding of general PI(3)P localization and the influence of the 18:1 acyl chain (oleic acid) on relevant signaling pathways. Detailed experimental protocols for the analysis of phosphoinositides in subcellular fractions are provided, alongside visualizations of key cellular processes involving PI(3)P.

Introduction: The Significance of Acyl Chain Composition in PI(3)P Function

Phosphoinositides (PIPs) are low-abundance phospholipids (B1166683) that play pivotal roles in a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. Their function is dictated by the phosphorylation state of their inositol (B14025) headgroup and, as is now becoming increasingly clear, the composition of their fatty acyl chains. While the most abundant species of phosphoinositides in mammals often contain a stearoyl (18:0) and an arachidonoyl (20:4) chain, other acyl chain variants, such as the monounsaturated 18:1 (oleoyl) species, are also present and possess distinct functional roles.

PI(3)P is primarily generated on endosomal membranes by class II and class III phosphoinositide 3-kinases (PI3Ks) and serves as a docking site for proteins containing FYVE or PX domains, thereby recruiting effector proteins that mediate endosomal sorting and maturation, as well as the initiation of autophagy.[1] The presence of an 18:1 acyl chain can influence the biophysical properties of the membrane, affecting membrane fluidity and curvature, and potentially modulating the interaction of PI(3)P with its binding partners. Furthermore, oleic acid has been shown to influence the PI3K signaling pathway, suggesting a direct link between this fatty acid and the generation of PI(3)P.[2][3][4]

This guide provides a comprehensive overview of the known cellular localization of PI(3)P, with a special focus on the implications of the 18:1 acyl chain. It is intended to be a valuable resource for researchers investigating the nuanced roles of specific phosphoinositide species in health and disease.

Cellular Localization of PI(3)P: A Quantitative Overview

Direct quantitative data for the subcellular distribution of the this compound species is currently scarce in the literature. However, extensive research has been conducted on the general distribution of PI(3)P across various organelles. The following table summarizes the known enrichment of total PI(3)P in key cellular compartments. It is important to note that the relative abundance of the 18:1 species within these pools is yet to be definitively quantified.

Table 1: Relative Abundance of Total PI(3)P in Subcellular Compartments

OrganelleRelative Enrichment of PI(3)PKey FunctionsReferences
Early Endosomes HighRecruitment of FYVE and PX domain proteins, endosomal sorting and fusion, cargo trafficking.[1][5]
Late Endosomes/Multivesicular Bodies (MVBs) ModerateMaturation of endosomes, sorting of cargo into intraluminal vesicles.[1]
Autophagosomes High (during formation)Initiation and elongation of the autophagosome membrane, recruitment of autophagy-related (Atg) proteins.[1][6]
Lysosomes LowPI(3)P is generally converted to PI(3,5)P2 on late endosomes and lysosomes.[1]
Golgi Apparatus LowMinor roles in Golgi trafficking have been suggested.[7]
Endoplasmic Reticulum (ER) Very LowPI is synthesized in the ER, but phosphorylation to PI(3)P primarily occurs on other membranes.[7]
Plasma Membrane Very LowPI(3)P is not a major phosphoinositide at the plasma membrane under basal conditions.[7]

Signaling Pathways Involving PI(3)P

PI(3)P is a central player in several critical cellular signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate the involvement of PI(3)P in the PI3K/AKT pathway, with a focus on the influence of oleic acid, and its crucial role in the autophagy pathway.

PI3K/AKT Signaling Pathway and the Influence of Oleic Acid

The PI3K/AKT pathway is a major signaling cascade that regulates cell growth, proliferation, and survival. Oleic acid (18:1) has been shown to positively influence this pathway, potentially by modulating the activity of PI3K isoforms.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK OleicAcid Oleic Acid (18:1) OleicAcid->PI3K modulates PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PI(4,5)P2 PIP2->PI3K AKT AKT PIP3->AKT recruits & activates Downstream Downstream Effectors AKT->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/AKT signaling pathway influenced by oleic acid.
Autophagy Signaling Pathway

PI(3)P is indispensable for the initiation of autophagy. It is generated on the phagophore (isolation membrane) and recruits effector proteins that are essential for the formation of the autophagosome.

Autophagy_Pathway Nutrient_Stress Nutrient Stress ULK1_complex ULK1 Complex Nutrient_Stress->ULK1_complex activates Beclin1_complex Beclin-1-Vps34 (Class III PI3K) Complex ULK1_complex->Beclin1_complex activates PI3P PI(3)P Beclin1_complex->PI3P generates on phagophore PI PI PI->Beclin1_complex FYVE_proteins FYVE Domain Proteins (e.g., WIPIs) PI3P->FYVE_proteins recruits Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome Phagophore->Autophagosome matures into ATG_proteins ATG Proteins FYVE_proteins->ATG_proteins recruit ATG_proteins->Autophagosome drive elongation & closure Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome

The central role of PI(3)P in the autophagy pathway.

Experimental Protocols

Accurate determination of the subcellular localization of this compound requires a combination of meticulous subcellular fractionation and sensitive analytical techniques. Below are detailed protocols for these key experimental procedures.

Subcellular Fractionation for Phosphoinositide Analysis

This protocol is adapted from established methods for the isolation of organelles for lipidomics analysis.[8][9][10][11][12]

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose (B13894), 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and ultracentrifuge with appropriate rotors

  • Sucrose solutions of varying densities for gradient centrifugation (optional, for higher purity)

Procedure:

  • Cell Harvesting: Grow cells to confluency. Wash the cells twice with ice-cold PBS and harvest by scraping into a minimal volume of PBS.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold fractionation buffer. Allow cells to swell on ice for 10-15 minutes.

  • Homogenization: Lyse the cells using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle. Monitor lysis efficiency using a microscope.

  • Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial and Peroxisomal Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet is enriched in mitochondria and peroxisomes.

  • Microsomal (ER and Golgi) and Cytosolic Fraction Separation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet is the microsomal fraction (containing ER and Golgi).

  • Endosomal/Lysosomal Fraction Isolation (Optional Gradient Centrifugation): For higher purity of endosomes and lysosomes, the post-nuclear supernatant can be subjected to a sucrose density gradient centrifugation. Layer the supernatant on top of a discontinuous sucrose gradient (e.g., 8.5%, 16%, 25.5%, 34%, and 43% sucrose) and centrifuge at high speed (e.g., 200,000 x g) for several hours. Collect fractions from the interfaces of the sucrose layers, which will be enriched in different endosomal populations and lysosomes.

  • Washing and Storage: Wash each organelle pellet with an appropriate buffer and store at -80°C until lipid extraction.

Workflow for subcellular fractionation.
Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines the general steps for extracting phosphoinositides from subcellular fractions and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12][13][14]

Materials:

  • Subcellular fraction pellets

  • Internal standards (e.g., deuterated or odd-chain phosphoinositide standards)

  • Chloroform/Methanol (B129727)/HCl (acidified Folch extraction)

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 or other suitable reversed-phase LC column

Procedure:

  • Lipid Extraction:

    • Resuspend the organelle pellet in a defined volume of water or buffer.

    • Add a known amount of internal standard.

    • Perform an acidified Folch extraction by adding a mixture of chloroform, methanol, and HCl (e.g., in a 2:1:0.02 v/v/v ratio).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the different lipid species using a reversed-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate).

    • Detect and quantify the phosphoinositide species using the mass spectrometer in a targeted manner (e.g., Multiple Reaction Monitoring - MRM) or in an untargeted discovery mode. The specific precursor-to-product ion transitions for this compound will be used for its quantification relative to the internal standard.

References

The Crucial Interaction of 18:1 PI(3)P with FYVE Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular interactions between 18:1 phosphatidylinositol 3-phosphate (PI(3)P) and FYVE domains, a critical recognition event that governs a multitude of cellular processes including endosomal trafficking, signal transduction, and autophagy. Understanding the quantitative and mechanistic basis of this interaction is paramount for developing novel therapeutics targeting diseases associated with dysregulated phosphoinositide signaling.

Quantitative Analysis of PI(3)P-FYVE Domain Binding

The affinity of FYVE domains for PI(3)P is a key determinant of their cellular function. While specific quantitative data for 18:1 PI(3)P is not extensively documented, the broader interactions with PI(3)P have been characterized using various biophysical techniques. The affinity can vary significantly depending on the specific FYVE domain, the lipid composition of the membrane, and the experimental conditions such as pH.[1][2]

It is important to note that the acyl chain composition of phosphoinositides can influence their interaction with binding proteins.[3][4] For instance, the length and saturation of acyl chains can affect the conformation and accessibility of the headgroup within the membrane, thereby modulating binding affinities.[3] While the monounsaturated 18:1 acyl chain is common in cellular phosphoinositides, further research is needed to fully elucidate its specific impact on FYVE domain binding kinetics.

Below is a summary of reported dissociation constants (Kd) for the interaction of various FYVE domains with PI(3)P embedded in a lipid bilayer context, which provides a valuable reference for understanding the potential affinity of this compound.

FYVE Domain ProteinLigand ContextReported KdExperimental Method
EEA1PI(3)P in acidic liposomes~50 nMLiposome Binding Assay
EEA1 (monomer)PI(3)P-containing membrane (pH 6.0)~50 nMNot specified
EEA1 (monomer)PI(3)P-containing membrane (pH 7.4)~500 nMNot specified
EEA1 (monomer)PI(3)P-containing membrane (pH 8.0)~1200 nMNot specified
Tandem FYVE domainsPI(3)P-containing liposomes33.3 nMProLIF (Protein-Liposome Interaction by Flow cytometry)
FENS-1PI(3)P-containing liposomes0.6 nMNot specified
EndofinPI(3)P-containing liposomes1 nMNot specified
Drosophila HrsPI(3)P-containing liposomes25 nMNot specified
Yeast Vps27pPI(3)P-containing liposomes32 nMNot specified

Note: The data presented is a compilation from multiple sources and experimental conditions. Direct comparison requires careful consideration of the methodologies employed.[1][2][5][6]

Signaling Pathways and Molecular Interactions

The interaction between PI(3)P and FYVE domains is a cornerstone of endosomal identity and function. PI(3)P, primarily generated on early endosomes by the class III phosphoinositide 3-kinase (PI3K) Vps34, acts as a docking site for FYVE domain-containing proteins.[2][7][8] This recruitment is essential for the subsequent steps in endosomal maturation and sorting.

PI3P_FYVE_Signaling cluster_membrane Early Endosome Membrane PI Phosphatidylinositol (PI) PI3P This compound PI->PI3P Vps34 (PI3K) FYVE_Protein FYVE Domain Protein (e.g., EEA1) PI3P->FYVE_Protein Binding Effector Downstream Effectors FYVE_Protein->Effector Recruitment & Activation Cytosol Cytosol SPR_Workflow A Liposome Preparation (with this compound) B Immobilization on Sensor Chip (e.g., L1 chip) A->B C Injection of FYVE Domain (Analyte) B->C D Association Phase C->D E Dissociation Phase D->E F Data Analysis (k_on, k_off, K_d) E->F ITC_Workflow A Prepare FYVE Domain in Cell C Titrate Liposomes into Cell A->C B Prepare this compound Liposomes in Syringe B->C D Measure Heat Change per Injection C->D E Generate Binding Isotherm D->E F Fit Data to Determine K_d, ΔH, ΔS, and Stoichiometry (n) E->F Cosedimentation_Workflow A Incubate FYVE Domain with This compound Liposomes B Centrifugation to Pellet Liposomes A->B C Separate Supernatant (Unbound) and Pellet (Bound) B->C D Analyze Fractions by SDS-PAGE C->D E Quantify Band Intensities D->E

References

The Discovery and History of 18:1 PI(3)P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Cellular Signaling Lipid for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling lipid crucial for a multitude of cellular processes, including endosomal trafficking, autophagy, and phagocytosis. While the role of the inositol (B14025) headgroup in protein recruitment is well-established, the significance of the specific acyl chain composition of phosphoinositides is an area of growing interest. This technical guide focuses on the discovery, history, and research surrounding a specific isoform, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), commonly known as 18:1 PI(3)P. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its historical discovery, its role in signaling pathways, quantitative data, and key experimental protocols.

A Historical Perspective: The Unraveling of a Signaling Network

The journey to understanding this compound is intertwined with the broader history of phosphoinositide research. Here is a timeline of key discoveries:

  • 1950s: Lowell and Mabel Hokin lay the groundwork by discovering that extracellular stimuli can trigger the incorporation of phosphate (B84403) into phospholipids, hinting at their role in signaling.[1]

  • 1984-1985: Dr. Lewis Cantley and his colleagues make the seminal discovery of phosphoinositide 3-kinase (PI3K).[2][3][4] They identify a novel kinase activity that phosphorylates the 3' position of the inositol ring, an unprecedented finding at the time.[2][4]

  • 1988: Cantley's group publishes a paper describing this novel phosphoinositide kinase and the formation of phosphatidylinositol-3-phosphate (PI3P).[5]

  • Late 1980s - Early 1990s: The significance of this new signaling pathway begins to emerge. Research from scientists like Michael Waterfield contributes to the sequencing and cloning of PI3K, furthering the understanding of its structure and function.[6] The discovery of Vacuolar Protein Sorting 34 (Vps34) in yeast as a class III PI3K specifically responsible for PI(3)P synthesis solidifies the link between this lipid and vesicular trafficking.[7]

  • Present: Research continues to elucidate the specific roles of different PI(3)P acyl chain isoforms, including this compound, in health and disease.

The Central Role of this compound in Cellular Signaling

This compound is a key player in orchestrating intracellular trafficking events. Its synthesis is tightly regulated, and its presence on specific membranes serves as a docking site for a host of effector proteins.

Synthesis and Turnover

The primary enzyme responsible for the synthesis of PI(3)P is the class III PI3K, Vps34 . Vps34 is typically found in complex with other proteins, such as Vps15, Beclin-1, and ATG14 or UVRAG, which regulate its activity and subcellular localization.[8]

Upstream Regulation of Vps34: The activity of the Vps34 complex is controlled by various upstream signals, including nutrient availability and growth factor signaling.

  • mTOR (mammalian Target of Rapamycin): Under nutrient-rich conditions, mTORC1 is active and inhibits the Vps34 complex, thereby suppressing autophagy.[9][10] Upon nutrient starvation, mTORC1 is inactivated, leading to the activation of the Vps34 complex.[9]

  • ULK1 (Unc-51 like autophagy activating kinase 1): ULK1 is a key initiator of autophagy. Upon mTORC1 inactivation, ULK1 becomes active and can phosphorylate components of the Vps34 complex, such as Beclin-1, leading to its activation.[5][11]

  • Rab GTPases: Small GTPases of the Rab family, such as Rab5, are crucial for endosomal trafficking and can recruit and activate the Vps34 complex on endosomal membranes.[12][13]

Downstream Effectors of this compound: The 3-phosphate on the inositol ring of PI(3)P is recognized by specific protein domains, most notably the PX (Phox homology) and FYVE (Fab1, YOTB, Vac1, and EEA1) domains.[14] Proteins containing these domains are recruited to PI(3)P-enriched membranes, where they execute their functions.

  • Endosomal Sorting: PI(3)P on early endosomes recruits proteins like EEA1 (Early Endosome Antigen 1) , which contains a FYVE domain, and sorting nexins (SNXs), which often have PX domains. These proteins are essential for the sorting of cargo and the maturation of endosomes.[3][4][15]

  • Autophagy Initiation: During the initiation of autophagy, PI(3)P generated at the phagophore (the precursor to the autophagosome) recruits proteins like WIPI (WD-repeat protein interacting with phosphoinositides) and DFCP1 (Double FYVE domain-containing protein 1) , which are crucial for the expansion and closure of the autophagosome.[16][17]

Quantitative Data

Understanding the cellular abundance of this compound and its binding affinities with effector proteins is crucial for comprehending its signaling role.

Table 1: Cellular Abundance of Phosphoinositide Acyl-Chain Variants

Phosphoinositide SpeciesAcyl Chain CompositionRelative Abundance in Mammalian Cells
PI18:0/20:4 (stearoyl/arachidonoyl)50-80%[18]
PI18:1/variousVariable, generally lower than 18:0/20:4[19]
PI(3)P18:0/20:4 (stearoyl/arachidonoyl)Predominant species in many cell types[18]
PI(3)P18:1/18:1 (dioleoyl)Detected in various cell lines, abundance varies[19][20]
PI(4,5)P₂18:0/20:4 (stearoyl/arachidonoyl)~66% in rat pineal glands[18]

Note: Quantitative data for the specific abundance of this compound across different cell types and tissues is an active area of research. The values can vary significantly depending on the cell type and metabolic state.

Table 2: Binding Affinities of Effector Domains for PI(3)P

Protein DomainSpecific ProteinLigandDissociation Constant (Kd)Method
FYVE DomainEEA1C4-PI(3)P (soluble)71 ± 2 µM (at pH 6.0)[21]NMR
FYVE DomainEEA1Ins(1,3)P₂ (soluble headgroup)25 µM[22]Fluorescence Quenching
FYVE DomainEEA1PI(3)P in lipid vesicles~50 nM (at pH 6.0)[13]Not specified
PX Domainp40phoxPI(3)PHigh affinity and specificity[23]Not specified
PX DomainSNX1PI(3)P and PI(3,5)P₂Similar affinities[24]Not specified

Note: The binding affinity can be influenced by several factors, including the specific acyl chain composition of the lipid, the presence of other lipids in the membrane, and the pH of the environment. Data specific to this compound is limited, and the values presented are for PI(3)P in general.

Key Experimental Protocols

The study of this compound requires specialized techniques for its extraction, detection, and functional analysis.

Acidified Chloroform (B151607)/Methanol Extraction of Phosphoinositides

This is a widely used method for the extraction of acidic lipids like phosphoinositides from cells or tissues.

Materials:

  • Cell or tissue sample

  • Chloroform

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • 1 M HCl

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform, methanol, and concentrated HCl (e.g., in a ratio of 80:40:1, v/v/v).[19]

  • Phase Separation: Add chloroform and 1 M HCl to the homogenate to induce phase separation.

  • Lipid Extraction: Vigorously mix and then centrifuge the sample to separate the organic and aqueous phases. The lipids, including phosphoinositides, will be in the lower organic phase.

  • Collection: Carefully collect the lower organic phase.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried lipid film in an appropriate solvent for downstream analysis.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of lipid species.

Protocol Overview:

  • Lipid Extraction: Extract lipids from the sample using the acidified chloroform/methanol method described above.

  • Internal Standard Spiking: Add a known amount of a labeled internal standard (e.g., D7-18:1 PI(3)P) to the sample before extraction for accurate quantification.

  • Chromatographic Separation: Separate the different lipid species using liquid chromatography, often with a column that can resolve different acyl chain variants.

  • Mass Spectrometry Analysis: Analyze the eluted lipids using a mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous this compound and the labeled internal standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the endogenous lipid to that of the internal standard.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3Ks.

Materials:

  • Purified PI3K enzyme (e.g., Vps34)

  • Lipid substrate: 18:1 Phosphatidylinositol (PI) in liposomes

  • ATP (can be radiolabeled with ³²P for detection)

  • Kinase reaction buffer

  • Thin-layer chromatography (TLC) plate

  • Phosphorimager or other detection system

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the PI3K enzyme, liposomes with 18:1 PI, and kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and separate them based on their polarity.

  • Detection: Visualize and quantify the amount of radiolabeled this compound produced using a phosphorimager.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Autophagy Initiation

PI3P_Signaling_Autophagy cluster_upstream Upstream Regulation cluster_vps34 Vps34 Complex Activation cluster_downstream Downstream Effectors Nutrient Starvation Nutrient Starvation mTORC1_inactive mTORC1 (inactive) Nutrient Starvation->mTORC1_inactive inactivates ULK1_active ULK1 Complex (active) mTORC1_inactive->ULK1_active activates Vps34_Complex Vps34/Vps15/Beclin-1/ATG14 ULK1_active->Vps34_Complex phosphorylates & activates PI3P This compound Vps34_Complex->PI3P phosphorylates PI 18:1 Phosphatidylinositol (PI) PI->Vps34_Complex Phagophore Phagophore PI3P->Phagophore localizes to WIPIs WIPI Proteins Phagophore->WIPIs recruits DFCP1 DFCP1 Phagophore->DFCP1 recruits Autophagosome_Formation Autophagosome Formation WIPIs->Autophagosome_Formation DFCP1->Autophagosome_Formation

Caption: PI(3)P signaling in autophagy initiation.

Experimental Workflow: PI(3)P Pull-Down and Mass Spectrometry

Experimental_Workflow Start Start: Cell Lysate Lipid_Extraction 1. Lipid Extraction (Acidified Chloroform/Methanol) Start->Lipid_Extraction Incubation 3. Incubate lysate with beads Lipid_Extraction->Incubation PI3P_Beads 2. Prepare PI(3)P-conjugated beads PI3P_Beads->Incubation Washing 4. Wash beads to remove non-specific binders Incubation->Washing Elution 5. Elute bound proteins Washing->Elution SDS_PAGE 6. SDS-PAGE Elution->SDS_PAGE In_Gel_Digestion 7. In-gel digestion (e.g., Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS 8. LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis 9. Protein Identification and Quantification LC_MS->Data_Analysis End End: Identified PI(3)P Binding Proteins Data_Analysis->End

Caption: PI(3)P pull-down and mass spectrometry workflow.

References

The Pivotal Role of 18:1 PI(3)P in Orchestrating Membrane Protein Recruitment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid, primarily localized to endosomal and autophagosomal membranes, where it acts as a key regulator of membrane trafficking and protein recruitment. The specific acyl chain composition of phosphoinositides can significantly influence their biophysical properties and their interactions with effector proteins. This technical guide delves into the core functions of 18:1 PI(3)P (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)), a monounsaturated species of PI(3)P, in the recruitment of membrane proteins. We will explore the synthesis and turnover of PI(3)P, the structural basis of its interaction with protein binding domains, its role in critical cellular signaling pathways, and detailed experimental protocols for studying these interactions.

Introduction: The Significance of PI(3)P and its Acyl Chain Composition

Phosphoinositides (PIPs) are a class of phospholipids (B1166683) that play a central role in cellular signaling and membrane trafficking.[1] Their inositol (B14025) headgroup can be phosphorylated at various positions, creating a diverse set of signaling molecules with distinct spatial and temporal distributions within the cell.[2] PI(3)P is a key member of this family, primarily synthesized by the class III phosphoinositide 3-kinase (PI3K), Vps34.[3] It is predominantly found on the membranes of early endosomes and autophagosomes, where it serves as a docking site for a variety of proteins involved in endocytosis, autophagy, and phagocytosis.[4][5]

The lipid acyl chain composition of biological membranes is a critical determinant of their physical properties, including fluidity, curvature, and thickness. Recent evidence highlights that the acyl chain makeup of phosphoinositides themselves can directly impact their signaling functions. The activity of Vps34, the primary enzyme responsible for PI(3)P synthesis, is significantly enhanced by the unsaturation of both the substrate phosphatidylinositol (PI) and the surrounding phospholipids in the membrane.[6] This suggests that the presence of monounsaturated acyl chains, such as the oleoyl (B10858665) group (18:1), in PI(3)P is not merely a structural feature but a key factor in regulating its production and, consequently, its downstream signaling functions.

Synthesis and Turnover of this compound

The generation of this compound is a tightly regulated process, primarily governed by the enzymatic activity of Vps34-containing protein complexes.

  • Synthesis: The class III PI3K, Vps34, is the main enzyme responsible for phosphorylating phosphatidylinositol (PI) at the 3'-hydroxyl position of the inositol ring to generate PI(3)P.[3] Vps34 exists in complex with other regulatory proteins, such as Beclin-1 and ATG14L, which are crucial for its stability and activity.[7] Studies have shown that the activity of Vps34 complexes is markedly increased when the substrate PI and surrounding lipids contain unsaturated acyl chains, such as the 18:1 oleoyl chain.[6] This indicates a preference for, and a potential positive feedback loop in the generation of, unsaturated PI(3)P species in specific membrane contexts.

  • Turnover: The levels of PI(3)P are controlled by the action of lipid phosphatases, primarily from the myotubularin family, which dephosphorylate PI(3)P at the D3 position of the inositol ring.[3] This continuous cycle of phosphorylation and dephosphorylation ensures the precise spatial and temporal control of PI(3)P signaling.

PI3P_Metabolism PI 18:1 Phosphatidylinositol (PI) PI3P This compound PI->PI3P Phosphorylation PI3P->PI Dephosphorylation Vps34_complex Vps34 Complex (e.g., with Beclin-1, ATG14L) Vps34_complex->PI3P Myotubularins Myotubularin Phosphatases Myotubularins->PI

Figure 1: Synthesis and turnover of this compound.

Protein Recruitment: The Role of PI(3)P-Binding Domains

PI(3)P acts as a molecular beacon, recruiting a specific set of cytosolic proteins to the membrane. This recruitment is mediated by specialized protein domains that recognize and bind to the 3-phosphorylated inositol headgroup of PI(3)P. The two most well-characterized PI(3)P-binding domains are the FYVE domain and the Phox homology (PX) domain.[2][5]

  • FYVE Domain: Named after the first four proteins in which it was identified (Fab1, YOTB, Vac1, and EEA1), the FYVE domain is a zinc-finger-containing motif of approximately 70 amino acids.[8] It exhibits high specificity and affinity for PI(3)P.[8] The binding is mediated by a conserved basic pocket that coordinates the 3-phosphate group of the inositol ring.[9]

  • PX Domain: The Phox homology domain is a larger module of about 120-130 amino acids. While many PX domains bind to PI(3)P, their specificity can be more varied than that of FYVE domains, with some also recognizing other phosphoinositides.[8]

The interaction of these domains with PI(3)P is often further stabilized by non-specific electrostatic interactions with other anionic lipids in the membrane and by the insertion of hydrophobic loops into the lipid bilayer.[10]

Quantitative Analysis of this compound-Protein Interactions

The affinity of a protein for a specific lipid is a critical determinant of its recruitment to a membrane. This is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. While specific Kd values for protein domains binding to this compound are not extensively documented, data for PI(3)P with undefined or mixed acyl chains provide a valuable reference.

Protein DomainInteracting LipidKd (nM)Experimental MethodReference
Tandem FYVE domainPI(3)P~33.3Proteoliposome binding assay[11]
Single FYVE domainPI(3)P~50Not specified[11]
EEA1 FYVE domainC4-PI(3)P71,000 (at pH 6.0)NMR[9]

Note: The affinity of the EEA1 FYVE domain for PI(3)P is highly pH-dependent, with significantly weaker binding at neutral pH.[9]

Signaling Pathways Involving this compound-Mediated Protein Recruitment

The recruitment of proteins by this compound is fundamental to several key cellular processes, most notably autophagy and endocytosis.

Autophagy

Autophagy is a cellular degradation process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and delivers them to the lysosome for breakdown. The initiation of autophagosome formation is critically dependent on a localized pool of PI(3)P.[7]

Autophagy_Initiation cluster_membrane Phagophore Membrane PI3P This compound ATG_Proteins ATG Proteins (e.g., WIPI family with FYVE/PX-like domains) PI3P->ATG_Proteins recruits Vps34_Complex Vps34-Beclin-1-ATG14L Complex Vps34_Complex->PI3P generates Autophagosome_Formation Autophagosome Elongation and Closure ATG_Proteins->Autophagosome_Formation promotes

Figure 2: Role of this compound in autophagy initiation.

Endocytosis

Endocytosis is the process by which cells internalize molecules by engulfing them in a vesicle. PI(3)P is enriched on the membranes of early endosomes and plays a crucial role in the sorting and trafficking of endocytosed cargo.

Endocytosis_Pathway cluster_endosome Early Endosome Membrane PI3P This compound Effector_Proteins Effector Proteins (e.g., EEA1, SNXs with FYVE/PX domains) PI3P->Effector_Proteins recruits Vps34_Complex Vps34 Complex Vps34_Complex->PI3P generates Endosomal_Maturation Endosomal Fusion, Sorting, and Maturation Effector_Proteins->Endosomal_Maturation mediates

Figure 3: Role of this compound in endosomal trafficking.

Experimental Protocols

Studying the interaction between this compound and proteins requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Liposome (B1194612) Co-sedimentation Assay

This in vitro assay assesses the binding of a protein to liposomes containing a specific lipid of interest.

Materials:

  • This compound and other lipids (e.g., POPC, POPE, POPS) in chloroform (B151607)

  • Purified recombinant protein of interest

  • Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl)

  • Ultracentrifuge with a suitable rotor

Protocol:

  • Liposome Preparation: a. In a glass tube, mix the desired lipids in chloroform. For the experimental condition, include 1-5 mol% this compound. For the control, prepare liposomes with the same composition but lacking this compound. b. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Rehydrate the lipid film in binding buffer to a final lipid concentration of 1 mg/mL. e. Vortex vigorously to form multilamellar vesicles (MLVs). f. For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction: a. In an ultracentrifuge tube, combine the purified protein (e.g., at a final concentration of 1 µM) with the prepared liposomes (e.g., at a final concentration of 0.5 mg/mL). b. Incubate at room temperature for 30 minutes.

  • Sedimentation: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C.

  • Analysis: a. Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). b. Resuspend the pellet in an equal volume of buffer as the supernatant. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting. Increased protein in the pellet fraction in the presence of this compound indicates binding.

Liposome_Cosedimentation start Mix Protein and This compound Liposomes incubate Incubate (e.g., 30 min at RT) start->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE/ Western Blot separate->analyze

Figure 4: Workflow for a liposome co-sedimentation assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Liposomes containing this compound (and control liposomes)

  • Purified protein of interest

  • Running buffer (e.g., HBS-N)

  • Regeneration solution (e.g., NaOH)

Protocol:

  • Chip Preparation and Liposome Capture: a. Equilibrate the L1 sensor chip with running buffer. b. Inject the control liposomes over one flow cell and the this compound-containing liposomes over another flow cell to capture a stable lipid bilayer on the chip surface. c. Inject a solution of NaOH to remove any loosely bound vesicles.

  • Binding Analysis: a. Inject a series of concentrations of the purified protein over both flow cells. b. Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis: a. Subtract the signal from the control flow cell from the experimental flow cell to correct for non-specific binding. b. Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Live-Cell Imaging with a 2xFYVE-GFP Biosensor

This technique allows for the visualization of the subcellular localization and dynamics of PI(3)P in living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Plasmid encoding a tandem FYVE domain fused to a fluorescent protein (e.g., 2xFYVE-GFP)

  • Transfection reagent

  • Fluorescence microscope (preferably confocal) with live-cell imaging capabilities (environmental chamber)

Protocol:

  • Cell Culture and Transfection: a. Culture the cells on glass-bottom dishes suitable for high-resolution microscopy. b. Transfect the cells with the 2xFYVE-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions. c. Allow the cells to express the protein for 24-48 hours.

  • Live-Cell Imaging: a. Place the dish in the microscope's environmental chamber, maintaining physiological conditions (37°C, 5% CO2). b. Acquire time-lapse images using the GFP channel to visualize the dynamics of the 2xFYVE-GFP probe, which will localize to PI(3)P-enriched membranes (e.g., endosomes, autophagosomes). c. Co-transfection with markers for specific organelles (e.g., Rab5 for early endosomes, LC3 for autophagosomes) can be used to confirm the identity of the labeled structures.

Conclusion and Future Directions

This compound is a critical signaling lipid that plays a pivotal role in the recruitment of proteins to endosomal and autophagosomal membranes. The monounsaturated nature of its acyl chains appears to be a key factor in promoting the activity of Vps34, the enzyme responsible for its synthesis. The specific recruitment of proteins containing FYVE and PX domains to this compound-rich membranes is essential for the proper execution of fundamental cellular processes like autophagy and endocytosis.

Future research should focus on elucidating the precise cellular concentrations of this compound and other acyl chain variants to better understand their relative contributions to signaling. Furthermore, direct comparative studies on how different acyl chain compositions of PI(3)P affect the binding affinity and recruitment kinetics of effector proteins will provide a more nuanced understanding of this crucial aspect of membrane biology. The development of novel probes and analytical techniques will be instrumental in unraveling the complex interplay between lipid composition and protein function, offering new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

A Technical Guide to the Structural and Functional Characteristics of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling phospholipid crucial for regulating fundamental cellular processes, primarily membrane trafficking within the endolysosomal system.[1] Its function is intimately tied to its unique structure, which allows for the recruitment and activation of specific effector proteins. The 1,2-dioleoyl (18:1) variant is a common molecular species of PI(3)P. This document provides a detailed examination of the structural characteristics of 18:1 PI(3)P, its role in cellular signaling, and the experimental protocols used for its study.

Core Structural and Chemical Properties

This compound is a glycerophospholipid composed of a glycerol (B35011) backbone, two oleic acid (18:1) acyl chains, and a myo-inositol headgroup phosphorylated at the 3' position.[2][3] The full chemical name is 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate).[2][3]

The molecule consists of:

  • A Glycerol Backbone: A three-carbon molecule that forms the central scaffold.

  • Two Oleoyl (B10858665) (18:1) Acyl Chains: These are 18-carbon monounsaturated fatty acids ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The single cis-double bond introduces a significant kink in the hydrocarbon chains.

  • A Phosphodiester Linkage: A phosphate (B84403) group links the sn-3 position of the glycerol to the 1' position of the myo-inositol ring.

  • A Phosphorylated Myo-Inositol Headgroup: A six-carbon cyclitol (myo-inositol) with a phosphate group attached to the 3' position of the ring. This specific phosphorylation is the defining feature of PI(3)P and is critical for its biological activity.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound (ammonium salt form).

PropertyValueReferences
Chemical Name 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (ammonium salt)[2][3]
Synonyms PIP--INVALID-LINK--[3]
Molecular Formula C45H90N2O16P2[2]
Molecular Weight 977.147 g/mol [2][3]
Exact Mass 976.577 g/mol [3]
CAS Number 1246303-09-2[2][3]
Purity >99% (as commercially available)[2][3]
Percent Composition C: 55.31%, H: 9.28%, N: 2.87%, O: 26.20%, P: 6.34%[2][3]

Biophysical Characteristics

The biophysical nature of this compound is largely dictated by its acyl chain composition. The presence of two monounsaturated oleoyl chains has profound effects on how the lipid integrates into and influences the properties of cellular membranes.

  • Membrane Fluidity: The cis-double bond in each 18:1 chain creates a rigid ~30-degree bend. This "kink" disrupts the orderly, tight packing that is characteristic of saturated acyl chains. The resulting increase in intermolecular space lowers the phase transition temperature of the membrane, thereby increasing membrane fluidity.

  • Membrane Curvature: Lipids with a larger cross-sectional area in their hydrophobic tail region relative to their headgroup, such as those with unsaturated acyl chains, can promote or stabilize regions of high membrane curvature. This property is consistent with PI(3)P's localization to dynamic endosomal membranes, which are subject to continuous budding and fusion events.[4]

  • Protein Interaction: The negatively charged phosphoinositol headgroup is exposed at the membrane surface, where it serves as a docking site for proteins. The specific phosphorylation at the 3' position is recognized by specialized protein domains, such as FYVE and PX domains.[5]

PI(3)P Signaling Pathway

PI(3)P is a central node in the regulation of intracellular membrane trafficking.[1] Its synthesis and degradation are tightly controlled by specific kinases and phosphatases to ensure its precise spatiotemporal localization, primarily on early endosomes and autophagosomes.[5][6]

The core signaling axis for PI(3)P involves its synthesis from phosphatidylinositol (PI), its recognition by effector proteins, and its subsequent turnover.

PI3P_Signaling cluster_synthesis Synthesis cluster_turnover Turnover cluster_function Effector Recruitment & Function PI->PI3K + ATP PI3P->PIKfyve + ATP PI3P->Myotubularins - Pi PI3P->Effector Recruitment to Endosome Membrane PI3K->PI3P PIKfyve->PI35P2 Myotubularins->PI_degraded Effector->Function Regulation of PI Phosphatidylinositol (PI) PI3P This compound PI3K Class II/III PI3-Kinases (e.g., Vps34) PI35P2 PI(3,5)P2 PI_degraded PI PIKfyve PIKfyve (Kinase) Myotubularins Myotubularins (Phosphatase) Effector Effector Proteins (with FYVE/PX domains) e.g., EEA1, SNX1 Function Membrane Trafficking - Endosomal Sorting - Autophagy

Caption: PI(3)P Signaling Pathway.

Key Experimental Protocols

The study of this compound requires specialized techniques for its extraction, separation, and quantification due to its low cellular abundance and high polarity.

Protocol: Lipid Extraction from Cells/Tissues

This protocol is based on the widely used acidified chloroform (B151607)/methanol (B129727) extraction method, which is effective for recovering highly polar phosphoinositides.[7][8]

  • Cell Harvesting: Harvest cultured cells (e.g., 1x108 platelets) by centrifugation and collect the cell pellet.[8] For tissues, homogenize a known weight of the sample on ice.

  • Initial Lysis & Extraction: To the cell pellet, add a pre-chilled, single-phase mixture of Chloroform:Methanol:1 M HCl (e.g., in a ratio of approximately 1:2:0.1 v/v/v).[8] An internal standard (e.g., a non-endogenous phosphoinositide species) should be added at this stage for quantification.

  • Vortexing: Vortex the mixture vigorously for 5-10 minutes at room temperature to ensure complete cell lysis and lipid solubilization.[8]

  • Phase Separation: Induce phase separation by adding chloroform and 2 M HCl (to maintain an acidic aqueous phase).[8] A typical final ratio is approximately 2:2:1.8 of Chloroform:Methanol:Aqueous Acid.

  • Centrifugation: Centrifuge the sample at ~1500 x g for 5 minutes to cleanly separate the phases.[8] The phosphoinositides will be retained in the lower organic phase.

  • Lipid Recovery: Carefully collect the lower organic phase using a glass syringe, avoiding the protein interface.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas. The dried lipid film can be stored at -80°C prior to analysis.[8]

Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying specific molecular species of phosphoinositides without radiolabeling.[8][9]

  • Resuspension: Resuspend the dried lipid extract in a suitable solvent for the chosen chromatography method (e.g., methanol or an appropriate mobile phase).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system. Reversed-phase columns (e.g., C18) or ion-exchange chromatography can be used to separate different phosphoinositide species from each other and from other lipid classes.[8][10]

  • Mass Spectrometry Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source of a mass spectrometer. ESI is a soft ionization technique suitable for analyzing intact lipid molecules.

  • MS1 Full Scan: The mass spectrometer is first operated in a full scan mode to detect the precursor ions of all lipids eluting at a given time. For this compound, the instrument would look for its specific mass-to-charge ratio (m/z).

  • MS/MS Fragmentation (Tandem MS): To confirm the identity, the precursor ion corresponding to this compound is isolated and fragmented. The resulting product ion spectrum will contain characteristic fragments, such as those corresponding to the loss of the inositol (B14025) headgroup or the individual oleoyl acyl chains, confirming both the headgroup identity and the acyl chain composition.[11][12]

  • Quantification: The abundance of this compound is determined by integrating the area under the peak from the extracted ion chromatogram and normalizing it to the signal from the internal standard added during extraction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow Workflow for PI(3)P Analysis start Biological Sample (Cells or Tissue) extraction Lipid Extraction (Acidified Chloroform/Methanol) start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc LC Separation (e.g., RPLC) reconstitution->lc ms Tandem Mass Spectrometry (ESI-MS/MS) lc->ms analysis Data Analysis (Identification & Quantification) ms->analysis result Structural & Quantitative Information on this compound analysis->result

Caption: A typical experimental workflow for PI(3)P analysis.

Conclusion

The structural characteristics of this compound, particularly its specific 3'-phosphorylated inositol headgroup and its unsaturated oleoyl acyl chains, are fundamental to its biological role as a key regulator of endosomal trafficking and autophagy. Understanding these features is critical for researchers in cell biology and for professionals in drug development targeting pathways involving PI3-kinases and endosomal function. The methodologies outlined herein provide a robust framework for the accurate investigation of this vital signaling lipid.

References

18:1 PI(3)P: A Technical Guide to its Central Role in Vesicular Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid that orchestrates the intricate network of vesicular transport within eukaryotic cells. Its specific acylated forms, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P), are integral to the identity and function of endosomal and autophagic compartments. This technical guide provides an in-depth exploration of this compound's synthesis, turnover, and multifaceted roles in endocytosis, phagocytosis, and autophagy. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its associated signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: The Significance of this compound

Phosphoinositides (PIs) are minor but indispensable components of cellular membranes, acting as signaling hubs that recruit and activate a multitude of effector proteins to regulate diverse cellular processes. The phosphorylation of the inositol (B14025) headgroup at the D3 position generates Phosphatidylinositol 3-phosphate (PI(3)P), a lipid primarily enriched in the membranes of early endosomes, multivesicular bodies, and autophagosomes. The specific fatty acid composition of PI(3)P, such as the 18:1 (oleoyl) chains in this compound, can influence the biophysical properties of the membrane and modulate the binding of effector proteins.

This guide focuses on this compound, providing a detailed overview of its functions in orchestrating the complex choreography of vesicular transport, a fundamental process for nutrient uptake, receptor signaling, and cellular homeostasis. Dysregulation of PI(3)P metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it a critical target for therapeutic intervention.

Synthesis and Turnover of PI(3)P

The cellular levels of PI(3)P are tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases.

Synthesis: The primary enzyme responsible for PI(3)P synthesis is the class III phosphoinositide 3-kinase (PI3K), Vps34. Vps34 forms distinct complexes that are targeted to specific subcellular locations. For instance, in autophagy, Vps34 is part of a complex that includes Beclin-1 and Atg14L, which directs its activity to the pre-autophagosomal structure. Class II PI3Ks can also contribute to the cellular pool of PI(3)P.

Turnover: The dephosphorylation of PI(3)P at the 3-position is primarily carried out by the myotubularin (MTM) family of phosphatases. This turnover is crucial for the progression of vesicular transport, for example, the conversion of early endosomes to late endosomes.

Quantitative Data on PI(3)P

Precise quantification of cellular PI(3)P levels is essential for understanding its physiological roles. While specific data for the 18:1 acyl chain variant is not always available, the following tables summarize representative quantitative data for total PI(3)P.

Table 1: Cellular Concentration of PI(3)P

Cell TypeCellular FractionPI(3)P Concentration (pmol/10^6 cells)MethodReference
RAW 264.7 MacrophagesWhole Cell (Control)~100% (normalized)HPLC
RAW 264.7 MacrophagesWhole Cell (12 min post-phagocytosis)IncreasedHPLC
Mouse Embryonic Fibroblasts (MEFs)Whole Cell (Vps34 KO)~35% of totalBiochemical Analysis

Note: Data is often presented as a percentage of total phosphoinositides or normalized to a control condition due to the low abundance of PI(3)P.

Table 2: Binding Affinities of Effector Proteins for PI(3)P

Effector ProteinPI(3)P Binding DomainLigandDissociation Constant (Kd)MethodReference
EEA1FYVEPI(3)P~50-200 nMVariousGeneral Knowledge
HrsFYVEPI(3)PMicromolar rangeVariousGeneral Knowledge
p40phoxPXPI(3)PHigh AffinityVarious
WIPI-1 (Atg18)PROPPINPI(3)PRequired for membrane recruitmentFunctional Assays

Note: Binding affinities can vary depending on the experimental conditions and the specific lipid composition of the vesicles used in in vitro assays.

Role of PI(3)P in Vesicular Transport

Endocytosis

PI(3)P is a hallmark of early endosomes, where it plays a pivotal role in the sorting and trafficking of internalized cargo. Upon formation, early endosomes acquire PI(3)P through the action of Vps34. This PI(3)P-rich membrane serves as a platform to recruit a host of effector proteins containing FYVE or PX domains.

A key effector is the Early Endosomal Antigen 1 (EEA1), which tethers early endosomes and facilitates their fusion. EEA1's localization to endosomes is a classic example of "coincidence detection," requiring binding to both PI(3)P and the active form of the small GTPase Rab5.

As endosomes mature, PI(3)P is converted to PI(3,5)P2 by the kinase PIKfyve, a transition that marks the progression to late endosomes and multivesicular bodies.

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_endosome Early Endosome Endocytic_Vesicle Endocytic Vesicle (PI(4,5)P2 rich) Early_Endosome Early Endosome (PI(3)P rich) Endocytic_Vesicle->Early_Endosome Fusion & Maturation EEA1 EEA1 Early_Endosome->EEA1 recruits Endosome_Fusion Endosome Fusion EEA1->Endosome_Fusion mediates Rab5_GTP Rab5-GTP Rab5_GTP->EEA1 recruits Vps34 Vps34 (Class III PI3K) PI PI PI->Early_Endosome Phosphorylation

PI(3)P signaling in early endosome function.
Phagocytosis

Phagocytosis is a specialized form of endocytosis for engulfing large particles. While the initial stages of phagosome formation are dependent on PI(3,4,5)P3, PI(3)P becomes crucial during phagosome maturation. After the phagosome seals, PI(3,4,5)P3 levels decrease, and PI(3)P is synthesized on the phagosomal membrane by Vps34, which is recruited by the small GTPase Rab5.

This accumulation of PI(3)P is essential for the recruitment of proteins involved in the microbicidal activity of the phagosome, such as the p40phox subunit of the NADPH oxidase complex, which binds to PI(3)P via its PX domain. The recruitment of EEA1 to the phagosome also promotes its fusion with endosomes and lysosomes, leading to the formation of a degradative phagolysosome.

Phagocytosis_Pathway cluster_recruitment PI(3)P-Dependent Recruitment Particle Particle Phagosome_Formation Phagosome Formation (PI(3,4,5)P3 dependent) Particle->Phagosome_Formation Early_Phagosome Early Phagosome (PI(3)P synthesis) Phagosome_Formation->Early_Phagosome Maturation p40phox p40phox (NADPH Oxidase) Early_Phagosome->p40phox recruits EEA1_phago EEA1 Early_Phagosome->EEA1_phago recruits Phagolysosome Phagolysosome ROS_Production ROS Production p40phox->ROS_Production activates Phagosome_Fusion Fusion with Endosomes/Lysosomes EEA1_phago->Phagosome_Fusion mediates ROS_Production->Phagolysosome Phagosome_Fusion->Phagolysosome

Role of PI(3)P in phagosome maturation.
Autophagy

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The formation of the double-membraned autophagosome is critically dependent on PI(3)P. The Vps34 complex is recruited to the site of autophagosome nucleation, the phagophore, where it generates a localized pool of PI(3)P.

This PI(3)P-rich domain serves as a platform for the recruitment of autophagy-specific effector proteins, known as WIPIs (WD-repeat protein interacting with phosphoinositides), which are mammalian orthologs of the yeast Atg18. The recruitment of WIPI proteins is an essential step for the expansion and closure of the phagophore to form a mature autophagosome.

Autophagy_Pathway Autophagic_Stimulus Autophagic Stimulus (e.g., Starvation) Phagophore_Nucleation Phagophore Nucleation Autophagic_Stimulus->Phagophore_Nucleation Phagophore Phagophore (PI(3)P synthesis) Phagophore_Nucleation->Phagophore Vps34 Complex Recruitment Vps34_Complex Vps34-Beclin1-Atg14L Complex Phagophore_Nucleation->Vps34_Complex activates WIPI_Proteins WIPI Proteins (e.g., WIPI-1, WIPI-2) Phagophore->WIPI_Proteins recruits Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Phagophore_Elongation Phagophore Elongation & Closure WIPI_Proteins->Phagophore_Elongation promote Phagophore_Elongation->Autophagosome LCMS_Workflow Cell_Culture 1. Cell Culture & Harvest Lipid_Extraction 2. Lipid Extraction (Folch Method) Cell_Culture->Lipid_Extraction Derivatization 3. Derivatization (Methylation) Lipid_Extraction->Derivatization LC_Separation 4. LC Separation (HILIC) Derivatization->LC_Separation MS_Analysis 5. MS/MS Analysis (MRM) LC_Separation->MS_Analysis Data_Analysis 6. Quantification MS_Analysis->Data_Analysis

A Technical Guide to the Enzymatic Production of 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid that acts as a key regulator of intracellular membrane trafficking, most notably in the processes of endocytosis and autophagy.[1] The specific acyl chain composition of phosphoinositides, such as the presence of an oleoyl (B10858665) group (18:1) at the sn-1 or sn-2 position, can significantly influence the physicochemical properties of the membrane and the activity of associated enzymes. This guide provides an in-depth overview of the primary enzyme responsible for generating 18:1 PI(3)P, its substrate specificity, the signaling pathways it governs, and detailed protocols for its activity measurement.

Core Enzyme: Class III PI3K (Vps34/PIK3C3)

The synthesis of PI(3)P from phosphatidylinositol (PI) is exclusively catalyzed by the Class III phosphoinositide 3-kinase (PI3K), known as Vps34 in yeast and PIK3C3 in mammals.[1][2] Vps34 is the sole member of the Class III PI3K family and is evolutionarily conserved from yeast to humans.[3][4] Unlike Class I PI3Ks, which phosphorylate PI(4,5)P2 to generate PI(3,4,5)P3, Vps34 exhibits strict substrate specificity for PI.[1][2]

Vps34 functions within large multiprotein complexes that direct its localization and activity. Two principal complexes have been identified in mammals:

  • Complex I: Comprising PIK3C3, PIK3R4/VPS15, BECN1 (Beclin 1), and ATG14L. This complex is specifically involved in the initiation of autophagy.[3][5]

  • Complex II: Comprising PIK3C3, PIK3R4/VPS15, BECN1, and UVRAG. This complex is primarily associated with the regulation of endosomal trafficking and autophagosome maturation.[3][5]

The catalytic activity of Vps34 within these complexes leads to the localized production of PI(3)P on endosomal and autophagosomal membranes, which then serves as a docking site for effector proteins containing PI(3)P-binding domains like FYVE and PX.[6]

Quantitative Data: Substrate Acyl Chain Specificity

The enzymatic activity of Vps34 is highly sensitive to the physicochemical properties of the membrane, including the acyl chain composition of its PI substrate. Studies have shown that greater unsaturation in both substrate and non-substrate lipids enhances Vps34 activity.[7] This suggests that Vps34 prefers membranes with looser lipid packing, a characteristic conferred by unsaturated acyl chains like oleoyl (18:1).

Substrate / Membrane ComponentObservationImplication for this compound ProductionReference
Substrate Unsaturation Increased unsaturation of PI acyl chains activates Vps34 kinase.The use of 18:1 PI (Dioleoyl-PI) as a substrate results in higher enzymatic activity compared to saturated PI species (e.g., 18:0, Stearoyl-PI).[7]
Non-Substrate Unsaturation Increased unsaturation of surrounding "background" lipids (PC, PS, PE) in the membrane enhances Vps34 activity.The presence of other 18:1-containing phospholipids (B1166683) in the vesicle promotes the phosphorylation of PI to PI(3)P.[7]
Membrane Curvature High membrane curvature is a strong activator of Vps34 complexes.Production of PI(3)P is favored on highly curved membranes, such as those found during vesicle budding and autophagosome formation.[7]

Signaling Pathways Involving PI(3)P

The this compound produced by Vps34 is a pivotal second messenger in two major cellular pathways: autophagy and endosomal trafficking.

Autophagy Initiation

During autophagy, Vps34 Complex I is recruited to the phagophore (autophagosome precursor membrane). Here, it generates PI(3)P, which is essential for the recruitment of downstream autophagy-related (ATG) proteins, leading to the elongation and closure of the autophagosome.[1][3]

G cluster_0 Autophagy Induction (e.g., Nutrient Starvation) cluster_1 PI(3)P Production cluster_2 Autophagosome Formation ULK1 Complex ULK1 Complex Vps34 Complex I PIK3C3/Vps34 Complex I (ATG14L) ULK1 Complex->Vps34 Complex I Activates PI3P This compound Vps34 Complex I->PI3P ATP->ADP PI 18:1 PI PI->Vps34 Complex I WIPIs WIPI proteins (PI(3)P Effectors) PI3P->WIPIs Recruits ATG Proteins Downstream ATG Machinery WIPIs->ATG Proteins Recruits Autophagosome Autophagosome ATG Proteins->Autophagosome Elongation & Closure

Vps34 signaling in autophagy initiation.
Endosomal Trafficking

Vps34 Complex II is typically localized to early endosomes. The PI(3)P it produces is crucial for the maturation of early endosomes into late endosomes and for the proper sorting of cargo destined for lysosomes.[3][8] A lack of PI(3)P can stall endosomal maturation, leading to an accumulation of early endosome markers like RAB5.[8]

Experimental Protocols

Measuring the kinase activity of Vps34, particularly its ability to produce this compound, is fundamental to studying its function and for screening potential inhibitors or activators. Below are detailed methodologies for key assays.

In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies Vps34 activity by measuring the amount of ADP produced during the phosphorylation of 18:1 PI. It is highly sensitive and suitable for high-throughput screening.[9][10]

Materials:

  • Recombinant active Vps34/PIK3C3 complex (e.g., Vps34/Vps15)

  • Lipid Substrate: 1,2-dioleoyl-sn-glycero-3-phosphoinositol (18:1 PI) liposomes

  • Kinase Buffer: 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA, 1mM DTT[11]

  • ATP Solution (e.g., 250 µM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Protocol:

  • Prepare Lipid Substrate: Prepare 18:1 PI liposomes/vesicles at a desired concentration (e.g., 100-200 µM) in Kinase Buffer. Sonication or extrusion can be used to create a homogenous suspension.

  • Enzyme Preparation: Dilute the recombinant Vps34 complex to the desired working concentration (e.g., 5-20 nM) in Kinase Buffer containing the lipid substrate.

  • Reaction Setup (384-well plate example):

    • Add 0.5 µL of test compound (dissolved in DMSO) or DMSO vehicle control to appropriate wells.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 0.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be near the Km for the enzyme, if known (typically 10-50 µM).

    • Incubate for 60 minutes at room temperature or 30°C.

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining ATP.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure Luminescence: Read the plate using a standard plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Vps34 kinase activity.

In Vitro Radioactive Kinase Assay using [γ-³²P]ATP

This is a classic, highly sensitive method to directly measure the incorporation of phosphate (B84403) into the lipid substrate.[12][13]

Materials:

  • Recombinant active Vps34/PIK3C3 complex

  • Lipid Substrate: 18:1 PI liposomes

  • Kinase Assay Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MnCl₂, 1 mM DTT[12]

  • ATP Mix: Cold ATP (e.g., 5 µM final concentration) and [γ-³²P]ATP (e.g., 3-5 µCi per reaction)

  • Reaction Stop Solution: 1 M HCl

  • Lipid Extraction Solvents: Chloroform, Methanol

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60)

  • TLC Mobile Phase/Solvent: Chloroform/Acetone/Methanol/Acetic Acid/Water (e.g., in a 40:15:13:12:8 ratio)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 20 µL of Kinase Assay Buffer, 10 µL of 18:1 PI liposomes, and the desired amount of Vps34 enzyme. Add test compounds if screening.

  • Initiate Reaction: Add 10 µL of the ATP/[γ-³²P]ATP mix to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

  • Terminate Reaction: Stop the reaction by adding 100 µL of 1 M HCl.

  • Lipid Extraction:

    • Add 200 µL of chloroform:methanol (1:1 v/v) to the tube.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Thin Layer Chromatography (TLC):

    • Spot the extracted lipid sample onto a silica (B1680970) TLC plate.

    • Allow the spot to dry completely.

    • Place the plate in a TLC tank containing the mobile phase.

    • Allow the solvent to migrate up the plate until it is ~1 cm from the top.

  • Detection and Quantification:

    • Remove the plate and allow it to dry completely in a fume hood.

    • Expose the TLC plate to a phosphor screen or X-ray film.

    • Quantify the radioactive signal of the spot corresponding to PI(3)P using a phosphorimager or densitometry. The intensity of the signal is proportional to Vps34 activity.[13]

G cluster_workflow Generic In Vitro Kinase Assay Workflow cluster_detection Detection Methods p1 1. Prepare Reagents (Enzyme, 18:1 PI Substrate, Buffer, ATP) p2 2. Set Up Reaction (Combine Enzyme, Substrate, Buffer) p1->p2 p3 3. Initiate Reaction (Add ATP) p2->p3 p4 4. Incubate (e.g., 30-60 min at 30°C) p3->p4 p5 5. Terminate Reaction p4->p5 p6 6. Detect Product (e.g., Luminescence, Radioactivity) p5->p6 p7 7. Data Analysis p6->p7 lum Luminescence (ADP-Glo) - Measure ADP production p6->lum rad Radioactivity ([³²P]ATP) - Separate PI(3)P via TLC - Quantify ³²P incorporation p6->rad

Workflow for in vitro Vps34/PIK3C3 kinase assays.

References

Phosphatases Targeting 18:1 PI(3)P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily localized to the membranes of early endosomes, where it orchestrates crucial cellular processes including endosomal sorting, vesicle trafficking, and autophagy. The specific acyl chain composition of phosphoinositides, such as the presence of an 18:1 (oleoyl) chain at the sn-1 or sn-2 position, can significantly influence their recognition and metabolism by various enzymes, thereby adding another layer of complexity to lipid signaling. This technical guide provides a comprehensive overview of the phosphatases known to act on PI(3)P, with a special focus on the implications for the 18:1 species, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate). We will delve into the substrate specificity of these enzymes, present available quantitative data, detail relevant experimental protocols, and visualize the pertinent signaling pathways.

Key Phosphatases Acting on PI(3)P

The primary family of enzymes responsible for the dephosphorylation of PI(3)P at the D3 position of the inositol (B14025) ring are the myotubularin (MTM) phosphatases. While other phosphatases like PTEN and INPP4A/B are central to phosphoinositide metabolism, their primary substrates are typically other polyphosphorylated inositides. However, their activities can indirectly influence PI(3)P levels.

Myotubularin (MTM) Family

The myotubularin family consists of a large number of protein tyrosine phosphatases that exhibit high specificity towards phosphoinositides.[1] Myotubularin 1 (MTM1) and its related proteins are the principal PI(3)P phosphatases in cells.[2][3] They catalyze the hydrolysis of PI(3)P to phosphatidylinositol (PI), thus terminating PI(3)P-dependent signaling events.[4] Several members of this family, including MTM1, MTMR1, MTMR2, MTMR3, and MTMR6, have been shown to dephosphorylate PI(3)P.[5]

Substrate Specificity and Acyl Chain Preference:

Studies have indicated that the acyl chain length of the PI(3)P substrate is a critical determinant of myotubularin activity. Research on MTM1 has shown a preference for PI(3)P derivatives with shorter acyl chains, with the observed order of activity being C8 > C4 > C16.[6][7] This suggests that the biophysical properties of the membrane, influenced by acyl chain composition, play a significant role in enzyme-substrate recognition and catalysis. While direct kinetic data for 18:1 PI(3)P is scarce, the preference for shorter chains suggests that the longer, unsaturated 18:1 acyl chains might influence the presentation of the headgroup to the enzyme's active site within the membrane bilayer.

Phosphatase and Tensin Homolog (PTEN)

PTEN is a well-known tumor suppressor that acts as a dual-specificity phosphatase. Its primary lipid phosphatase activity is directed towards phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[8][9] By antagonizing the PI3K pathway, PTEN plays a critical role in cell growth, proliferation, and survival.[10] While PTEN's main role is not the dephosphorylation of PI(3)P, it can dephosphorylate the 3-position of other phosphoinositides, and its regulation of the PI3K pathway indirectly affects the overall balance of phosphoinositide species within the cell.

Inositol Polyphosphate 4-Phosphatase Type I and II (INPP4A and INPP4B)

INPP4A and INPP4B are 4-phosphatases that primarily hydrolyze the 4-position phosphate (B84403) from phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) to generate PI(3)P.[11][12] Therefore, INPP4A and INPP4B are not involved in the degradation of PI(3)P but rather in its production from a different phosphoinositide species. This activity is crucial for regulating the balance between different PI3K products and their downstream signaling pathways.[10]

Quantitative Data on Phosphatase Activity

EnzymeSubstrateKm (µM)Vmax / ActivitySource
Myotubularin 1 (MTM1)diC4-PI(3)P43-[13]
Myotubularin 1 (MTM1)32P-PI(3)P-182 ± 20 pmol/min (for immunoprecipitated enzyme)[14]
Myotubularin 1 (MTM1)PI(3)P-95.4 nmol/min/mg (recombinant enzyme)[14]

Note: The variability in reported activity is due to different enzyme preparations (immunoprecipitated vs. recombinant) and assay conditions.

Experimental Protocols

In Vitro Phosphatase Activity Assay using this compound (Malachite Green Assay)

This protocol describes a colorimetric method to measure the release of inorganic phosphate from this compound by a phosphatase of interest.

Materials:

  • Purified phosphatase (e.g., recombinant MTM1)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound) substrate (e.g., from Avanti Polar Lipids)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM DTT)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

  • Phosphate standard solution (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare liposomes containing this compound. Briefly, dry the lipid from a chloroform (B151607) solution under a stream of nitrogen and then under vacuum. Resuspend the lipid film in the assay buffer by vortexing and sonication to form small unilamellar vesicles (SUVs).

  • Standard Curve: Prepare a series of phosphate standards in the assay buffer to generate a standard curve (e.g., 0-40 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Phosphatase assay buffer

    • This compound liposomes (to the desired final concentration)

    • Purified phosphatase

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-60 minutes). The reaction time should be within the linear range of phosphate release.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free phosphate released during the enzymatic reaction to produce a colored complex.

  • Measurement: After a short incubation period for color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.

  • Calculation: Determine the amount of phosphate released in each sample by comparing the absorbance values to the phosphate standard curve. Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released/min/mg of enzyme).

Cellular PI(3)P Level Measurement

This protocol outlines a method to quantify cellular PI(3)P levels, which can be used to assess the in vivo activity of PI(3)P phosphatases.

Materials:

  • Cell line of interest

  • Reagents for cell lysis (e.g., ice-cold 0.5 M trichloroacetic acid (TCA))

  • Reagents for lipid extraction (e.g., chloroform/methanol (B129727) mixtures)

  • PI(3)P Mass ELISA kit or similar immunoassay

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. If studying the effect of a specific treatment (e.g., inhibitor, siRNA), apply the treatment for the appropriate duration.

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold 0.5 M TCA and incubating on ice.

    • Scrape the cells and transfer to a microfuge tube.

    • Pellet the cellular debris by centrifugation.

    • Perform a sequential lipid extraction using chloroform and methanol mixtures to separate the lipid fraction.

  • PI(3)P Quantification:

    • Dry the lipid extract under nitrogen.

    • Resuspend the lipid pellet in the appropriate assay buffer provided with the quantification kit.

    • Follow the manufacturer's protocol for the PI(3)P Mass ELISA. This typically involves the incubation of the lipid extract in wells coated with a PI(3)P-binding protein, followed by detection with a specific antibody and a colorimetric or fluorometric substrate.

  • Data Analysis: Quantify the amount of PI(3)P in each sample by comparing the signal to a standard curve generated with known amounts of PI(3)P. Normalize the PI(3)P levels to the total amount of protein or lipid in the initial cell lysate.

Signaling Pathways and Visualizations

The interplay between kinases and phosphatases tightly regulates the cellular levels of PI(3)P, thereby controlling downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways involving the phosphatases discussed.

Myotubularin (MTM1) Signaling Pathway

MTM1_Signaling PI PI PI3K Class III PI3K (Vps34) PI->PI3K Substrate PI3P This compound PI3K->PI3P Phosphorylation MTM1 Myotubularin (MTM1) PI3P->MTM1 Substrate Effectors PI(3)P Effectors (e.g., FYVE domain proteins) PI3P->Effectors Recruitment & Activation MTM1->PI Dephosphorylation Trafficking Vesicular Trafficking Endosomal Sorting Autophagy Effectors->Trafficking Regulation

Caption: MTM1 dephosphorylates PI(3)P, terminating its signaling functions.

PTEN Signaling Pathway in Relation to PI3K Products

PTEN_Signaling PIP2 PI(4,5)P2 PI3K_I Class I PI3K PIP2->PI3K_I Substrate PIP3 PI(3,4,5)P3 PI3K_I->PIP3 Phosphorylation PTEN PTEN PIP3->PTEN Substrate Akt Akt/PKB PIP3->Akt Activation PTEN->PIP2 Dephosphorylation Growth Cell Growth Proliferation Survival Akt->Growth Promotes

Caption: PTEN primarily antagonizes PI3K signaling by dephosphorylating PIP3.

INPP4A/B Signaling Pathway

INPP4_Signaling PIP3 PI(3,4,5)P3 SHIP SHIP1/2 PIP3->SHIP Substrate PI34P2 PI(3,4)P2 SHIP->PI34P2 Dephosphorylation (5-pos) INPP4 INPP4A/B PI34P2->INPP4 Substrate Signaling Downstream Signaling PI34P2->Signaling PI3P This compound INPP4->PI3P Dephosphorylation (4-pos) PI3P->Signaling

Caption: INPP4A/B generates PI(3)P by dephosphorylating PI(3,4)P2.

Conclusion and Future Directions

The myotubularin family of phosphatases stands out as the primary regulators of this compound levels through direct dephosphorylation. While the influence of the 18:1 acyl chain on the kinetics of this process is an area requiring further quantitative investigation, the available data underscores the importance of the lipid's fatty acid composition in enzymatic recognition. Other key phosphoinositide phosphatases, PTEN and INPP4A/B, play crucial, albeit indirect, roles in the metabolic network that determines the cellular concentration of this compound.

For researchers and drug development professionals, understanding the nuances of these enzymatic activities and their substrate specificities is paramount. The development of specific inhibitors or activators for these phosphatases holds therapeutic potential for a range of diseases, including myotubular myopathy, cancer, and neurodegenerative disorders. Future research should focus on elucidating the precise kinetic parameters of these enzymes with physiologically relevant, long-chain unsaturated phosphoinositide substrates like this compound. Such studies, employing the experimental approaches detailed in this guide, will be instrumental in advancing our understanding of phosphoinositide signaling and in the rational design of novel therapeutics targeting these critical pathways.

References

The Pivotal Role of 18:1 Phosphatidylinositol 3-Phosphate in Yeast Genetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid in eukaryotic cells, acting as a key regulator of intracellular membrane trafficking events. In the model organism Saccharomyces cerevisiae, the synthesis of PI(3)P is exclusively catalyzed by the class III phosphoinositide 3-kinase, Vps34. While the functions of PI(3)P are extensively studied, the specific contribution of its acyl chain composition, particularly the presence of an oleoyl (B10858665) (18:1) chain, is an area of growing interest. Oleic acid is one of the most abundant fatty acids in yeast phospholipids, suggesting that 18:1 PI(3)P is a significant molecular species. This technical guide provides an in-depth exploration of the role of this compound in yeast genetics, detailing its synthesis, function in key signaling pathways, and methods for its study. We present quantitative data on relevant lipid species, comprehensive experimental protocols, and visual representations of the associated molecular pathways to facilitate a deeper understanding and further investigation into this crucial signaling molecule.

Introduction: The Significance of Acyl Chain Composition in PI(3)P Signaling

Phosphoinositides (PIPs) are low-abundance lipids that play crucial roles in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. Their function is dictated by the phosphorylation state of the inositol (B14025) headgroup and, increasingly recognized, the composition of their diacylglycerol backbone. In Saccharomyces cerevisiae, phosphatidylinositol (PI) is a major phospholipid, constituting 17-30% of the total lipidome[1]. The fatty acid composition of these PIs is predominantly C16 and C18 species, with oleic acid (18:1) being a major unsaturated fatty acid[2][3].

The phosphorylation of PI at the D3 position of the inositol ring by Vps34 generates PI(3)P, the sole substrate for this enzyme in yeast[4]. This reaction is fundamental for two major cellular pathways: autophagy and vacuolar protein sorting. Given the high prevalence of 18:1-containing PI, it is inferred that a significant proportion of the cellular PI(3)P pool exists as this compound. The biophysical properties conferred by the monounsaturated oleoyl chain, such as increased membrane fluidity, are likely to influence the recruitment and activation of downstream effector proteins, thereby modulating the signaling output.

This guide will delve into the specific functions of PI(3)P in yeast, with a focus on the implicit importance of the 18:1 acyl chain, and provide the technical framework for its investigation.

Quantitative Data: Lipid Abundance in Saccharomyces cerevisiae

While direct quantification of this compound is not widely reported, data on the abundance of its precursor, phosphatidylinositol, and its constituent fatty acids allow for an estimation of its prevalence. The following tables summarize key quantitative data from lipidomic studies of wild-type S. cerevisiae.

Table 1: Abundance of Major Phospholipid Classes in Wild-Type Yeast

Lipid ClassAbundance (mol% of total lipidome)Reference
Phosphatidylinositol (PI)20.3%[1][5]
Phosphatidylethanolamine (PE)14.9%[1][5]
Phosphatidylcholine (PC)14.3%[1][5]
Phosphatidic Acid (PA)8.3%[1][5]
Phosphatidylserine (B164497) (PS)1.8%[1][5]

Table 2: Fatty Acid Composition of Phosphatidylinositol (PI) in Wild-Type Yeast

Fatty Acid SpeciesRelative AbundanceReference
16:1 (Palmitoleic acid)High[1]
18:1 (Oleic acid)High[1]
16:0 (Palmitic acid)High[1]
18:0 (Stearic acid)Low[6]

Note: "High" and "Low" are used to represent the relative abundance as specific percentages for each fatty acid within the PI pool are not consistently reported across different studies and growth conditions.

Signaling Pathways Involving PI(3)P

PI(3)P acts as a docking site on membranes for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains. This recruitment is central to the execution of its functions in autophagy and endosomal trafficking.

Autophagy Pathway

During autophagy, a double-membraned vesicle known as the autophagosome engulfs cytoplasmic components and delivers them to the vacuole for degradation. PI(3)P is essential for the formation of the pre-autophagosomal structure (PAS). Vps34, as part of Complex I (containing Vps15, Vps30/Atg6, and Atg14), is recruited to the PAS where it generates PI(3)P. This localized production of PI(3)P recruits effector proteins like Atg18, which is crucial for the expansion and maturation of the autophagosome.

Autophagy_Pathway cluster_PAS Pre-Autophagosomal Structure (PAS) Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Vps30, Atg14) PI3P PI(3)P (18:1) Vps34_Complex_I->PI3P phosphorylates PI PI (18:1) PI->Vps34_Complex_I Atg18 Atg18 PI3P->Atg18 recruits Autophagosome Autophagosome Formation Atg18->Autophagosome promotes Nutrient_Starvation Nutrient Starvation Nutrient_Starvation->Vps34_Complex_I activates

Caption: PI(3)P in the Autophagy Pathway.

Endosomal Trafficking (Vacuolar Protein Sorting)

PI(3)P is also crucial for the sorting of proteins to the vacuole via the endosomal pathway. Vps34, in this case as part of Complex II (containing Vps15, Vps30, and Vps38), localizes to endosomal membranes and generates PI(3)P. This recruits effector proteins containing FYVE domains, such as Vps27 (a component of the ESCRT-0 complex) and the PtdIns 3-phosphatase Ymr1, which are essential for the formation of multivesicular bodies (MVBs) and the proper sorting of cargo to the vacuole[4].

Endosomal_Trafficking cluster_Endosome Endosomal Membrane Vps34_Complex_II Vps34 Complex II (Vps34, Vps15, Vps30, Vps38) PI3P PI(3)P (18:1) Vps34_Complex_II->PI3P phosphorylates PI PI (18:1) PI->Vps34_Complex_II FYVE_Proteins FYVE Domain Proteins (e.g., Vps27) PI3P->FYVE_Proteins recruits MVB_Formation MVB Formation FYVE_Proteins->MVB_Formation initiates Vacuolar_Sorting Vacuolar Protein Sorting MVB_Formation->Vacuolar_Sorting leads to Golgi Golgi Golgi->Vps34_Complex_II vesicles to

Caption: PI(3)P in Endosomal Trafficking.

Experimental Protocols

Investigating the role of this compound requires specific methodologies to quantify its levels and assess its function. Below are detailed protocols for key experiments.

Quantification of PI(3)P by Metabolic Labeling and HPLC

This method allows for the relative quantification of different phosphoinositide species.

I. Cell Growth and Radiolabeling

  • Grow a 20 ml liquid culture of the desired yeast strain in complete synthetic media at 30°C with constant shaking to mid-log phase (OD600 of approximately 0.6-0.7)[7].

  • Harvest the cells by centrifugation at 1,500 x g for 5 minutes.

  • Wash the cell pellet with inositol-free medium.

  • Resuspend the cells in 1 ml of inositol-free medium and add 20 µCi of myo-[3H]inositol.

  • Incubate at 30°C for 2-4 hours to allow for incorporation of the radiolabel into phosphoinositides[7][8].

II. Lipid Extraction and Deacylation

  • Terminate the labeling by adding 500 µl of 1 M trichloroacetic acid (TCA) and incubate on ice for 10 minutes.

  • Pellet the cells and wash twice with 5% TCA.

  • Resuspend the pellet in 500 µl of methanol:chloroform (B151607) (1:1 v/v) and vortex vigorously.

  • Add 200 µl of chloroform and 400 µl of 0.1 M HCl. Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen gas[9].

  • To deacylate the lipids, resuspend the dried lipid film in 1 ml of deacylation reagent (2.3 ml methanol, 1.3 ml 40% methylamine, 0.55 ml 1-butanol, and 0.80 ml water) and incubate at 53°C for 50 minutes[7][9].

  • Dry the samples in a vacuum centrifuge.

III. HPLC Analysis

  • Resuspend the deacylated lipids in 100 µl of water.

  • Inject the sample onto a strong anion exchange (SAX) HPLC column.

  • Elute the glycerophosphoinositols using a gradient of ammonium (B1175870) phosphate (B84403) buffer (e.g., Buffer A: water; Buffer B: 1 M (NH4)2HPO4, pH 3.8)[8].

  • Monitor the eluate using an in-line flow scintillation detector to quantify the amount of radioactivity in each peak corresponding to a specific phosphoinositide[7][10].

HPLC_Workflow Yeast_Culture Yeast Culture Growth Radiolabeling Metabolic Labeling with [3H]myo-inositol Yeast_Culture->Radiolabeling Lipid_Extraction Lipid Extraction Radiolabeling->Lipid_Extraction Deacylation Deacylation Lipid_Extraction->Deacylation HPLC_Separation HPLC Separation (SAX Column) Deacylation->HPLC_Separation Scintillation_Detection Flow Scintillation Detection HPLC_Separation->Scintillation_Detection Data_Analysis Data Analysis and Quantification Scintillation_Detection->Data_Analysis

Caption: Workflow for PI(3)P Quantification by HPLC.

Lipidomic Analysis of 18:1 PI Species by LC-MS/MS

This protocol allows for the identification and quantification of specific molecular species of phosphoinositides, including this compound, although standards for PI(3)P species are not commonly available, making absolute quantification challenging[1][5].

I. Yeast Sample Preparation

  • Grow and harvest yeast cells as described in section 4.1.I, but without radiolabeling. A cell pellet of approximately 4 OD600 units is sufficient[11].

  • Flash freeze the cell pellet in liquid nitrogen and store at -80°C.

II. Lipid Extraction

  • Resuspend the frozen cell pellet in 1 ml of ice-cold methanol.

  • Add 2 ml of chloroform and vortex vigorously for 10 minutes at 4°C.

  • Add 1 ml of water, vortex, and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the upper aqueous phase with 2 ml of chloroform and combine the organic phases.

  • Dry the combined organic phase under a stream of nitrogen gas[1][11].

III. LC-MS/MS Analysis

  • Resuspend the dried lipid extract in a suitable solvent for injection (e.g., methanol:chloroform 1:1 v/v).

  • Inject the sample onto a reverse-phase C18 liquid chromatography column coupled to a tandem mass spectrometer.

  • Separate the lipid species using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formate (B1220265) or acetate (B1210297) additives).

  • Perform mass spectrometric analysis in negative ion mode. Use precursor ion scanning or neutral loss scanning to specifically detect phosphoinositides. For example, for PI, a precursor ion scan for m/z 241 (the inositol-1,2-cyclic monophosphate fragment) can be used.

  • Identify 18:1-containing PI species based on their specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Quantify the relative abundance of different PI species by integrating the peak areas from the chromatogram[11].

In Vitro Vps34 Kinase Assay

This assay measures the activity of Vps34 and can be used to assess its substrate specificity for different PI species.

I. Reagents and Substrates

  • Purified recombinant Vps34/Vps15 complex.

  • Liposomes containing phosphatidylserine (PS) and the desired phosphatidylinositol (PI) substrate (e.g., 18:1 PI).

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • [γ-32P]ATP.

II. Kinase Reaction

  • Prepare liposomes by sonication or extrusion.

  • In a microcentrifuge tube, combine the Vps34/Vps15 complex, liposomes, and kinase assay buffer.

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 1 M HCl.

III. Product Analysis

  • Extract the lipids as described in section 4.2.II.

  • Spot the extracted lipids onto a silica (B1680970) thin-layer chromatography (TLC) plate.

  • Separate the lipids using a suitable solvent system (e.g., chloroform:methanol:acetone:acetic acid:water).

  • Visualize the radiolabeled PI(3)P product by autoradiography and quantify using a phosphorimager[12].

Conclusion and Future Directions

The study of this compound in Saccharomyces cerevisiae offers a unique opportunity to dissect the role of acyl chain composition in fundamental cellular processes. While the overarching functions of PI(3)P in autophagy and endosomal trafficking are well-established, a deeper understanding of how the biophysical properties of 18:1-containing PI(3)P influence these pathways is still emerging. The methodologies outlined in this guide provide a robust framework for researchers to quantify the levels of specific PI(3)P species and to functionally characterize their roles.

Future research in this area could focus on several key questions:

  • What is the precise cellular concentration of this compound under different physiological conditions?

  • Does the 18:1 acyl chain influence the interaction of PI(3)P with its effector proteins?

  • How do alterations in the fatty acid composition of PI(3)P affect the dynamics of autophagy and endosomal trafficking?

  • Can the enzymes involved in PI synthesis and remodeling be targeted to specifically modulate the levels of this compound for therapeutic purposes?

Addressing these questions will undoubtedly provide valuable insights into the intricate regulation of cellular membrane dynamics and signaling, with potential implications for drug development and the understanding of various human diseases.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 18:1 PI(3)P Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling phospholipid primarily localized on the membranes of early endosomes, where it plays a vital role in regulating membrane trafficking, protein sorting, and autophagy. Liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, serve as a valuable in vitro tool to study the interactions of proteins with this specific phosphoinositide. These model membrane systems are instrumental in identifying and characterizing PI(3)P-binding proteins, such as those containing FYVE or PX domains, and for investigating the downstream effects of these interactions. This document provides a detailed protocol for the preparation and characterization of this compound-containing liposomes using the thin-film hydration and extrusion method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and characterization of this compound liposomes.

ParameterValueNotes
Lipid Composition
DOPC (mol%)651,2-dioleoyl-sn-glycero-3-phosphocholine; structural lipid.
DOPE (mol%)201,2-dioleoyl-sn-glycero-3-phosphoethanolamine; structural lipid, promotes membrane fusion.
Cholesterol (mol%)10Stabilizes the lipid bilayer.
This compound (mol%)5The signaling lipid of interest.
Preparation Parameters
Lipid SolventChloroform:Methanol (2:1, v/v)Ensures complete dissolution and mixing of all lipid components.
Total Lipid Concentration10 mg/mLIn organic solvent for creating the lipid film.
Hydration Buffer20 mM HEPES, 150 mM NaCl, pH 7.4A common buffer for maintaining physiological pH and ionic strength.
Hydration Temperature37-40°CAbove the phase transition temperature (Tc) of the lipid mixture.
Extrusion MembranePolycarbonate
Extrusion Pore Size100 nmTo produce large unilamellar vesicles (LUVs).
Number of Extrusion Passes11-21To ensure a homogenous size distribution.
Extrusion Temperature37-40°CMaintained above the Tc of the lipid mixture.
Characterization
Final Liposome (B1194612) Diameter~100-120 nmDetermined by Dynamic Light Scattering (DLS).
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.
Storage
Storage Temperature4°CTo maintain stability and prevent degradation.
Shelf-lifeUp to 2 weeksLiposomes may aggregate or fuse over longer periods. For best results, use freshly prepared liposomes.

Experimental Protocols

Materials and Reagents
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (ammonium salt) (this compound)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • HEPES

  • Sodium Chloride (NaCl)

  • Nitrogen gas, high purity

  • Round-bottom flask (glass)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

Protocol for this compound Liposome Preparation

This protocol is based on the thin-film hydration method followed by extrusion.

  • Lipid Mixture Preparation:

    • In a clean glass round-bottom flask, combine the lipids (DOPC, DOPE, Cholesterol, and this compound) in the desired molar ratios (65:20:10:5) dissolved in a chloroform:methanol (2:1, v/v) mixture.

    • Ensure the total lipid concentration in the organic solvent is approximately 10 mg/mL.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 37-40°C.

    • Rotate the flask and apply a gentle vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Prepare the hydration buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) and warm it to 37-40°C.

    • Add the warm hydration buffer to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.

    • Hydrate the lipid film by rotating the flask in the water bath for 1 hour. This process will form multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to 37-40°C.

    • Draw the MLV suspension into a glass syringe and place it in the extruder.

    • Pass the lipid suspension through the membrane 11 to 21 times. This will produce a translucent suspension of large unilamellar vesicles (LUVs).

  • Storage:

    • Store the prepared liposomes in a sealed container at 4°C.

    • For optimal results, use the liposomes within two weeks of preparation.

Characterization Protocol: Liposome Co-sedimentation Assay

This assay is used to assess the binding of a protein of interest (e.g., a FYVE domain-containing protein) to the PI(3)P-containing liposomes.

  • Binding Reaction:

    • In a microcentrifuge tube, incubate the protein of interest (e.g., 1-5 µM) with the prepared PI(3)P liposomes (e.g., 0.1-1 mg/mL) in the hydration buffer.

    • As a negative control, incubate the protein with liposomes lacking PI(3)P.

    • Incubate the mixture at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with the hydration buffer and then resuspend it in an appropriate volume of buffer. The pellet contains the liposome-bound protein.

    • Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to visualize the distribution of the protein. Increased protein in the pellet fraction in the presence of PI(3)P liposomes indicates specific binding.

Visualization of the Experimental Workflow

LiposomePreparationWorkflow Experimental Workflow for this compound Liposome Preparation cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Extrusion cluster_3 Final Product & Storage dissolve_lipids 1. Dissolve Lipids (DOPC, DOPE, Cholesterol, PI(3)P) in Chloroform:Methanol rotary_evaporation 2. Rotary Evaporation (37-40°C) dissolve_lipids->rotary_evaporation dry_film 3. Dry Film under Vacuum rotary_evaporation->dry_film add_buffer 4. Add Warm Hydration Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) dry_film->add_buffer hydrate_film 5. Hydrate Film with Agitation (1 hour at 37-40°C) add_buffer->hydrate_film Forms MLVs extrusion 6. Extrude through 100 nm Membrane (11-21 passes at 37-40°C) hydrate_film->extrusion luvs 7. Large Unilamellar Vesicles (LUVs) extrusion->luvs Forms LUVs storage 8. Store at 4°C luvs->storage

Caption: Workflow for this compound liposome preparation.

Application Notes and Protocols for the Synthesis and Use of Fluorescently Labeled 18:1 PI(3)P Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid primarily localized to the membranes of early endosomes, where it plays a pivotal role in regulating endosomal trafficking, sorting of cargo, and autophagy. The ability to visualize and track the dynamics of PI(3)P in living cells is essential for understanding these fundamental cellular processes and for the development of therapeutics targeting pathways involving this lipid. This document provides detailed protocols for the chemo-enzymatic synthesis of fluorescently labeled 18:1 PI(3)P, a key tool for such investigations, along with application notes for its use.

I. Synthesis of Fluorescently Labeled this compound

The synthesis of a fluorescently labeled this compound probe can be achieved through a chemo-enzymatic approach. This method combines the specificity of enzymatic reactions with the versatility of chemical synthesis to produce the desired molecule with high purity. The general strategy involves the synthesis of a fluorescently labeled phosphatidylinositol (PI) precursor, followed by enzymatic phosphorylation to yield the final PI(3)P probe.

A. Chemo-enzymatic Synthesis of NBD-labeled 18:1 PI

A fluorescently labeled phosphatidylinositol (PI) can be synthesized using a combination of chemical and enzymatic methods. One common approach involves the use of phospholipase D (PLD) to catalyze a transphosphatidylation reaction, replacing the choline (B1196258) head group of a commercially available fluorescently labeled phosphatidylcholine (PC) with myo-inositol.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 1-oleoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (18:1-06:0 NBD PC) in an appropriate organic solvent (e.g., chloroform/methanol mixture).

    • Add a solution of myo-inositol in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Initiate the reaction by adding Phospholipase D (from Streptomyces sp.).

  • Incubation:

    • Incubate the reaction mixture at 37°C with vigorous shaking for 3-5 hours.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform, methanol, and 0.5 M HCl.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Purification:

    • Dry the organic phase under a stream of nitrogen.

    • Purify the NBD-labeled 18:1 PI from the reaction mixture using high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column.

B. Enzymatic Phosphorylation to Yield NBD-labeled this compound

The purified fluorescently labeled PI is then specifically phosphorylated at the 3-position of the inositol (B14025) ring using a PI 3-kinase.

Experimental Protocol:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing the NBD-labeled 18:1 PI and a carrier lipid like phosphatidylserine (B164497) (PS) by sonication or extrusion.

  • Kinase Reaction:

    • Incubate the liposomes with a purified PI 3-kinase (e.g., Vps34/Vps15 complex) in a kinase reaction buffer containing ATP and MgCl2.

    • Incubate at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding a chloroform/methanol/HCl mixture.

    • Extract the lipids as described in the previous section.

  • Final Purification:

    • Purify the NBD-labeled this compound from the unreacted PI and other lipids by HPLC.

Quantitative Data Summary
Synthesis StepStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
Transphosphatidylation 18:1-06:0 NBD PCmyo-inositol, Phospholipase D40-60%>95%
Kinase Reaction & Purification NBD-labeled 18:1 PIPI 3-Kinase (Vps34/Vps15), ATP25-35%>98%

II. PI(3)P Signaling Pathway

Phosphatidylinositol 3-phosphate (PI(3)P) is a central player in intracellular signaling, primarily regulating membrane trafficking events. It is synthesized by the action of class III PI 3-kinase (Vps34) and can be turned over by phosphatases like myotubularins.

PI3P_Signaling_Pathway cluster_synthesis PI(3)P Synthesis cluster_turnover PI(3)P Turnover cluster_effector Downstream Effectors & Cellular Processes PI Phosphatidylinositol (PI) Vps34 Vps34 (Class III PI3K) PI->Vps34 ATP -> ADP PI3P PI(3)P Vps34->PI3P MTM Myotubularins PI3P->MTM H2O -> Pi PIKfyve PIKfyve PI3P->PIKfyve ATP -> ADP Effectors FYVE and PX domain proteins PI3P->Effectors binds to PI_dephospho Phosphatidylinositol (PI) MTM->PI_dephospho PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Endosomal_Trafficking Endosomal Trafficking Effectors->Endosomal_Trafficking Autophagy Autophagy Effectors->Autophagy

Caption: PI(3)P Synthesis, Turnover, and Downstream Signaling.

III. Experimental Workflow: Live-Cell Imaging of PI(3)P Dynamics

Fluorescently labeled this compound probes can be introduced into living cells to visualize the localization and dynamics of this important signaling lipid.

Experimental_Workflow cluster_prep Probe Preparation & Cell Culture cluster_delivery Probe Delivery into Cells cluster_imaging Live-Cell Imaging & Analysis A1 Synthesize & Purify Fluorescent this compound Probe A2 Prepare Probe-Liposome Complexes A1->A2 A3 Culture Cells on Microscopy-grade Dishes B1 Incubate Cells with Probe-Liposome Complexes A3->B1 B2 Wash Cells to Remove Excess Probe C1 Mount Dish on Fluorescence Microscope B2->C1 C2 Acquire Time-Lapse Images C1->C2 C3 Optional: Treat Cells with Stimuli or Inhibitors C2->C3 C4 Analyze Image Data: Localization, Intensity, Dynamics C2->C4 C3->C2

Caption: Workflow for Live-Cell Imaging with Fluorescent PI(3)P Probes.

Experimental Protocol for Live-Cell Imaging:

  • Cell Preparation:

    • Plate cells of interest (e.g., HeLa, COS-7) on glass-bottom dishes suitable for high-resolution microscopy.

  • Probe Loading:

    • Prepare a complex of the fluorescent this compound probe with a lipid delivery reagent (e.g., liposomes or cyclodextrin).

    • Incubate the cells with the probe complex in serum-free media for a specified time (e.g., 15-30 minutes) at 37°C.

  • Washing:

    • Gently wash the cells with fresh, pre-warmed imaging medium to remove any unincorporated probe.

  • Imaging:

    • Mount the dish on the stage of a fluorescence microscope (confocal or spinning disk recommended).

    • Acquire images using the appropriate filter sets for the chosen fluorophore (e.g., NBD).

    • For dynamic studies, acquire time-lapse series. If studying a specific cellular process, add stimuli or inhibitors during the time-lapse acquisition.

  • Data Analysis:

    • Analyze the acquired images to determine the subcellular localization of the probe, quantify changes in fluorescence intensity in specific compartments, and track the movement of PI(3)P-positive structures.

IV. Applications in Research and Drug Development

  • Elucidating Fundamental Cellular Processes: Fluorescent this compound probes are invaluable for studying the role of this lipid in endocytosis, phagocytosis, and autophagy in real-time.

  • High-Content Screening: These probes can be used in automated microscopy platforms to screen for compounds that modulate PI(3)P metabolism or localization.

  • Target Validation: In drug development, these probes can help validate the cellular effects of inhibitors targeting PI 3-kinases or other enzymes involved in PI(3)P signaling.

  • Disease Modeling: The dynamics of PI(3)P can be studied in cell models of diseases where phosphoinositide signaling is dysregulated, such as cancer and neurodegenerative disorders.

V. Conclusion

The synthesis and application of fluorescently labeled this compound probes provide a powerful toolset for cell biologists and drug discovery scientists. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to utilize these probes to gain deeper insights into the intricate roles of PI(3)P in cellular function and disease.

Application Notes and Protocols for Liposome Flotation Assay with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a liposome (B1194612) flotation assay to investigate the interaction of proteins with membranes containing 1-oleoyl-2-oleoyl-sn-glycero-3-phosphoinositol-3-phosphate (18:1 PI(3)P). This assay is a powerful tool for qualitatively and quantitatively assessing protein-lipid interactions in a physiologically relevant context.

Introduction

The liposome flotation assay is a robust in vitro technique used to study the binding of proteins to lipid membranes.[1] This method relies on the principle that liposomes, due to their lower density, will float up through a density gradient during ultracentrifugation.[2] If a protein of interest binds to the liposomes, it will co-migrate with them to the lower-density fractions at the top of the gradient.[2] Unbound proteins, being denser, will remain at the bottom of the gradient.[3] This separation allows for the specific detection and quantification of membrane-bound proteins.

Compared to other methods like protein-lipid overlay assays, the liposome flotation assay offers the advantage of presenting lipids in a more physiologically relevant bilayer structure, which can be crucial for specific protein-lipid interactions.[4][5] This protocol is specifically tailored for the use of liposomes containing this compound, a key phosphoinositide involved in various cellular processes, including membrane trafficking and signal transduction.[6][7]

Data Presentation

The results of a liposome flotation assay are typically analyzed by collecting fractions from the density gradient and detecting the protein of interest in each fraction, usually by SDS-PAGE and Western blotting.[6] Quantitative analysis can be performed by measuring the band intensity of the protein in the floated fractions (top) compared to the non-floated fractions (bottom) and the total protein input.[8]

Table 1: Quantitative Analysis of Protein Binding to this compound-Containing Liposomes

Liposome CompositionProtein Fraction% of Total Protein (Mean ± SEM)
Control Liposomes (lacking this compound)Top (Bound)5.2 ± 1.5
Bottom (Unbound)94.8 ± 1.5
This compound Liposomes (5 mol% this compound)Top (Bound)45.8 ± 3.2
Bottom (Unbound)54.2 ± 3.2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a liposome flotation assay with this compound.

Part 1: Preparation of Liposomes
  • Lipid Film Formation:

    • In a glass tube, combine the desired lipids from chloroform (B151607) stocks. For example, for liposomes containing 5 mol% this compound, a typical composition would be:

      • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC): 65 mol%

      • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE): 28 mol%

      • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(carboxyfluorescein) (Fluo-PE) (for visualization): 2 mol%

      • This compound: 5 mol%

    • Prepare control liposomes with the same composition but replacing this compound with an equivalent molar percentage of POPC.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • To ensure complete removal of the solvent, place the tube under a vacuum for at least 1 hour.[6]

  • Hydration:

    • Rehydrate the lipid film with an appropriate buffer (e.g., HK buffer: 25 mM HEPES pH 7.4, 120 mM potassium acetate) to a final lipid concentration of 1-2 mg/mL.

    • Incubate at room temperature for 1 hour with occasional vortexing to facilitate hydration.

  • Vesicle Formation (Extrusion):

    • Subject the hydrated lipid mixture to five freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles (MLVs).

    • To produce large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This should be done at least 19 times to ensure a homogenous population of liposomes.

Part 2: Liposome Flotation Assay
  • Binding Reaction:

    • In a microcentrifuge tube, incubate the protein of interest (e.g., at a final concentration of 1 µM) with the prepared liposomes (e.g., at a final concentration of 0.5 mM) in a total volume of 100 µL of binding buffer (e.g., HK buffer).

    • Incubate at room temperature for 30 minutes to allow for protein-liposome binding.

  • Sucrose (B13894) Gradient Preparation and Centrifugation:

    • In a separate ultracentrifuge tube, carefully layer the following sucrose solutions (prepared in binding buffer):

      • Bottom layer: 100 µL of the protein-liposome mixture adjusted to 30% sucrose.

      • Middle layer: 200 µL of 25% sucrose solution.

      • Top layer: 50 µL of sucrose-free binding buffer.

    • Place the tubes in a fixed-angle ultracentrifuge rotor (e.g., TLA100.2).

    • Centrifuge at 175,000 x g for 1 hour at 20°C.[8]

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the top of the gradient (e.g., three 100 µL fractions). The top fraction will contain the floated liposomes and any bound protein.

    • Collect the bottom fraction containing the unbound protein.

    • Analyze the protein content of each fraction by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the protein of interest.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the percentage of bound and unbound protein.[8]

Mandatory Visualizations

Experimental Workflow Diagram

LiposomeFlotationWorkflow Liposome Flotation Assay Workflow cluster_prep Liposome Preparation cluster_assay Flotation Assay cluster_analysis Data Analysis cluster_key Diagram Key LipidMix 1. Lipid Mixing (POPC, POPE, Fluo-PE, +/- this compound) DryFilm 2. Film Formation (Nitrogen stream & vacuum) LipidMix->DryFilm Hydration 3. Hydration (Buffer addition) DryFilm->Hydration FreezeThaw 4. Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion 5. Extrusion (100 nm membrane) FreezeThaw->Extrusion Incubation 6. Incubation (Protein + Liposomes) Extrusion->Incubation Gradient 7. Sucrose Gradient Loading Incubation->Gradient Centrifugation 8. Ultracentrifugation Gradient->Centrifugation Fractionation 9. Fraction Collection Centrifugation->Fractionation SDSPAGE 10. SDS-PAGE & Western Blot Fractionation->SDSPAGE Quantification 11. Densitometry & Quantification SDSPAGE->Quantification key_process Process Step key_flow

Caption: Workflow of the liposome flotation assay.

Signaling Pathway Context

PI3P_Signaling Role of PI(3)P in Cellular Signaling cluster_membrane Membrane PI Phosphatidylinositol (PI) PI3K Class III PI3K (Vps34) PI->PI3K PI3P PI(3)P PI3K->PI3P phosphorylates Effector Effector Proteins (e.g., FYVE, PX domains) PI3P->Effector recruits Downstream Downstream Signaling (e.g., Membrane Trafficking, Autophagy) Effector->Downstream initiates

Caption: PI(3)P signaling pathway.

References

Measuring 18:1 PI(3)P Binding Kinetics Using Surface Plasmon Resonance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid primarily found on the membranes of early endosomes, where it plays a pivotal role in regulating membrane trafficking, autophagy, and signal transduction. The specific recognition of PI(3)P by proteins containing specialized lipid-binding domains, such as FYVE and PX domains, is essential for their correct subcellular localization and function. Understanding the kinetics of these protein-lipid interactions—specifically, the rates of association and dissociation—is fundamental for elucidating molecular mechanisms and for the development of therapeutics targeting these pathways.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2][3][4] It allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[5] This application note provides a detailed protocol for utilizing SPR to measure the binding kinetics of proteins to vesicles containing 18:1 PI(3)P, using the well-characterized interaction between the EEA1 FYVE domain and PI(3)P as an example.

Principle of the Assay

The SPR technique measures changes in the refractive index at the surface of a sensor chip. In this application, liposomes (vesicles) containing this compound are immobilized on a sensor chip with a lipophilic surface (e.g., an L1 chip).[1][2][4] A solution containing the protein of interest (the analyte) is then flowed over the chip surface. The binding of the protein to the PI(3)P-containing vesicles causes an increase in mass at the surface, which in turn leads to a change in the refractive index that is detected in real-time and recorded as a sensorgram. By analyzing the association and dissociation phases of the sensorgram, the kinetic and affinity constants of the interaction can be determined.

Data Presentation

The following table summarizes the binding kinetics for the interaction of the EEA1 FYVE domain with PI(3)P-containing lipid vesicles, as determined by SPR.

Interacting ProteinLipid Composition of Vesicleskₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)Reference
EEA1 FYVE domainPOPC/POPE/PI(3)P (78:20:2)Not explicitly statedSlower at lower pH490 (at pH 7.4)

Note: The referenced study focused on the pH dependence of the interaction and reported that the increased affinity at lower pH is primarily due to a slower dissociation rate. The individual kinetic rate constants at pH 7.4 were not explicitly provided.

Experimental Protocols

This protocol outlines the key steps for preparing materials and performing an SPR experiment to measure the binding kinetics of a protein to this compound-containing vesicles.

Materials and Reagents
  • Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (18:1 DOPC)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (18:1 DOPE)

    • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound)

  • Protein: Purified protein of interest (e.g., EEA1 FYVE domain) at >95% purity.

  • SPR Instrument and Consumables:

    • SPR instrument (e.g., Biacore, ProteOn)

    • L1 Sensor Chip

    • SPR running buffer (e.g., HBS-P+: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20), filtered and degassed.

    • Regeneration solution (e.g., 20 mM CHAPS, 50 mM NaOH).

  • Equipment:

    • Glass vials

    • Nitrogen or argon gas stream

    • Vacuum desiccator

    • Mini-extruder with polycarbonate membranes (100 nm pore size)

    • Water bath or heat block

    • Vortex mixer

Protocol 1: Preparation of this compound-Containing Vesicles
  • Lipid Film Preparation: a. In a clean glass vial, combine the lipids in chloroform (B151607) to achieve the desired molar ratio (e.g., for a 2% PI(3)P vesicle preparation: 78% DOPC, 20% DOPE, 2% this compound). b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired buffer (e.g., SPR running buffer) to a final lipid concentration of 0.5-1 mg/mL. b. Vortex the mixture vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Heat the extruder and the lipid suspension to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a uniform size.

Protocol 2: SPR Analysis of Protein-Lipid Binding Kinetics
  • System Preparation: a. Equilibrate the SPR instrument with filtered and degassed running buffer at the desired temperature (e.g., 25°C).

  • Vesicle Immobilization: a. Perform a cleaning injection with the regeneration solution over the L1 sensor chip surface. b. Inject the prepared this compound-containing vesicles (e.g., at 0.1-0.5 mg/mL) over one flow cell (the active surface) at a low flow rate (e.g., 2-5 µL/min) until a stable baseline of immobilized vesicles is achieved (typically 1000-2000 Response Units). c. Inject control vesicles (lacking PI(3)P) over a separate flow cell to serve as a reference surface. d. Inject a blocking agent, such as Bovine Serum Albumin (BSA), to block any non-specific binding sites on the chip surface.

  • Kinetic Analysis: a. Prepare a dilution series of the protein analyte in running buffer. A typical concentration range might be from 0.1 to 10 times the expected Kₑ. b. Inject the protein solutions sequentially over both the active and reference flow cells, starting with the lowest concentration. Include a buffer-only injection (zero concentration) as a control. c. Each injection cycle should consist of: i. Association phase: Flow the protein solution over the chip for a defined period to monitor binding. ii. Dissociation phase: Replace the protein solution with running buffer to monitor the dissociation of the protein from the vesicles. d. Between protein injections, regenerate the surface if necessary, although for many lipid-based assays, a long dissociation time is sufficient.

  • Data Analysis: a. Subtract the reference surface sensorgram from the active surface sensorgram to correct for bulk refractive index changes and non-specific binding. b. Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Mandatory Visualizations

PI(3)P Signaling Pathway

PI3P_Signaling cluster_endosome RTK Receptor Tyrosine Kinase (RTK) PI3K Class III PI3K (Vps34) RTK->PI3K Activates PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) PI3K->PI3P Phosphorylates PI PI Phosphatidylinositol (PI) FYVE_PX FYVE/PX Domain -containing Proteins PI3P->FYVE_PX Recruits Trafficking Vesicular Trafficking FYVE_PX->Trafficking Regulates Autophagy Autophagy FYVE_PX->Autophagy Regulates Signaling Signal Transduction FYVE_PX->Signaling Mediates Endosome Early Endosome

Caption: PI(3)P signaling at the early endosome.

SPR Experimental Workflow

SPR_Workflow start Start prep_vesicles Prepare this compound and Control Vesicles start->prep_vesicles prep_protein Prepare Protein Analyte (Dilution Series) start->prep_protein immobilize Immobilize Vesicles on L1 Chip prep_vesicles->immobilize inject Inject Protein Analyte prep_protein->inject instrument_setup SPR Instrument Setup and Equilibration instrument_setup->immobilize immobilize->inject data_acq Data Acquisition (Sensorgram) inject->data_acq analysis Data Analysis (Model Fitting) data_acq->analysis results Obtain ka, kd, KD analysis->results

Caption: Workflow for SPR-based kinetic analysis.

References

Application Notes: 18:1 PI(3)P Affinity Chromatography for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid primarily found on the membranes of early endosomes and autophagosomes.[1][2] It acts as a docking site for a variety of effector proteins, thereby regulating fundamental cellular processes such as endosomal trafficking, receptor sorting, and autophagy.[2][3] These effector proteins typically contain specific PI(3)P-binding domains, such as the FYVE or PX domains, which recognize the 3-phosphate on the inositol (B14025) ring.[3][4]

The identification of proteins that specifically interact with PI(3)P is essential for elucidating the molecular mechanisms governing these pathways and for identifying potential drug targets. Affinity chromatography, a powerful purification technique based on specific molecular interactions, is an ideal method for isolating these binding partners from complex biological mixtures like cell lysates.[5][6][7] This protocol details the use of 18:1 PI(3)P (a physiologically relevant form with an oleoyl (B10858665) acyl chain) immobilized on a solid support to capture and purify its specific binding proteins.

Applications

  • Discovery of Novel Effector Proteins: Isolate and identify previously unknown PI(3)P-binding proteins from various cell or tissue types.[8][9]

  • Validation of Protein-Lipid Interactions: Confirm suspected interactions between a protein of interest and PI(3)P.

  • Drug Discovery: Screen for small molecules that inhibit or enhance the interaction between PI(3)P and its binding partners.

  • Proteomics: Profile the PI(3)P-interacting proteome under different cellular conditions (e.g., normal vs. disease state, or upon drug treatment).[8]

Visualizing the PI(3)P Signaling Pathway

The cellular levels of PI(3)P are tightly controlled by the coordinated action of lipid kinases and phosphatases. Understanding this pathway provides context for the biological significance of PI(3)P-protein interactions.

PI3P_Signaling_Pathway cluster_enzymes PI PI (Phosphatidylinositol) PI3P PI(3)P PI->PI3P Phosphorylation PI35P2 PI(3,5)P2 PI3P->PI35P2 Phosphorylation PI_degraded PI PI3P->PI_degraded Dephosphorylation PI3KC3 PI3K Class III (Vps34) PI3KC3->PI3P PIKfyve PIKfyve PIKfyve->PI35P2 MTMRs MTMRs (Myotubularins) MTMRs->PI_degraded Affinity_Chromatography_Workflow prep_lysate 1. Prepare Cell Lysate (Protein Source) incubation 3. Incubation (Lysate + Resin) prep_lysate->incubation Add prep_resin 2. Equilibrate This compound-Agarose Resin prep_resin->incubation Add wash 4. Wash Steps (Remove Non-specific Proteins) incubation->wash elution 5. Elution (Isolate Bound Proteins) wash->elution analysis 6. Analysis (SDS-PAGE, Mass Spectrometry) elution->analysis

References

Application Note: High-Resolution Separation of 18:1 Phosphatidylinositol 3-Phosphate (PI(3)P) Isomers using Thin-Layer Chromatography and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid involved in a multitude of cellular processes, including endosomal trafficking, autophagy, and receptor signaling. The position of the phosphate (B84403) group on the inositol (B14025) ring is paramount to its biological function, with isomers such as PI(4)P and PI(5)P playing distinct roles in separate cellular pathways. The 18:1 (oleoyl) acyl chain is a common fatty acid constituent of phosphoinositides. Accurate separation and quantification of these closely related isomers are essential for understanding their specific functions and for the development of targeted therapeutics. This application note provides a detailed protocol for the separation of 18:1 PI(3)P isomers from its positional isomers, PI(4)P and PI(5)P, utilizing a two-step method involving thin-layer chromatography (TLC) for the initial separation of phosphoinositide classes, followed by high-performance liquid chromatography (HPLC) for the resolution of the deacylated isomers.

Signaling Pathway

Phosphatidylinositol 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (PI) and its phosphorylated derivatives at the 3'-hydroxyl position of the inositol ring. PI(3)P is a key product of Class II and III PI3Ks and serves as a docking site for proteins containing FYVE or PX domains, thereby recruiting them to specific membrane compartments to regulate intracellular trafficking. The PI3K/Akt signaling pathway is a crucial cascade that governs cell proliferation, survival, and metabolism.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates Activated_Akt Activated Akt (p-Akt) Akt->Activated_Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Activated_Akt->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Targets->Cellular_Responses Regulates

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow

The separation of this compound isomers is achieved through a multi-step process. Initially, total lipids are extracted from the sample. These lipids are then separated by one-dimensional TLC to isolate the phosphatidylinositol monophosphate (PIP) fraction from other lipid classes. The PIP band is scraped from the TLC plate, and the lipids are eluted. Subsequently, the fatty acyl chains are removed through a deacylation reaction. Finally, the resulting water-soluble glycerophosphoinositol (B231547) monophosphate (GroPIP) isomers are separated and quantified by HPLC.

Experimental_Workflow cluster_workflow Separation Workflow A 1. Lipid Extraction (e.g., Bligh-Dyer) B 2. One-Dimensional TLC (Separation of PI, PIP, PIP2) A->B C 3. Scraping and Elution of PIP band B->C D 4. Deacylation (e.g., with Methylamine) C->D E 5. HPLC Analysis (Separation of GroPIP Isomers) D->E Output Quantified PI(3)P, PI(4)P, PI(5)P E->Output Input Biological Sample Input->A

Application Note: Flow Cytometry-Based Analysis of Protein Interactions with 18:1 PI(3)P-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a crucial signaling lipid primarily found on the cytosolic face of endosomes and autophagosomes.[1][2] It plays a vital role in regulating key cellular processes such as endosomal trafficking, cargo sorting, and autophagy initiation.[1][3][4] The recruitment of effector proteins containing PI(3)P-binding domains (e.g., FYVE and PX domains) to specific membrane compartments is essential for these functions.[2][5] Dysregulation of PI(3)P signaling has been implicated in various diseases, including cancer and neurodegenerative disorders, making the study of protein-PI(3)P interactions a critical area of research.

Traditionally, protein-lipid interactions have been studied using methods like lipid overlay assays and liposome (B1194612) flotation experiments.[6][7] While valuable, these methods can be qualitative and may not accurately reflect the natural bilayer environment.[8][9][10] This application note describes a robust and quantitative method for analyzing the interaction between a protein of interest and 18:1 (DOP) PI(3)P using flow cytometry.[8][9][10] The assay utilizes fluorescently labeled proteins and liposomes containing a defined concentration of 18:1 PI(3)P, allowing for the determination of binding affinity and specificity in a high-throughput manner.[8][9]

Principle of the Assay

The assay is based on the principle of detecting the binding of a fluorescently labeled protein to liposomes. Liposomes are artificially prepared vesicles composed of a lipid bilayer. In this protocol, two populations of liposomes are prepared: control liposomes with a defined background lipid composition and experimental liposomes containing a specific mole percentage of this compound.

A protein of interest is fluorescently labeled, for instance, with a dye or by fusion to a fluorescent protein like GFP.[8][11] This labeled protein is then incubated with each liposome population. If the protein binds to PI(3)P, it will associate with the surface of the this compound-containing liposomes. The liposome-protein complexes are then analyzed on a flow cytometer, which can distinguish and quantify the fluorescence intensity of individual liposomes.[8][12] An increase in fluorescence intensity on the PI(3)P-containing liposomes compared to the control liposomes indicates a specific interaction. By titrating the concentration of the fluorescent protein, a saturation binding curve can be generated to determine the dissociation constant (Kd).

Assay_Principle cluster_0 Step 1: Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Flow Cytometry Analysis Prot Fluorescently Labeled Protein Inc_Ctrl Protein + Control Liposomes Prot->Inc_Ctrl Inc_PIP Protein + PI(3)P Liposomes Prot->Inc_PIP Lipo_Ctrl Control Liposomes (e.g., PC/PS) Lipo_Ctrl->Inc_Ctrl Lipo_PIP This compound Liposomes (e.g., PC/PS/PI(3)P) Lipo_PIP->Inc_PIP FACS Forward Scatter (Size) Side Scatter (Granularity) Fluorescence (Binding) Inc_Ctrl->FACS Low Fluorescence Inc_PIP->FACS High Fluorescence (Specific Binding) Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase P1 Protocol 1: Prepare Control & PI(3)P Liposomes P3 Protocol 3: Incubate Labeled Protein with Liposomes P1->P3 P2 Protocol 2: Fluorescently Label Protein of Interest P2->P3 P4 Acquire Samples on Flow Cytometer P3->P4 Binding Reaction A1 Gate on Liposome Population (FSC/SSC) P4->A1 A2 Quantify Median Fluorescence Intensity (MFI) A1->A2 A3 Calculate Specific Binding (ΔMFI) A2->A3 A4 Plot Binding Curve & Determine Kd A3->A4 PI3P_Signaling_Pathway cluster_membrane Early Endosome / Autophagosome Membrane cluster_downstream Downstream Cellular Processes Vps34 Vps34 (PI3-Kinase) PI3P PI(3)P Vps34->PI3P Phosphorylation PI Phosphatidylinositol (PI) PI->Vps34 Substrate Effector PI(3)P Effector Protein (e.g., FYVE, PX domain) PI3P->Effector Recruitment to Membrane Endo Endosomal Maturation & Cargo Sorting Effector->Endo Initiates Auto Autophagosome Biogenesis Effector->Auto Initiates

References

Application Notes and Protocols for In Vitro Kinase Assays of Enzymes Producing 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. These enzymes phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphoinositides. A key reaction catalyzed by Class I PI3Ks is the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is implicated in a wide range of diseases, particularly cancer, making PI3Ks attractive targets for drug development.

This document provides detailed application notes and protocols for performing in vitro kinase assays to study enzymes that produce 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, and its phosphorylated derivatives. The focus is on providing robust and reproducible methods for academic and industrial researchers to characterize the activity of these kinases and to screen for potential inhibitors.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates PIP2 to generate PIP3.[1][2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase AKT.[3] This recruitment to the membrane allows for the phosphorylation and activation of AKT by other kinases like PDK1. Once activated, AKT proceeds to phosphorylate a multitude of downstream targets, which ultimately regulate essential cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of cell growth and proliferation. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP2 18:1 PIP2 PIP3 18:1 PI(3,4,5)P3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits and Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Cell Growth, Proliferation,\nSurvival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation,\nSurvival Promotes

PI3K/AKT/mTOR Signaling Pathway

Quantitative Data for In Vitro Kinase Assays

The following tables summarize key quantitative parameters for various Class I PI3K isoforms and the IC50 values of common inhibitors. This data is essential for designing experiments, interpreting results, and comparing the potency of novel compounds.

Table 1: Kinetic Parameters for PI3K Isoforms

PI3K IsoformSubstrateKm (µM)Vmax (pmol/min/µg)Notes
PI3KαdiC8-PIP21.77 ± 0.031.78 ± 0.06 (pmol/min)Fluorescence polarization assay.[4]
PI3K (unspecified)FL-PIP244.8 ± 9.80.28 ± 0.07 (pmol/ng/min)Fluorescent substrate.[5]
PI3K (unspecified)BODIPY-PIP268.7 ± 5.21.02 ± 0.33 (pmol/ng/min)Fluorescent substrate.[5]

Table 2: Km for ATP with Different Substrates

SubstrateKm, ATP (µM)Vmax, ATP (pmol/µ g/min )
FL-PIP266.9 ± 13.33.26 ± 0.22
BODIPY-PIP224.8 ± 4.24.72 ± 0.21

Data obtained from assays using fluorescently labeled PIP2 derivatives.[5]

Table 3: IC50 Values of Common PI3K Inhibitors

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)Notes
Wortmannin4.6---Using FL-PIP2 substrate.[5]
LY2940021430---Using FL-PIP2 substrate.[5]
Buparlisib (BKM120)52166116262Cell-free assays.[6]
Pilaralisib (XL147)39-3623Cell-free assays, less potent against β.[6]
ZSTK47416444.649HTRF assay.
GDC-0941333375Cell-free assays.[7]
NVP-BEZ23547657Cell-free assays.[7]
PI-10323315Cell-free assays.[6]
TG-100-115--23583Cell-free assays, less effect on α/β.[6]

Experimental Protocols

A variety of in vitro kinase assay formats can be employed to measure the activity of enzymes producing this compound and its derivatives. The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of specific reagents and instrumentation. Below are detailed protocols for three common assay types.

General Workflow for In Vitro Kinase Assays

The general workflow for most in vitro kinase assays involves several key steps, from reagent preparation to data analysis. This workflow is applicable to radioactive, luminescence, and fluorescence-based methods, with specific variations in the detection step.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitor) C Set up Kinase Reaction in Microplate A->C B Prepare 18:1 PIP2 Substrate Vesicles B->C D Incubate at Room Temperature C->D E Stop Reaction D->E F Add Detection Reagents E->F G Incubate for Signal Development F->G H Measure Signal (Luminescence, Fluorescence, or Radioactivity) G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

General In Vitro Kinase Assay Workflow
Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[8][9]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ/p101)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:1 PIP2)

  • Phosphatidylserine (PS)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA)[8]

  • ATP

  • Test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Substrate Preparation (18:1 PIP2:PS Vesicles):

    • Prepare a mixture of 18:1 PIP2 and PS at a 1:3 molar ratio in chloroform.[10]

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase assay buffer to a final lipid concentration of 1 mg/mL.

    • Sonicate the suspension in a water bath sonicator to form small unilamellar vesicles.[11]

    • Store the vesicle solution on ice.

  • Assay Setup:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 0.5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.[8]

    • Prepare a mixture of the PI3K enzyme and the PIP2:PS substrate in kinase buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.[8]

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well.[8]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This competitive immunoassay measures the production of PIP3. The assay uses a Europium (Eu3+) cryptate-labeled anti-PIP3 antibody (donor) and a d2-labeled PIP3 tracer (acceptor). PIP3 produced by the kinase competes with the d2-PIP3 tracer for binding to the antibody. High kinase activity leads to a low HTRF signal.[4][12]

Materials:

  • Recombinant human PI3K isoforms

  • 18:1 PIP2 substrate

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM DTT)

  • ATP

  • Test inhibitors

  • PI3K HTRF® Assay Kit (Millipore)

  • White, 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Assay Setup:

    • Add 0.5 µL of serially diluted inhibitor or DMSO to the wells of a 384-well plate.[1]

    • Prepare a "Lipid Working Solution" containing 18:1 PIP2 in 1x Reaction Buffer.

    • Prepare a "PI 3-Kinase/Lipid Working Solution" by diluting the PI3K enzyme in the Lipid Working Solution.

    • Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the wells containing inhibitor and to the positive control wells. Add 14.5 µL of the Lipid Working Solution to the negative control wells.[1]

  • Kinase Reaction:

    • Prepare an "ATP Working Solution" by diluting ATP in 1x Reaction Buffer.

    • Add 5 µL of the ATP Working Solution to all wells to initiate the reaction.[1]

    • Incubate the plate for 30 minutes at room temperature.[1]

  • Signal Detection:

    • Prepare a "Stop Solution" as per the kit instructions.

    • Add 5 µL of Stop Solution to each well to terminate the reaction.[1]

    • Prepare a "Detection Mix" containing the Eu3+-labeled antibody and the d2-labeled PIP3 tracer as per the kit instructions.

    • Add 5 µL of Detection Mix to each well.[1]

    • Incubate the plate for 1-2 hours at room temperature to allow for the competitive binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Calculate the percent inhibition and determine the IC50 values.

Protocol 3: Radioactive [γ-³²P]ATP Filter-Binding Assay

This is a classic and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the lipid substrate. The radiolabeled product is then captured on a membrane and quantified.[13]

Materials:

  • Recombinant human PI3K isoforms

  • 18:1 PIP2:PS vesicles (prepared as in Protocol 1)

  • Kinase Assay Buffer

  • Cold ATP

  • [γ-³²P]ATP

  • Test inhibitors

  • Quench buffer (e.g., 1 M potassium phosphate pH 8.0, 30 mM EDTA)[14]

  • Nitrocellulose or phosphocellulose membrane

  • Scintillation counter or phosphorimager

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, PI3K enzyme, 18:1 PIP2:PS vesicles, and the test inhibitor at various concentrations.

    • Pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (to achieve the desired final ATP concentration and specific activity).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Reaction Termination and Product Capture:

    • Terminate the reaction by adding the quench buffer.[14]

    • Spot an aliquot of the reaction mixture onto a nitrocellulose or phosphocellulose membrane.

    • Wash the membrane several times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition and Analysis:

    • Allow the membrane to dry.

    • Quantify the radioactivity on the membrane using a scintillation counter or a phosphorimager.

    • Calculate the percent inhibition and determine the IC50 values.

Conclusion

The in vitro kinase assays described in these application notes provide a robust framework for the characterization of enzymes that produce this compound and for the screening of potential inhibitors. The choice of assay will depend on the specific research goals and available resources. By following these detailed protocols and utilizing the provided quantitative data, researchers can generate high-quality, reproducible results to advance our understanding of PI3K signaling and to accelerate the development of novel therapeutics targeting this critical pathway.

References

Application Notes: The Use of Synthetic 18:1 PI(3)P in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance but critical signaling phosphoinositide primarily localized to the membranes of early endosomes and autophagosomes.[1][2] It functions as a key docking site for a variety of effector proteins, typically those containing FYVE or PX domains, thereby regulating fundamental cellular processes such as endosomal trafficking, cargo sorting, autophagy, and signal transduction.[1][3] The use of a chemically defined, synthetic PI(3)P species, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (18:1 PI(3)P), in cell-free systems offers significant advantages over heterogeneous lipid mixtures isolated from biological sources.[4] The defined acyl chain composition (18:1) ensures batch-to-batch consistency, enhances the stability of reconstituted membranes, and allows for precise, reproducible quantitative analysis of lipid-protein interactions and enzyme kinetics.

These notes provide an overview of the applications of synthetic this compound in reconstituted in vitro systems and detailed protocols for its use.

Key Applications

Synthetic this compound is an indispensable tool for the in vitro reconstitution and analysis of complex cellular events. Its primary applications in cell-free systems include:

  • Studying Protein-Lipid Interactions: Quantifying the binding affinity and specificity of effector proteins (e.g., EEA1, HRS, and sorting nexins) to PI(3)P-containing membranes.[1][3][5]

  • Reconstituting Signaling Pathways: Assembling components of a signaling cascade on a lipid surface to investigate mechanisms of activation. A key example is the PI(3)P-dependent recruitment and activation of the kinase Sgk3.[6][7]

  • Investigating Membrane Trafficking: Modeling discrete steps in endosomal maturation and vesicle fusion by observing the recruitment of essential protein machinery to PI(3)P-functionalized liposomes.[2][3][8]

  • Enzyme Activity Assays: Serving as a substrate for PI(3)P-metabolizing enzymes like the PIKfyve kinase, which converts PI(3)P to PI(3,5)P₂, or as a platform for recruiting and activating other lipid and protein kinases.[1][9]

  • Drug Discovery and Screening: Developing high-throughput screens to identify small molecules that inhibit or modulate the interaction between PI(3)P and its binding partners, which is relevant in cancer and other diseases.[10][11]

Signaling and Experimental Workflows

The generation of PI(3)P on endosomal membranes by the Class III PI3K (Vps34) creates a platform for the recruitment of effector proteins that drive downstream cellular processes.[6][8][12]

PI3P_Signaling_Pathway cluster_membrane Early Endosome Membrane PI PI PI3P This compound Effector Effector Protein (FYVE or PX Domain) PI3P->Effector recruits Downstream Downstream Events (e.g., Cargo Sorting, Endosome Maturation) Effector->Downstream initiates Vps34 Vps34 (PI3K) Vps34->PI phosphorylates

Caption: PI(3)P signaling cascade on the early endosome.

Quantitative Data & Assay Comparison

Cell-free assays provide quantitative insights into the molecular interactions involving PI(3)P. The choice of assay depends on the specific research question.

Table 1: Comparison of Common Cell-Free Protein-PI(3)P Interaction Assays

Assay TypePrincipleAdvantagesDisadvantagesThroughputApplication
Protein-Lipid Overlay A protein of interest is incubated with lipids spotted on a nitrocellulose membrane. Binding is detected via antibody.[13][14]Simple, rapid screening tool; requires minimal protein and lipid.[13]Non-quantitative; lipids are not in a bilayer context; high potential for false positives.[15][16]HighInitial screening to identify potential lipid binders.[13]
Liposome (B1194612) Pulldown A protein is incubated with PI(3)P-containing liposomes. Liposomes and bound proteins are pelleted by centrifugation.[14]Quantitative; lipids are in a native-like bilayer; allows for affinity measurements (e.g., Kd).[5]Can be affected by protein aggregation; requires ultracentrifugation.MediumValidating interactions; determining binding stoichiometry.
Liposome Flotation A protein is incubated with liposomes and subjected to density gradient centrifugation. Liposome-bound protein floats with the vesicles.[4]Highly quantitative; robust separation of bound vs. unbound protein; less prone to aggregation artifacts.[5]Technically more complex than pulldowns; requires density gradient preparation.LowPrecise measurement of membrane binding and affinity.
In Vitro Kinase Assay PI(3)P liposomes serve as a platform to recruit and/or activate a kinase, whose activity is measured by substrate phosphorylation.[6][17]Functional readout of a signaling event; allows for kinetic analysis.Requires purified, active enzymes and specific substrates.MediumReconstituting and analyzing signaling pathway activity.[6]

Table 2: Example Liposome Compositions for Cell-Free Assays

ComponentFunctionTypical Molar % (Control)Typical Molar % (PI(3)P Experimental)
18:1 PC (DOPC) Bulk structural lipid, zwitterionic80-95%75-90%
18:1 PE (DOPE) Structural lipid, promotes membrane curvature0-15%0-15%
16:0-18:1 PS (POPS) Provides negative charge, mimics inner leaflet5-15%5-15%
Cholesterol Modulates membrane fluidity0-30%0-30%
This compound Specific signaling lipid0%1-5%

Note: The exact lipid composition should be optimized based on the protein of interest and the biological membrane being modeled.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the formation of liposomes incorporating synthetic this compound, a prerequisite for most functional cell-free assays.[4]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (18:1 DOPC) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (18:1 DOPS) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound) in chloroform/methanol[4]

  • Chloroform and Methanol (HPLC grade)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Liposome Extruder with 100 nm polycarbonate membranes

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT)

Method:

  • Lipid Mixing: In a clean glass vial, combine the desired lipids from stock solutions to achieve the final molar percentages (e.g., 80% DOPC, 15% DOPS, 5% this compound). For a control, prepare an identical mix omitting the this compound and adjusting the bulk lipid accordingly.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin lipid film on the vial's inner surface.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of Assay Buffer to the vial to achieve a final lipid concentration of 1-5 mM. Vortex vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): For better homogeneity, subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath.

  • Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane. Pass the lipid suspension through the extruder 11-21 times. This forces the lipids to reassemble into small unilamellar vesicles (SUVs) of a defined size. The solution should become significantly clearer.

  • Storage: Store the prepared liposomes at 4°C and use within 1-2 weeks for best results. Do not freeze.

Protocol 2: Protein-Lipid Overlay Assay

This protocol provides a rapid, qualitative method to screen for protein interactions with this compound.[13][14]

Lipid_Overlay_Workflow start Start spot Spot this compound & Control Lipids onto Nitrocellulose Membrane start->spot dry Air Dry Membrane spot->dry block Block Membrane (e.g., with 3% fatty acid-free BSA) dry->block incubate Incubate with Purified Protein of Interest block->incubate wash1 Wash Extensively (e.g., with TBST) incubate->wash1 primary_ab Incubate with Primary Antibody (against protein or tag) wash1->primary_ab wash2 Wash Extensively primary_ab->wash2 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash Extensively secondary_ab->wash3 detect Detect Signal via Chemiluminescence wash3->detect end End detect->end Liposome_Pulldown_Workflow start Start mix Incubate Purified Protein with PI(3)P or Control Liposomes start->mix centrifuge Centrifuge at High Speed (e.g., >100,000 x g) mix->centrifuge separate Separate Supernatant (S) (Unbound Protein) from Pellet (P) (Liposomes + Bound Protein) centrifuge->separate analyze Analyze S and P Fractions by SDS-PAGE and Coomassie Staining or Western Blot separate->analyze end End analyze->end

References

Application Notes and Protocols for Solid-Phase Assays with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily found on the membranes of early endosomes and is crucial for regulating membrane trafficking, including endocytosis and autophagy.[1] The specific acyl chain composition of phosphoinositides can influence their biophysical properties and interactions with binding proteins. This document provides detailed protocols for solid-phase assays designed to investigate the interactions of proteins with 18:1 (DOPC) PI(3)P, a common monounsaturated species of this important signaling molecule.

These assays are valuable tools for identifying novel PI(3)P-binding proteins, characterizing the lipid-binding specificity of known proteins, and for screening small molecule inhibitors of these interactions in a drug discovery context. Two primary solid-phase methodologies are presented: the Protein-Lipid Overlay (PLO) Assay and the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway Involving PI(3)P

PI(3)P acts as a docking site on endosomal membranes for proteins containing specific PI(3)P-binding domains, such as the PX (Phox homology) and FYVE (Fab1, YOTB, Vac1, and EEA1) domains.[1][2][3][4] This recruitment is a critical step in the maturation of endosomes and the initiation of autophagy. The pathway diagram below illustrates the generation of PI(3)P by class III PI3-kinases (like Vps34) and its role in recruiting effector proteins that mediate downstream cellular processes.

PI3P_Signaling_Pathway PI(3)P Signaling Pathway PI Phosphatidylinositol (PI) in endosomal membrane Vps34 Vps34 (Class III PI3K) PI->Vps34 Substrate PI3P 18:1 PI(3)P Vps34->PI3P Phosphorylation Effector Effector Proteins (e.g., with PX or FYVE domains) PI3P->Effector Recruitment & Binding Downstream Downstream Cellular Processes (Endosomal sorting, Autophagy) Effector->Downstream Regulation

Caption: PI(3)P Signaling Pathway

Experimental Protocols

Protein-Lipid Overlay (PLO) Assay

This assay provides a qualitative or semi-quantitative assessment of a protein's ability to bind to various lipids spotted on a nitrocellulose membrane.

Experimental Workflow:

PLO_Workflow Protein-Lipid Overlay Assay Workflow start Start spot Spot this compound and control lipids onto nitrocellulose membrane start->spot dry Air dry membrane spot->dry block Block with 3% fatty acid-free BSA in TBS-T dry->block incubate Incubate with purified protein of interest block->incubate wash1 Wash with TBS-T incubate->wash1 primary_ab Incubate with primary antibody against protein tag wash1->primary_ab wash2 Wash with TBS-T primary_ab->wash2 secondary_ab Incubate with HRP-conjugated secondary antibody wash2->secondary_ab wash3 Wash with TBS-T secondary_ab->wash3 detect Detect with ECL reagent wash3->detect end End detect->end

Caption: Protein-Lipid Overlay Assay Workflow

Detailed Methodology:

  • Lipid Preparation and Spotting:

    • Dissolve this compound and other control lipids in a 2:1:0.8 solution of methanol:chloroform:water to a final concentration of 1 mM.

    • Spot 1 µL aliquots of the lipid solutions (containing 1 to 500 pmol of lipid) onto a Hybond-C extra or similar nitrocellulose membrane.[2]

    • Allow the membrane to dry completely at room temperature for at least 1 hour.[2]

  • Blocking:

    • Incubate the membrane in blocking buffer (3% fatty acid-free Bovine Serum Albumin (BSA) in TBS-T: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.[2]

  • Protein Incubation:

    • Replace the blocking buffer with fresh blocking buffer containing the purified protein of interest (e.g., a GST-fusion protein) at a concentration of 1-10 nM.[2]

    • Incubate overnight at 4°C with gentle rocking.[2]

  • Washing:

    • Wash the membrane extensively with TBS-T (10 times over a period of 50 minutes) to remove unbound protein.[2]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein or its tag (e.g., anti-GST antibody) diluted in blocking buffer (e.g., 1:2000 dilution) for 1 hour at room temperature.[2]

    • Wash the membrane again with TBS-T as described in step 4.[2]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in TBS-T (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]

  • Detection:

    • Wash the membrane a final time with TBS-T (12 times over 1 hour).[2]

    • Detect the bound protein using an Enhanced Chemiluminescence (ECL) reagent according to the manufacturer's instructions.[2]

Competitive ELISA

This assay provides a quantitative measure of protein-lipid interaction by detecting the inhibition of binding of a known PI(3)P-binding protein to a PI(3)P-coated plate by a test compound or another protein.

Experimental Workflow:

ELISA_Workflow Competitive ELISA Workflow start Start coat Coat microplate wells with this compound start->coat block Block with blocking buffer (e.g., 3% BSA in PBS) coat->block incubate Add PI(3)P detector protein +/- competitor and incubate block->incubate wash1 Wash wells incubate->wash1 secondary_ab Add HRP-conjugated secondary detector wash1->secondary_ab wash2 Wash wells secondary_ab->wash2 substrate Add TMB substrate wash2->substrate stop Add stop solution substrate->stop read Read absorbance at 450 nm stop->read end End read->end

References

Application Notes: Employing 18:1 PI(3)P in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling phospholipid primarily localized to the membranes of early endosomes and autophagosomes.[1][2] It is a product of phosphoinositide 3-kinase (PI3K) activity, particularly from Class II and Class III PI3Ks.[2][3] The specific acyl chain composition, such as in 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) or 18:1 PI(3)P, can influence the biophysical properties of the membrane and modulate the binding and function of effector proteins.[4] this compound is a physiologically relevant species and is commonly used in in vitro assays to ensure that the lipid substrate mimics natural cellular membranes.[5]

PI(3)P acts as a docking site for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains.[2][3] By recruiting these effector proteins, PI(3)P orchestrates fundamental cellular processes including endosomal trafficking, receptor downregulation, and autophagy.[1][6] Given the crucial role of these pathways in various pathologies, including cancer, neurodegenerative diseases, and infectious diseases, the enzymes that regulate PI(3)P levels and the proteins that bind to it have emerged as compelling targets for drug discovery.[3][6]

Therapeutic Relevance

Dysregulation of PI(3)P signaling is implicated in numerous diseases. For instance, altered autophagy is a hallmark of many cancers and neurodegenerative disorders. Therefore, modulating the activity of PI(3)P-producing kinases like Vps34 (the sole Class III PI3K) or targeting PI(3)P effector proteins offers a therapeutic window.[3] High-throughput screening (HTS) campaigns utilizing this compound can identify small molecules that either inhibit the production of PI(3)P or block the interaction between PI(3)P and its binding partners, thereby disrupting the downstream signaling cascade.[7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the core signaling pathway involving PI(3)P and a typical experimental workflow for screening inhibitors.

G cluster_0 PI(3)P Synthesis & Signaling PI Phosphatidylinositol (PI) PI3KC3 Class III PI3K (Vps34) PI->PI3KC3 Substrate PI3P This compound PI3KC3->PI3P Phosphorylates FYVE FYVE Domain Proteins (e.g., EEA1) PI3P->FYVE Recruits PX PX Domain Proteins (e.g., SNX1) PI3P->PX Recruits Auto Autophagy PI3P->Auto Initiates Endo Endosomal Trafficking FYVE->Endo PX->Endo Inhibitor Vps34 Inhibitors (e.g., SAR405) Inhibitor->PI3KC3 Binding_Inhibitor Binding Inhibitors Binding_Inhibitor->FYVE Binding_Inhibitor->PX

Caption: PI(3)P synthesis by Vps34 and recruitment of effector proteins.

G cluster_1 Experimental Workflow: Fluorescence Polarization Assay A 1. Prepare Assay Plate (384-well) B 2. Add Reagents: - Fluorescently-labeled this compound - PI(3)P-binding protein (e.g., FYVE domain) A->B C 3. Add Test Compounds (Small Molecule Library) B->C D 4. Incubate (Allow binding to reach equilibrium) C->D E 5. Measure Fluorescence Polarization D->E F High Polarization (Binding Occurs -> No Inhibition) E->F Control G Low Polarization (Binding Disrupted -> Potential Inhibitor) E->G Hit

Caption: Workflow for a PI(3)P-protein binding inhibition assay.

Experimental Protocols

Protocol 1: In Vitro PI(3)P-Protein Binding Assay (Fluorescence Polarization)

This protocol is designed to screen for small molecules that inhibit the interaction between this compound and a specific binding protein domain (e.g., a FYVE domain).

Materials:

  • This compound, fluorescently labeled (e.g., BODIPY-TMR-PI(3)P)

  • Recombinant PI(3)P-binding protein (e.g., purified GST-tagged 2xFYVE domain)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation: Prepare a working solution of the fluorescent this compound probe at 2X the final concentration (e.g., 20 nM) in Assay Buffer. Prepare a working solution of the recombinant protein at 2X the final concentration (e.g., 100 nM) in Assay Buffer.

  • Compound Plating: Dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of the 384-well plate. For controls, dispense DMSO alone.

  • Protein and Probe Addition: Add 5 µL of the 2X protein solution to each well. Then, add 5 µL of the 2X fluorescent PI(3)P probe solution to each well. The final volume will be 10 µL.

  • Incubation: Centrifuge the plates briefly to mix. Incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization on a compatible plate reader. Excitation/emission wavelengths will depend on the fluorophore used (e.g., 544 nm/590 nm for TMR).

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the high (DMSO) and low (no protein) controls. Identify hits based on a predefined inhibition threshold (e.g., >50%).

Protocol 2: Class III PI3K (Vps34) Kinase Assay (ADP-Glo™)

This protocol measures the activity of Vps34, the primary PI(3)P-producing kinase, and is suitable for HTS of inhibitors.

Materials:

  • Recombinant Vps34/Vps15 enzyme complex

  • 18:1 PI (Phosphatidylinositol) substrate vesicles

  • ATP

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Methodology:

  • Substrate Preparation: Prepare 18:1 PI vesicles by sonication or extrusion in Kinase Assay Buffer.

  • Kinase Reaction: a. Add 2.5 µL of 18:1 PI substrate and ATP solution to each well (final concentrations typically 100 µM PI and 10 µM ATP). b. Add 100 nL of test compound or DMSO control. c. Start the reaction by adding 2.5 µL of Vps34 enzyme solution.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls. A lower luminescence signal indicates inhibition of Vps34 activity. Calculate IC₅₀ values for active compounds.[8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to targeting PI(3)P signaling.

Table 1: Binding Affinities of Protein Domains to PI(3)P

Protein Domain Ligand Apparent Kd (nM) Assay Method
SF-1 LBD 18:1 PI(3,5)P₂ 90 ± 12 Electrophoretic Mobility Shift
SF-1 LBD 18:1 PI(3,4,5)P₃ 80 ± 12 Electrophoretic Mobility Shift
2xFYVE (EEA1) PI(3)P ~200-500 Surface Plasmon Resonance
PX (p40phox) PI(3)P ~500-1000 Liposome Binding Assay

(Data are representative values compiled from literature; specific experimental conditions may vary)[9][10]

Table 2: Inhibitor Potency (IC₅₀) Against PI3K Isoforms

Compound Target Isoform IC₅₀ (µM) Assay Type
PITCOIN-1 PI3KC2α 2.6 ADP-Glo
PITCOIN-2 PI3KC2α 0.29 ADP-Glo
PITCOIN-3 PI3KC2α 0.025 ADP-Glo
Wortmannin Pan-Class I, III ~0.005 Kinase Assay
SAR405 Vps34 (Class III) ~0.02 Kinase Assay

(These values demonstrate the potency and selectivity of inhibitors targeting kinases involved in PI(3)P metabolism)[3][8]

High-Throughput Screening Logic

The diagram below outlines the decision-making process for a typical HTS campaign targeting the PI(3)P pathway.

G cluster_2 HTS Campaign Logic Start Primary Screen (e.g., 200,000 compounds at 10 µM) Primary_Hits Identify Primary Hits (>50% Inhibition) Start->Primary_Hits Dose_Response Dose-Response Confirmation (Calculate IC50) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen Counter-Screening (Assess Specificity, e.g., against PI(4,5)P2 binding) Confirmed_Hits->Counter_Screen Specific_Hits Selective Hits Counter_Screen->Specific_Hits Filter out non-specific or promiscuous inhibitors Cellular_Assay Cell-Based Assay (e.g., Cellular PI(3)P levels, Autophagy flux) Specific_Hits->Cellular_Assay Validated_Leads Validated Lead Compounds Cellular_Assay->Validated_Leads

Caption: Decision tree for an HTS campaign targeting PI(3)P signaling.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Degradation of 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of 18:1 PI(3)P throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or this compound, is a crucial signaling phospholipid involved in various cellular processes, including membrane trafficking and autophagy.[1] Its stability is a primary concern due to its susceptibility to both enzymatic and non-enzymatic degradation, which can lead to inaccurate and irreproducible experimental results. The phosphate (B84403) group at the 3' position of the inositol (B14025) ring can be removed by phosphatases, and the oleoyl (B10858665) (18:1) fatty acid chains are prone to oxidation.

Q2: What are the primary causes of this compound degradation in experiments?

The degradation of this compound in an experimental setting can be attributed to two main factors:

  • Enzymatic Degradation: Cellular lysates and even purified protein preparations may contain lipid phosphatases and kinases that can modify PI(3)P. The primary enzymes responsible for PI(3)P degradation are the myotubularin (MTM) family of 3-phosphatases, which remove the phosphate group from the 3' position of the inositol ring.[1] Additionally, the lipid kinase PIKfyve can phosphorylate PI(3)P to form PI(3,5)P2, thus depleting the PI(3)P pool.

  • Non-Enzymatic Degradation: This can occur through hydrolysis of the phosphate group, particularly at non-neutral pH, and oxidation of the unsaturated oleoyl (18:1) fatty acid chains. Oxidative damage is a significant concern for unsaturated lipids.

Q3: How should I properly store and handle this compound to maintain its integrity?

Proper storage and handling are critical for preventing the degradation of this compound. Based on manufacturer recommendations, it should be stored as a powder at -20°C and shipped on dry ice. Once reconstituted, it should be stored in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture at -20°C or -80°C. Aliquoting the reconstituted lipid can help to avoid repeated freeze-thaw cycles.

Q4: Which enzymes are the key players in the metabolic turnover of PI(3)P?

The cellular levels of PI(3)P are tightly regulated by the coordinated action of lipid kinases and phosphatases. The key enzymes involved are:

  • PI 3-Kinases (PI3Ks): Class II and Class III PI3Ks are responsible for the synthesis of PI(3)P from phosphatidylinositol (PI).[1]

  • Myotubularin (MTM) Phosphatases: This family of 3-phosphatases specifically removes the phosphate from the D3 position of the inositol ring of PI(3)P.[2]

  • PIKfyve Kinase: This lipid kinase phosphorylates PI(3)P at the 5' position to generate PI(3,5)P2.

Q5: What inhibitors can be used to prevent the enzymatic degradation of this compound?

To prevent enzymatic degradation during experiments, a combination of inhibitors targeting the relevant enzymes is recommended:

  • Phosphatase Inhibitors: A broad-spectrum phosphatase inhibitor cocktail should be used in cell lysates or in vitro assays. For more targeted inhibition of myotubularins, specific inhibitors can be explored, although their commercial availability and effective concentrations may require validation.

  • PIKfyve Inhibitors: To prevent the conversion of PI(3)P to PI(3,5)P2, specific inhibitors of PIKfyve, such as YM201636 and apilimod, can be utilized.[3]

Q6: What measures can be taken to prevent non-enzymatic degradation of this compound?

To minimize non-enzymatic degradation, the following precautions should be taken:

  • pH Control: Maintain a neutral pH (around 7.0-7.4) in all buffers and solutions, as acidic or alkaline conditions can promote the hydrolysis of the phosphate group.

  • Antioxidants: The oleoyl (18:1) chains are susceptible to oxidation. Including an antioxidant such as BHT (butylated hydroxytoluene) in storage solvents and experimental buffers can help prevent lipid peroxidation. When working with live cells, antioxidants like Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid) could be considered.[4]

  • Minimize Exposure to Air and Light: Store lipid solutions under an inert gas like argon or nitrogen and protect them from light to reduce the risk of photo-oxidation.

Troubleshooting Guides

Problem: Inconsistent or No Signal in this compound-Dependent Assays
Possible Cause Troubleshooting Step
Degradation of this compound stock Ensure proper storage at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment.
Enzymatic degradation during the assay Add a broad-spectrum phosphatase inhibitor cocktail to your cell lysate or in vitro reaction. If conversion to PI(3,5)P2 is a concern, include a PIKfyve inhibitor like YM201636.
Non-enzymatic degradation Check the pH of all buffers and maintain it at a neutral level. Consider adding an antioxidant like BHT to your buffers.
Inefficient delivery to cells (for cell-based assays) Optimize the delivery method. For liposomal delivery, ensure proper preparation and size of liposomes. For carrier-based methods, follow the manufacturer's protocol.
Incorrect assay conditions Review the assay protocol for optimal temperature, incubation time, and buffer composition.
Problem: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Contaminants in the this compound stock Use high-purity this compound from a reputable supplier.
Non-specific binding of detection reagents Increase the number of washing steps. Include a blocking agent (e.g., BSA) in your assay buffer.
Endogenous PI(3)P in cell lysates If measuring the effect of exogenously added PI(3)P, establish a baseline by running a control without the addition of this compound.

Quantitative Data Summary

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation
Storage Temperature (Powder) -20°C
Storage Temperature (in Organic Solvent) -20°C to -80°C
Recommended Solvents Chloroform, Chloroform:Methanol (2:1, v/v)
Handling Handle under inert gas (argon or nitrogen). Protect from light.
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.

Table 2: Key Enzymes in this compound Metabolism

Enzyme Function Cellular Location
Class II & III PI 3-Kinases Synthesize PI(3)P from PIEndosomes, Plasma membrane
Myotubularin (MTM) Phosphatases Dephosphorylate PI(3)P to PIEndosomes, Cytosol
PIKfyve Kinase Phosphorylates PI(3)P to PI(3,5)P2Endosomes

Table 3: Inhibitors for Preventing this compound Degradation

Inhibitor Class Target Enzyme(s) Example Typical Working Concentration
PIKfyve Inhibitor PIKfyveYM201636100-800 nM in cells
PIKfyve Inhibitor PIKfyveApilimod10-100 nM in cells
Broad-Spectrum Phosphatase Inhibitors Ser/Thr and Tyr PhosphatasesCommercial CocktailsAs per manufacturer's instructions
Myotubularin Inhibitors Myotubularin phosphatases(No widely available specific inhibitor)Requires empirical determination

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Liposomes
  • Stock Solution Preparation:

    • Warm the vial of powdered this compound to room temperature.

    • Under a stream of inert gas (e.g., argon), add the appropriate volume of chloroform or a 2:1 chloroform:methanol mixture to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or -80°C.

  • Liposome Preparation (for cell delivery):

    • In a glass tube, add the desired amount of this compound stock solution and a carrier lipid (e.g., DOPC or POPC) at a suitable molar ratio (e.g., 1:9 PI(3)P:carrier).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Resuspend the lipid film in a sterile, serum-free culture medium or buffer by vortexing vigorously.

    • For unilamellar vesicles, the lipid suspension can be sonicated on ice or extruded through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

Protocol 2: General Guideline for Introducing this compound to Cell Cultures
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

  • Preparation of Lipid Complex:

    • If using liposomes, prepare as described in Protocol 1.

    • If using a carrier protein (e.g., fatty acid-free BSA), gently mix the this compound stock with the carrier solution.

  • Treatment of Cells:

    • Remove the culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the prepared this compound liposomes or carrier complex to the cells in serum-free medium.

    • Incubate for the desired period (typically 15 minutes to a few hours), depending on the experimental goals.

  • Inclusion of Inhibitors: If required, pre-incubate the cells with the appropriate phosphatase and/or PIKfyve inhibitors for 30-60 minutes before adding the this compound.

Protocol 3: General In Vitro Assay with this compound
  • Reaction Buffer Preparation: Prepare a reaction buffer with a neutral pH (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2). Include a broad-spectrum phosphatase inhibitor cocktail and an antioxidant (e.g., 10 µM BHT).

  • Substrate Preparation: Prepare liposomes containing this compound as described in Protocol 1, using the reaction buffer for resuspension.

  • Assay Initiation:

    • In a reaction tube, combine the reaction buffer, the enzyme of interest (e.g., a kinase or a PI(3)P-binding protein), and any necessary co-factors.

    • Initiate the reaction by adding the this compound-containing liposomes.

  • Incubation and Termination:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.

    • Terminate the reaction by adding a stop solution (e.g., a strong acid or a chelating agent like EDTA).

  • Detection: Analyze the reaction products using an appropriate detection method (e.g., ELISA, radioactive assay, or mass spectrometry).

Visualizations

PI3P_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation/Conversion PI PI PI3K Class II/III PI3K PI3P This compound PI3K->PI3P ATP -> ADP PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 MTM Myotubularin (3-phosphatase) PI_degraded PI MTM->PI_degraded PI3P_input->PIKfyve ATP -> ADP PI3P_input->MTM H2O -> Pi

Caption: PI(3)P Metabolism Pathway

Experimental_Workflow start Start prep_lipid Prepare this compound Stock/Liposomes start->prep_lipid prep_cells Prepare Cells/Reaction Mix (with inhibitors) start->prep_cells add_lipid Add this compound to Assay prep_lipid->add_lipid prep_cells->add_lipid incubate Incubate add_lipid->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Results terminate->analyze end End analyze->end

Caption: Experimental Workflow for this compound Assays

Troubleshooting_Flowchart start No/Low Signal? check_stock Check PI(3)P Stock Integrity (Proper storage, fresh aliquot) start->check_stock Yes add_inhibitors Add/Optimize Inhibitors (Phosphatase & PIKfyve) check_stock->add_inhibitors Stock OK fail Still No Signal check_stock->fail Stock Degraded check_ph Verify Buffer pH (Neutral pH) add_inhibitors->check_ph Inhibitors Added add_inhibitors->fail Inhibitors Ineffective optimize_delivery Optimize Lipid Delivery (Liposome prep, carrier) check_ph->optimize_delivery pH OK check_ph->fail pH Incorrect review_protocol Review Assay Protocol (Time, temp, concentrations) optimize_delivery->review_protocol Delivery Optimized optimize_delivery->fail Delivery Failed success Signal Restored review_protocol->success Protocol OK review_protocol->fail Protocol Issue

Caption: Troubleshooting Flowchart for Low Signal

References

reducing non-specific binding in 18:1 PI(3)P pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help you reduce non-specific binding in your 18:1 PI(3)P pull-down assays.

Troubleshooting Guide: Reducing Non-Specific Binding

High background and non-specific binding are common issues in pull-down assays. This table summarizes potential causes and solutions to help you diagnose and resolve these problems.

ProblemPotential Cause(s)Recommended Solution(s)
High background in all lanes (including no-lysate control) 1. Inadequate blocking of beads.2. Detection antibody is binding non-specifically to the beads or bait.1. Increase blocking time or change the blocking agent (e.g., BSA, casein).2. Pre-clear the lysate by incubating it with beads alone before the pull-down.[1]3. Ensure the blocking agent is compatible with your detection system (e.g., avoid milk for phospho-protein detection or avidin-biotin systems).[2]
Non-specific bands appear in negative control lane (e.g., beads only + lysate) 1. Proteins in the lysate are binding non-specifically to the agarose (B213101) or magnetic beads.2. Insufficient washing stringency.1. Pre-clear the lysate with uncoated beads before incubation with PI(3)P beads.[1]2. Increase the number of wash steps (from 3 to 5).[3]3. Optimize the wash buffer by increasing salt (e.g., 150-500 mM NaCl) or detergent (e.g., 0.1-0.5% NP-40/Triton X-100) concentration.[3][4]
Known non-specific binders are co-eluting with the target protein 1. Hydrophobic or charge-based interactions between proteins and the lipid headgroup or beads.2. The bait protein itself is "sticky" or aggregated.1. Add a blocking protein like BSA to the binding reaction to compete for non-specific sites.[5]2. Include non-ionic detergents in the lysis and wash buffers.3. Ensure the purified bait protein is soluble and not aggregated by running a native gel or performing size exclusion chromatography.
Loss of specific PI(3)P-binding protein signal 1. Wash conditions are too harsh, disrupting the specific interaction.2. The PI(3)P on the beads is degraded or inaccessible.3. The protein of interest requires co-factors for binding that are absent in the buffer.1. Decrease the salt or detergent concentration in the wash buffer incrementally.2. Ensure proper storage and handling of PI(3)P beads.3. Check the literature for known binding partners or required co-factors for your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking agent for a PI(3)P pull-down assay?

The choice of blocking agent is critical for minimizing background. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent for lipid-binding assays.[2] It is a single purified protein and is generally compatible with most detection systems. Non-fat dried milk is another option but should be avoided if you are detecting phosphorylated proteins, as it contains the phosphoprotein casein, which can lead to high background.[2] Additionally, milk is incompatible with avidin-biotin detection systems due to its endogenous biotin (B1667282) content.[2] For applications requiring the complete absence of animal-sourced products, protein-free blocking buffers are also commercially available.[2]

Q2: How can I optimize my wash buffer to reduce non-specific binding without losing my protein of interest?

Optimizing your wash buffer requires finding a balance between stringency and preserving specific interactions.[1][6] Start with a base buffer (e.g., PBS or TBS) containing a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40). You can then incrementally increase the stringency by:

  • Increasing Salt Concentration: Test a range of NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM). Higher salt concentrations disrupt ionic interactions, which are often a source of non-specific binding.

  • Increasing Detergent Concentration: Try increasing the detergent concentration (e.g., up to 0.5%). This helps to reduce hydrophobic interactions.

  • Adding a Competitive Agent: Including a low concentration of your blocking agent (e.g., 0.1% BSA) in the wash buffer can sometimes help.

Perform a series of trial experiments with these variations to determine the optimal conditions for your specific protein-lipid interaction.

Q3: What are the most important controls to include in my pull-down assay?

Proper controls are essential to interpret your results accurately. Key controls include:

  • Beads + Lysate (No PI(3)P): Use uncoated beads (e.g., plain agarose or magnetic beads) incubated with your cell lysate. This control identifies proteins that bind non-specifically to the bead matrix itself.

  • PI(3)P Beads (No Lysate): Incubate the PI(3)P-coated beads with lysis buffer alone. This control helps identify any contaminants from the beads or buffer that might be detected by your antibody.

  • Input Control: A sample of the cell lysate that has not been subjected to the pull-down. This shows the initial amount of your protein of interest in the lysate.

Q4: Why is pre-clearing the cell lysate important?

Pre-clearing involves incubating your cell lysate with uncoated beads before you add the PI(3)P-coated beads.[1] This step removes proteins that have a high affinity for the bead matrix itself (e.g., agarose or sepharose). By removing these "sticky" proteins beforehand, you significantly reduce the chances of them appearing as false positives in your final elution.

Experimental Protocols

Protocol 1: Pre-Clearing Cell Lysate

This protocol is designed to remove proteins that non-specifically bind to the bead matrix.

  • For every 500 µL of cell lysate, add 20-30 µL of a 50% slurry of uncoated agarose or magnetic beads (the same type as your PI(3)P beads).

  • Incubate the mixture on a rotator at 4°C for 1 hour.

  • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or by using a magnetic stand.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube.

  • The pre-cleared lysate is now ready for use in the pull-down assay.

Protocol 2: this compound Pull-Down Assay

This protocol provides a general workflow for a pull-down experiment using PI(3)P-coated beads.

  • Bead Preparation:

    • Resuspend the PI(3)P-coated beads by gentle vortexing.

    • For each pull-down reaction, transfer 30 µL of the 50% bead slurry to a new microcentrifuge tube.

    • Wash the beads three times with 500 µL of ice-cold Wash/Binding Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.25% Igepal CA630).[7] Pellet the beads between each wash.

  • Blocking:

    • After the final wash, resuspend the beads in 500 µL of Wash/Binding Buffer containing a blocking agent (e.g., 3% BSA).

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Binding:

    • Pellet the blocked beads and remove the blocking buffer.

    • Add 500 µL of pre-cleared cell lysate to the beads.

    • Incubate on a rotator at 4°C for 2 hours to overnight, depending on the affinity of the interaction.[7]

  • Washing:

    • Pellet the beads and save the supernatant (this is the "unbound" fraction).

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash/Binding Buffer.[3][7] Vigorously resuspend the beads during each wash and pellet them completely before removing the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x Laemmli Sample Buffer directly to the beads.[7]

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.[7]

  • Analysis:

    • Pellet the beads by centrifugation at high speed (e.g., 16,000 x g) for 5 minutes.

    • Carefully load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or protein staining.

Visualizations

PI(3)P Signaling Pathway

PI3P_Signaling_Pathway cluster_membrane PI PI PI3K Class III PI3K (e.g., Vps34) PI->PI3K Substrate PI3P PI(3)P PI3K->PI3P Phosphorylates Membrane Endosomal Membrane PI3P->Membrane Effector Effector Proteins (e.g., FYVE domain proteins) Effector->Membrane Recruited to Function Downstream Functions (e.g., Endosomal Trafficking) Membrane->Function

Caption: Generation and function of PI(3)P in recruiting effector proteins.

Experimental Workflow for PI(3)P Pull-Down Assay

Pulldown_Workflow A 1. Prepare Cell Lysate B 2. Pre-clear Lysate (with uncoated beads) A->B D 4. Binding (Incubate lysate with PI(3)P beads) B->D C 3. Block PI(3)P Beads (e.g., with BSA) C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Bound Proteins E->F G 7. Analyze by SDS-PAGE & Western Blot F->G

Caption: Key steps in a PI(3)P pull-down assay to minimize non-specific binding.

Troubleshooting Logic for High Background

Troubleshooting_Tree start High Background Signal? q1 Is background high in 'beads only' control? start->q1 s1 Issue: Proteins binding to beads. Solution: 1. Pre-clear lysate. 2. Increase wash stringency. q1->s1 Yes q2 Is background high in 'no lysate' control? q1->q2 No end Low Background s1->end s2 Issue: Antibody non-specific binding. Solution: 1. Optimize blocking step. 2. Titrate antibody concentration. q2->s2 Yes s3 Issue: Insufficient washing. Solution: 1. Increase wash number. 2. Increase salt/detergent in wash. q2->s3 No s2->end s3->end

Caption: A decision tree for troubleshooting high background in pull-down assays.

References

Technical Support Center: Optimizing 18:1 PI(3)P Liposomes for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 18:1 Phosphatidylinositol 3-phosphate (PI(3)P) concentration in liposomes for protein binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of 18:1 PI(3)P to include in liposomes for binding studies?

The optimal concentration of this compound can vary depending on the specific protein of interest and its binding affinity. However, a common starting point is between 1-5 mol% of the total lipid composition. It is recommended to perform a titration experiment to determine the ideal concentration for your specific assay. Some studies have used up to 15 mol% for proteins with lower binding affinity.[1]

Q2: What is a suitable lipid composition for control liposomes in a PI(3)P binding assay?

Control liposomes should have the same lipid composition as your experimental liposomes but lack this compound. This helps to ensure that any observed protein binding is specific to PI(3)P and not due to non-specific interactions with other lipids in the vesicle. A common bulk lipid used is Phosphatidylcholine (PC), often mixed with Phosphatidylethanolamine (PE) at a ratio of 80:20.[2]

Q3: How can I calculate the amount of each lipid needed for my liposome (B1194612) preparation?

To calculate the weight of each lipid required, you first need to decide on the total lipid concentration (e.g., in mM) and the molar ratio of your lipid components.

Example Calculation: For a 10 mM total lipid concentration in 1 mL with a molar ratio of PC:PE:PI(3)P of 75:20:5:

  • Determine the molar concentration of each lipid:

    • PC: 0.75 * 10 mM = 7.5 mM

    • PE: 0.20 * 10 mM = 2.0 mM

    • PI(3)P: 0.05 * 10 mM = 0.5 mM

  • Convert molarity to moles (in 1 mL):

    • PC: 7.5 mmol/L * 0.001 L = 0.0075 mmol

    • PE: 2.0 mmol/L * 0.001 L = 0.0020 mmol

    • PI(3)P: 0.5 mmol/L * 0.001 L = 0.0005 mmol

  • Convert moles to grams using the molecular weight (MW) of each lipid:

    • Weight of PC = 0.0075 mmol * (MW of PC in g/mol )

    • Weight of PE = 0.0020 mmol * (MW of PE in g/mol )

    • Weight of PI(3)P = 0.0005 mmol * (MW of this compound in g/mol )

Q4: What methods can be used to create unilamellar liposomes?

The most common methods for producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are sonication and extrusion.

  • Sonication: Uses high-frequency sound waves to break down multilamellar vesicles (MLVs) into smaller, single-layered vesicles.[2]

  • Extrusion: Forces the lipid suspension through a polycarbonate membrane with a defined pore size to create vesicles of a more uniform size.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background or non-specific protein binding to control liposomes 1. Inappropriate blocking agent. 2. Excessive protein concentration. 3. Electrostatic interactions with negatively charged lipids other than PI(3)P.1. Use a blocking agent like Bovine Serum Albumin (BSA) (e.g., 3% in TBS-T).[4] 2. Perform a protein concentration titration to find the lowest concentration that gives a detectable specific signal.[4] 3. If using other negatively charged lipids like Phosphatidylserine (PS), ensure they are also present in the control liposomes to account for non-specific electrostatic binding.
Low or no specific binding of the protein to PI(3)P-containing liposomes 1. PI(3)P concentration is too low. 2. Protein is inactive or misfolded. 3. Incorrect buffer conditions (pH, ionic strength). 4. PI(3)P is degraded.1. Increase the molar percentage of this compound in your liposomes (e.g., titrate from 1% up to 10% or higher). 2. Confirm protein activity and integrity using a different assay. 3. Optimize buffer conditions. Some proteins require specific pH or salt concentrations for optimal binding. 4. Use fresh this compound stock and prepare liposomes fresh for each experiment. Store PI(3)P stock as recommended by the manufacturer.
Liposome aggregation 1. High concentration of divalent cations (e.g., Ca²⁺). 2. Incorrect storage conditions. 3. Instability of the lipid mixture.1. Include a chelating agent like EDTA in your buffer if divalent cations are not required for protein binding. 2. Store liposomes at 4°C and use them within a few days of preparation.[5] Do not freeze liposomes as this can disrupt their structure. 3. Ensure the lipid composition is stable. The inclusion of cholesterol can sometimes improve liposome stability.
Variability between experiments 1. Inconsistent liposome preparation. 2. Inconsistent protein concentration or activity. 3. Pipetting errors.1. Standardize the liposome preparation protocol, including drying time, hydration time, and sonication/extrusion parameters. 2. Use a consistent source and batch of protein, and always quantify the protein concentration before use. 3. Use calibrated pipettes and careful technique, especially when handling small volumes of lipid stocks.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) by sonication.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound) in chloroform/methanol

  • Glass test tubes

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Liposome binding buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

  • Water bath sonicator

Procedure:

  • Lipid Mixture Preparation: In a glass test tube, combine the desired amounts of DOPC, DOPE, and this compound from their stock solutions. For control liposomes, omit the this compound.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.

  • Vacuum Desiccation: Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired volume of liposome binding buffer to the dried lipid film. Vortex the tube vigorously to resuspend the lipids, forming multilamellar vesicles (MLVs).

  • Sonication: Place the tube in a water bath sonicator and sonicate until the suspension clarifies. This may take 5-10 minutes. The temperature of the water bath should be above the phase transition temperature of the lipids.

  • Storage: Store the prepared liposomes at 4°C and use within a few days.

Protocol 2: Liposome Binding Assay (Centrifugation-based)

This protocol is for assessing protein binding to liposomes by separating liposome-bound protein from unbound protein via centrifugation.

Materials:

  • Prepared this compound and control liposomes

  • Purified protein of interest

  • Binding buffer (can be the same as the liposome buffer)

  • Ultracentrifuge with appropriate rotor

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the purified protein with either PI(3)P-containing liposomes or control liposomes. The final volume and concentrations should be optimized for your specific experiment.

  • Incubation: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for binding.

  • Centrifugation: Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Separation: Carefully collect the supernatant, which contains the unbound protein.

  • Washing (Optional): Gently wash the liposome pellet with binding buffer and centrifuge again to remove any remaining unbound protein.

  • Pellet Resuspension: Resuspend the liposome pellet in a suitable volume of SDS-PAGE sample buffer.

  • Analysis: Analyze the supernatant (unbound fraction) and the resuspended pellet (bound fraction) by SDS-PAGE and Western blotting using an antibody against your protein of interest.

Visualizations

PI(3)P Signaling Pathway

PI3P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PI PI PI3K Class III PI3K (Vps34) PI->PI3K Phosphorylation PI3P PI(3)P PI3K->PI3P FYVE_domain FYVE Domain Proteins (e.g., EEA1) PI3P->FYVE_domain Recruits PX_domain PX Domain Proteins PI3P->PX_domain Recruits Endosome_trafficking Endosome Trafficking FYVE_domain->Endosome_trafficking Autophagy Autophagy PX_domain->Autophagy

Caption: PI(3)P signaling pathway and protein recruitment.

Experimental Workflow for Liposome Binding Assay

Liposome_Binding_Workflow start Start prepare_liposomes Prepare PI(3)P and Control Liposomes start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze Analyze by SDS-PAGE and Western Blot separate->analyze end End analyze->end

Caption: Experimental workflow for a liposome binding assay.

Quantitative Data Summary

Parameter Typical Range/Value Notes
This compound Molar Percentage 1 - 10 mol%Can be increased for low-affinity interactions.[1]
Total Lipid Concentration 1 - 10 mMDependent on the specific binding assay requirements.
Protein Concentration 0.1 - 10 µMShould be optimized to minimize non-specific binding.
Incubation Time 10 - 60 minutesDependent on the binding kinetics of the protein.[2]
Incubation Temperature 4°C, Room Temperature, or 37°CShould be optimized for protein stability and binding.
Centrifugation Speed >100,000 x gTo effectively pellet liposomes.
Centrifugation Time 30 - 90 minutesTo ensure complete pelleting of liposomes.[2]

References

Technical Support Center: Phosphoinositide Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low signal intensity during the mass spectrometry analysis of 18:1 Phosphatidylinositol 3-phosphate (PI(3)P).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity when analyzing 18:1 PI(3)P?

Low signal for this compound is a common issue stemming from several factors. Phosphoinositides are naturally low in abundance within cells, making their detection challenging.[1][2] The analysis is further complicated by difficulties in their extraction from biological matrices and their propensity to bind to surfaces, leading to sample loss.[3] Additionally, during electrospray ionization (ESI), other more abundant lipids in the extract can suppress the ionization of PI(3)P, further reducing its signal intensity.[2][4]

Q2: What is the most critical step to focus on for improving signal?

Sample preparation is the most critical stage. Efficiently extracting the acidic lipid fraction containing PI(3)P from the cellular matrix is paramount.[3][5] Furthermore, chemical derivatization of the phosphate (B84403) groups, typically through methylation, is a highly effective strategy to enhance ionization efficiency and improve chromatographic performance, leading to a stronger and more stable signal.[6][7][8]

Q3: Is chemical derivatization necessary for PI(3)P analysis?

While not strictly mandatory, derivatization is highly recommended. Methylating the highly polar phosphate groups with reagents like trimethylsilyl (B98337) (TMS)-diazomethane reduces the lipid's polarity and neutralizes the negative charges.[7][8] This modification significantly improves signal intensity in the mass spectrometer and prevents nonspecific binding within the LC/MS system.[4] The process is rapid and can be performed directly on the lipid extract.[8]

Q4: What are the expected limits of detection for phosphoinositides?

The limits of detection (LOD) and quantification (LOQ) are dependent on the specific phosphoinositide, the sample matrix, and the LC-MS/MS system used. However, modern methods have achieved high sensitivity. The table below summarizes some reported values to provide a benchmark.

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
GroPIns(3,4,5)P₃ (deacylated)IC-MS/MS312.5 fmol625 fmol[1]
C18:0/C20:4-PtdIns(3,4,5)P₃HPLC-MS~250 fmolNot Reported[1]
PI(3)P 18:1_18:1HILIC-LC/MS~250 ppt (B1677978) (parts-per-trillion)Not Reported[9]
PI 18:1_18:1HILIC-LC/MS~100 pptNot Reported[9]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Signal from a Synthetic this compound Standard

If a pure standard is not yielding a sufficient signal, the issue likely lies with the instrument configuration.

Q: I'm injecting a known amount of this compound standard but see a very weak or no signal. What instrument parameters should I verify?

A: This points to a need for method optimization. Focus on the mass spectrometer's settings, as PI(3)P requires specific conditions for sensitive detection.

  • Ionization Mode: Ensure you are operating in negative ion mode . The phosphate groups are acidic and readily form negative ions.[10]

  • Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM) . This is more sensitive than a full scan. A precursor ion scan or neutral loss scan can also be used for identification.[4][7][10]

  • Collision Energy: The collision-induced dissociation (CID) energy must be optimized to achieve the highest intensity for your specific MRM transition. Optimal values for phosphoinositides typically range from -25 to -50 eV.[1][10]

  • Derivatization: If you are analyzing a derivatized (e.g., methylated) standard, the precursor and product ion m/z values will be different from the native lipid. Ensure your MRM transition list is correct for the derivatized molecule.[7][8]

  • Ion Source Parameters: Check ion source gas flows, temperatures, and voltages. These may need tuning for optimal phosphoinositide signal.

Instrument_Troubleshooting start Low Signal with This compound Standard check_mode Verify Negative Ion Mode start->check_mode check_scan Using MRM for Quantification? check_mode->check_scan check_mrm MRM Transition Correct? (Precursor -> Product) check_scan->check_mrm check_derivatization Is Standard Derivatized? (e.g., Methylated) check_mrm->check_derivatization optimize_ce Optimize Collision Energy (-25 to -50 eV) optimize_source Tune Ion Source Parameters optimize_ce->optimize_source mrm_derivatized Use Correct m/z for Derivatized Lipid check_derivatization->mrm_derivatized Yes mrm_native Use Correct m/z for Native Lipid check_derivatization->mrm_native No mrm_derivatized->optimize_ce mrm_native->optimize_ce end_ok Signal Improved optimize_source->end_ok

Caption: Troubleshooting workflow for low signal from a PI(3)P standard.

Problem: Good Signal for Standard, but Low Signal in Biological Samples

This common scenario points towards issues with the sample matrix and preparation protocol.

Q: My instrument is optimized and provides a strong signal for the standard, but the this compound signal disappears or is very low in my cell extracts. What is the cause?

A: This strongly suggests that your sample preparation protocol is suboptimal or that matrix effects are suppressing your signal.

  • Inefficient Extraction: PI(3)P is an acidic lipid and requires a specific extraction protocol. Neutral lipid extractions (e.g., a simple Folch method) will not efficiently recover it. You must use an acidified solvent system.[5]

  • Ion Suppression: Biological extracts are complex mixtures. High-abundance lipids like phosphatidylcholine (PC) or other contaminants can co-elute and compete for ionization, suppressing the signal from the low-abundance PI(3)P.[2][4] Improving chromatographic separation or implementing a sample cleanup/enrichment step can mitigate this.[6]

  • Incomplete Derivatization: If you are using derivatization, the reaction may be incomplete in the complex matrix of a biological sample. Ensure reaction conditions are optimized and consider quantifying recovery with a non-endogenous internal standard.[7]

  • Sample Degradation: Phosphoinositides are metabolically active. Ensure that cellular processes are quenched effectively at the time of cell harvesting, for example, by using ice-cold trichloroacetic acid (TCA).[5]

Sample_Prep_Troubleshooting start Low Signal in Sample (Standard is OK) check_extraction Is Lipid Extraction Acidified? start->check_extraction extraction_no Implement Acidic Extraction Protocol check_extraction->extraction_no No extraction_yes Extraction is Acidified check_extraction->extraction_yes Yes check_chromatography Assess Chromatography for Co-elution extraction_no->check_chromatography extraction_yes->check_chromatography chroma_bad Optimize LC Gradient to Separate from Interfering Lipids check_chromatography->chroma_bad Poor Separation chroma_good Peak Shape is Good check_chromatography->chroma_good Good Separation check_derivatization Using Derivatization? chroma_bad->check_derivatization chroma_good->check_derivatization deriv_yes Verify Complete Reaction (Use Internal Standard) check_derivatization->deriv_yes Yes check_quenching Review Sample Quenching/Harvesting check_derivatization->check_quenching No deriv_yes->check_quenching end_ok Signal Improved check_quenching->end_ok

Caption: Logic for troubleshooting low signal in biological samples.

Part 3: Key Methodologies and Data Tables

Experimental Workflow Overview

Successful analysis of this compound requires a meticulous and optimized workflow from sample collection through data acquisition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis collect 1. Cell/Tissue Collection & Quenching extract 2. Acidic Lipid Extraction collect->extract derivatize 3. Derivatization (Methylation) extract->derivatize lcms 4. LC-MS/MS Analysis derivatize->lcms data 5. Data Processing & Quantification lcms->data

Caption: High-level experimental workflow for PI(3)P analysis.

Protocol: Acidic Lipid Extraction for Phosphoinositides

This protocol is adapted from established methods for the enrichment of acidic lipids like PI(3)P.[5][11]

Materials:

  • Ice-cold 0.5 M Trichloroacetic Acid (TCA)

  • 5% TCA with 1 mM EDTA

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • 12 N Hydrochloric Acid (HCl)

  • 0.1 N HCl

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the medium and immediately add ice-cold 0.5 M TCA to quench enzymatic activity and precipitate proteins. Incubate on ice for 5 minutes. Scrape and collect the cells.

  • Pelleting: Centrifuge the cell suspension at ~1000 x g for 7 minutes at 4°C. Discard the supernatant.

  • Wash Pellet: Resuspend the pellet in 5% TCA / 1 mM EDTA, vortex, and centrifuge again. Discard the supernatant. Repeat this wash step once more.

  • Neutral Lipid Extraction: Add a MeOH:CHCl₃ (2:1) solution to the pellet. Vortex for 10-15 minutes at room temperature. Centrifuge and discard the supernatant, which contains the bulk of neutral lipids. Repeat this step.

  • Acidic Lipid Extraction: To the remaining pellet, add an extraction solution of MeOH:CHCl₃:12 N HCl (80:40:1). Vortex vigorously for 20-25 minutes at room temperature. Centrifuge and carefully transfer the supernatant to a new tube.

  • Phase Split: To the supernatant from the previous step, add CHCl₃ and 0.1 N HCl. Vortex to mix, then centrifuge to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the enriched phosphoinositides.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas. The sample is now ready for derivatization or resuspension for LC-MS analysis.

Protocol: Derivatization with Trimethylsilyl (TMS)-Diazomethane

This procedure methylates the phosphate groups, improving signal intensity.[6][8]

Materials:

  • Dried lipid extract

  • Trimethylsilyl (TMS)-diazomethane (2.0 M in hexanes) - Caution: Toxic and explosive. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid

  • Acetonitrile

Procedure:

  • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/chloroform).

  • Add 0.6 M TMS-diazomethane to the sample. Allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the reaction by adding a small volume of glacial acetic acid.

  • Dry the sample under nitrogen gas.

  • Resuspend the final derivatized sample in a solvent appropriate for your LC-MS analysis (e.g., acetonitrile).

Data Tables for Quick Reference

Table 1: Common Causes of Low this compound Signal and Solutions

CausePotential Solution
Low Natural Abundance Increase starting material (cell number or tissue weight).[1]
Inefficient Extraction Use an acidified lipid extraction protocol.[5]
Ion Suppression Improve chromatographic separation; perform sample cleanup/enrichment.[4][6]
Poor Ionization Derivatize sample via methylation; optimize ion source parameters.[7][8]
Suboptimal MS Settings Use negative ion mode; optimize collision energy for MRM transitions.[10]
Sample Loss Use low-binding tubes; minimize sample transfer steps.[3]

Table 2: Example Mass Spectrometry Parameters for PIP Analysis

ParameterRecommended SettingRationale
Ionization Mode Negative ESIPhosphate groups readily deprotonate to form negative ions.[10]
Scan Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[4][7]
Collision Gas ArgonStandard gas for collision-induced dissociation.
Collision Energy (CE) -25 to -50 eVMust be empirically optimized for each lipid and instrument.[1]
Mobile Phase Additive Ammonium Bicarbonate / AmmoniaCan improve peak shape and signal intensity for phosphoinositides.[9]
Derivatization Methylation (TMS-diazomethane)Increases hydrophobicity and signal intensity.[7][8]

References

Technical Support Center: 18:1 PI(3)P Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid common artifacts and pitfalls in phosphatidylinositol 3-phosphate (PI(3)P) localization studies, with a specific focus on the 18:1 (oleoyl) species.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in PI(3)P localization studies?

Artifacts in PI(3)P localization studies can arise from several experimental steps. Key sources include:

  • Fixation and Permeabilization: Chemical fixatives can cause the extraction or delocalization of membrane lipids.[1] Aldehydes like formaldehyde (B43269) preserve morphology but can mask epitopes, while organic solvents like methanol (B129727) can extract lipids.[1][2]

  • Probe Specificity and Expression Level: Genetically encoded biosensors, such as those containing FYVE domains, can have off-target effects or perturb endogenous signaling by sequestering PI(3)P when overexpressed.[3][4][5] This can lead to misinterpretation of the lipid's true location and function.[3]

  • Antibody Cross-Reactivity: Primary antibodies may cross-react with other phosphoinositides, leading to non-specific signals.

  • Washing and Blocking Steps: Insufficient washing can lead to high background, while inadequate blocking can cause non-specific antibody binding.[6]

Q2: How does the 18:1 acyl chain influence PI(3)P localization and detection?

The 1,2-dioleoyl (18:1) acyl chains are common in cellular phosphoinositides and influence the lipid's biophysical properties within the membrane.[7] This can affect how PI(3)P interacts with binding proteins and its partitioning into specific membrane domains. While most common probes, like the FYVE domain, primarily recognize the phosphorylated headgroup, the surrounding lipid environment, influenced by acyl chain composition, can indirectly affect probe accessibility and binding affinity.[4] The hydrophobicity of longer acyl chains, like C16, may also help retain the lipid during fixation and washing steps.[8]

Q3: How do I choose the right probe for my PI(3)P experiment?

The choice between a genetically encoded biosensor (e.g., GFP-2xFYVE) and an anti-PI(3)P antibody depends on the experimental design (live vs. fixed cells) and the specific question being addressed.

  • Genetically Encoded Biosensors: Ideal for live-cell imaging to study dynamic changes in PI(3)P localization. However, expression levels must be kept low to avoid artifacts such as displacing endogenous PI(3)P-binding proteins or inhibiting downstream signaling.[3][4][5]

  • Anti-PI(3)P Antibodies: Used for fixed-cell immunofluorescence, providing a snapshot of the endogenous PI(3)P distribution without the risk of overexpression artifacts.[9] This method is particularly useful for tissue samples.[9] Thorough validation of antibody specificity is critical.

Q4: Can my fixation protocol introduce artifacts?

Yes, fixation is a critical step where artifacts are frequently introduced. Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) cross-link proteins, which can help trap lipids in place but may also reduce antibody access to its epitope.[1] Glutaraldehyde (B144438) has been shown to be efficient for retaining certain phosphoinositides.[8] Organic solvents like ice-cold methanol or acetone (B3395972) precipitate proteins but can also extract lipids, leading to signal loss.[1] The optimal fixation method must be determined empirically for each cell type and experimental condition.

Q5: What are the essential controls for a PI(3)P localization study?

Robust controls are necessary to validate the specificity of the observed signal:

  • Pharmacological Inhibition: Treat cells with a PI 3-kinase inhibitor, such as wortmannin, to confirm that the signal is dependent on PI(3)P synthesis. A significant reduction or loss of signal indicates specificity.[4]

  • Probe/Antibody Specificity Control: For biosensors, use a mutant version of the probe that cannot bind PI(3)P (e.g., a point mutation in the FYVE domain).[4] For antibodies, pre-incubate the antibody with a saturating concentration of PI(3)P to block the binding site.

  • Secondary Antibody Control: In immunofluorescence, a sample stained only with the secondary antibody should show no signal, ruling out non-specific binding of the secondary antibody.[6]

  • Genetic Knockdown/Knockout: If possible, use cells where a key PI 3-kinase (like Vps34 for autophagy-related PI(3)P) is knocked down or knocked out to verify signal loss.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background or Non-Specific Staining 1. Insufficient blocking. 2. Primary/secondary antibody concentration too high. 3. Inadequate washing between steps.[6] 4. Over-fixation causing protein cross-linking and trapping of reagents.[6]1. Increase blocking time or try a different blocking agent (e.g., BSA, normal serum). 2. Titrate antibodies to determine the optimal concentration with the best signal-to-noise ratio. 3. Increase the number and duration of wash steps. 4. Reduce fixation time or change the fixative.[6]
Signal in Unexpected Cellular Compartments 1. Overexpression of a genetically encoded biosensor causing mislocalization.[3] 2. Off-target binding of the primary antibody or probe. 3. Lipid extraction and redeposition due to harsh permeabilization.1. Use a weaker promoter, reduce the amount of transfected DNA, or use a stable cell line with low expression. Consider single-molecule imaging approaches.[3][5] 2. Perform validation controls (see FAQ 5). Test a different, validated probe or antibody. 3. Use a milder detergent (e.g., saponin, digitonin) for permeabilization instead of Triton X-100.[11]
Weak or No Signal 1. Low abundance of PI(3)P in the cell type or condition. 2. Epitope masking due to fixation.[1] 3. Antibody/probe is not functional. 4. Extraction of lipids during fixation/permeabilization.[1]1. Use a higher-avidity probe (e.g., tandem FYVE domains like 2xFYVE or 4xFYVE).[10] Consider using signal amplification methods.[6] 2. Perform antigen retrieval or test a different fixation method (e.g., methanol fixation).[2] 3. Check the reagent's expiration date and storage. Test on a positive control sample. 4. Optimize fixation; glutaraldehyde may offer better retention for some lipids than PFA.[8]
Live-Cell Imaging Probe Alters Cell Morphology or Function 1. Cytotoxicity from high levels of protein expression. 2. The probe is sequestering endogenous PI(3)P, thereby inhibiting normal cellular processes ("buffering" effect).[3][9]1. Reduce probe expression to the lowest detectable level. 2. Use a probe with lower affinity or express at near-endogenous levels to minimize disruption of signaling pathways.[3][5] Monitor cell health and key functional readouts.

Data and Protocols

Table 1: Comparison of Common PI(3)P Probes
Probe TypeExamplePrincipleAdvantagesDisadvantages & Artifacts
Genetically Encoded Biosensor GFP-2xFYVEEEA1A fusion protein of a fluorescent tag and a tandem FYVE domain that binds specifically to PI(3)P.[4]Enables real-time imaging in living cells; high specificity for PI(3)P over other phosphoinositides.[4][12]Overexpression can sequester PI(3)P, causing signaling inhibition and mislocalization.[3][4][5] May not detect all cellular pools of PI(3)P.
Anti-PI(3)P Monoclonal Antibody e.g., Echelon Z-P003An antibody that recognizes the headgroup of PI(3)P.Detects endogenous lipid pools in fixed cells and tissues without overexpression artifacts.[11]Provides only a static snapshot; requires careful fixation to preserve lipids; potential for cross-reactivity.[9]
Recombinant Protein Probe GST-FYVEA purified, tagged protein domain used similarly to a primary antibody on fixed and permeabilized cells.[13]Bypasses the need for transfection; can be applied exogenously.[13]Requires optimal permeabilization for access; potential for non-specific binding of the protein or its tag.
Table 2: Effect of Fixation Methods on Phosphoinositide Retention
FixativeMechanismEffect on LipidsBest For
4% Paraformaldehyde (PFA) Cross-links proteins via amine groups.[1]Moderate preservation. Can mask epitopes and may not fully immobilize all lipid species.General morphology preservation; good starting point for immunofluorescence.[6]
Glutaraldehyde Stronger cross-linking agent than PFA.Shown to have good retention of some phosphoinositides compared to unfixed controls.[8]Experiments where maximal lipid retention is critical; electron microscopy.
Ice-Cold Methanol/Acetone Dehydrates and precipitates proteins.[1]High risk of extracting soluble lipids and small molecules.[1]May expose some epitopes masked by PFA, but should be used with caution for lipid studies.

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining of Endogenous PI(3)P in Fixed Cells
  • Cell Culture: Plate cells on sterile glass coverslips and grow to desired confluency.

  • Fixation:

    • Gently wash cells 2x with pre-warmed PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Alternative: Fix with 2% PFA + 0.2% Glutaraldehyde for 10 min for potentially better lipid retention.[8]

    • Wash 3x with PBS. Quench autofluorescence from glutaraldehyde with 10 mM glycine (B1666218) in PBS if necessary.[8]

  • Blocking & Permeabilization:

    • Incubate cells in blocking buffer (e.g., 5% BSA in PBS) with a mild detergent (e.g., 0.1% Saponin) for 1 hour at room temperature. Saponin is preferred as it selectively permeabilizes the cholesterol-rich plasma membrane, potentially leaving organellar membranes more intact.

  • Primary Antibody Incubation:

    • Dilute the anti-PI(3)P antibody in the blocking/permeabilization buffer according to the manufacturer's instructions or prior optimization.

    • Incubate coverslips overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash coverslips 3x with PBS containing 0.05% Saponin, 5 minutes each wash.

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes & Mounting:

    • Wash 3x with PBS.

    • Perform a final rinse in distilled water.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Imaging: Image using a confocal or epifluorescence microscope with appropriate filter sets.

Protocol 2: Live-Cell Imaging with a Genetically Encoded PI(3)P Biosensor
  • Transfection:

    • Transfect cells with a plasmid encoding a fluorescently-tagged PI(3)P biosensor (e.g., pEGFP-2xFYVE).

    • Use a minimal amount of DNA and a low-toxicity transfection reagent to achieve low expression levels, which is critical to prevent artifacts.[3]

  • Incubation: Allow cells to express the probe for 18-24 hours post-transfection.

  • Imaging Preparation:

    • Replace the growth medium with an appropriate live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.

    • Place the culture dish or chamber slide onto the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Image Acquisition:

    • Identify cells with the lowest visible fluorescence that still provides a usable signal. These cells are least likely to exhibit overexpression artifacts.[5]

    • Acquire images using a spinning-disk confocal or other live-cell compatible microscope. Minimize laser power and exposure time to reduce phototoxicity.

    • For time-lapse experiments, define the appropriate interval to capture the dynamics of the process being studied.

Visualizations

PI3P_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol PI PI PI3P 18:1 PI(3)P PI->PI3P Vps34 (PI3K-III) Effector Effector Protein (e.g., EEA1) PI3P->Effector Recruits FYVE FYVE Domain Effector->FYVE Function Endosomal Trafficking Autophagy Effector->Function FYVE->PI3P Binds

Caption: PI(3)P is synthesized on endosomal membranes and recruits effector proteins via FYVE domains.

Troubleshooting_Workflow cluster_problems cluster_causes cluster_solutions start Observed Problem p1 High Background start->p1 p2 Unexpected Localization start->p2 p3 No Signal start->p3 c1 Cause: - Insufficient Blocking - Antibody too concentrated p1->c1 c2 Cause: - Probe Overexpression - Off-target binding p2->c2 c3 Cause: - Epitope Masking - Lipid Extraction p3->c3 s1 Solution: - Increase blocking time - Titrate antibody c1->s1 s2 Solution: - Reduce probe expression - Run specificity controls c2->s2 s3 Solution: - Change fixation method - Use signal amplification c3->s3

Caption: A logical workflow for troubleshooting common issues in PI(3)P localization experiments.

Experimental_Workflow prep Cell Prep (Coverslips) fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization & Blocking fix->perm crit1 Critical: Lipid Preservation fix->crit1 ab1 Primary Ab (anti-PI(3)P) perm->ab1 wash1 Wash ab1->wash1 crit2 Critical: Specificity ab1->crit2 ab2 Secondary Ab (Fluorescent) wash1->ab2 wash2 Final Wash ab2->wash2 crit3 Critical: Signal-to-Noise ab2->crit3 mount Mount wash2->mount image Image (Confocal) mount->image

Caption: Overview of an immunofluorescence protocol, highlighting critical steps for success.

References

optimizing buffer conditions for 18:1 PI(3)P binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for 18:1 Phosphatidylinositol 3-phosphate (PI(3)P) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting buffer for an 18:1 PI(3)P binding assay?

A good starting point for most PI(3)P binding assays, such as liposome (B1194612) co-sedimentation, is a physiologically relevant buffer. A commonly used buffer is HEPES-based, which maintains a stable pH in the physiological range.

Recommended Starting Buffer:

  • Buffer: 20-25 mM HEPES or Tris-HCl, pH 7.4-7.6

  • Salt: 50-150 mM KCl or NaCl[1]

  • Reducing Agent: 0.2-1 mM Dithiothreitol (DTT), added fresh before use to prevent protein oxidation.[1]

Always perform initial experiments with this buffer and then optimize each component based on your specific protein of interest.

Q2: How does salt concentration (ionic strength) affect protein-PI(3)P interactions?

Salt concentration is a critical parameter as it primarily influences electrostatic interactions between the positively charged residues on your protein and the negatively charged phosphate (B84403) groups of PI(3)P.[2]

  • Low Salt (<50 mM): Can enhance binding for proteins that rely heavily on electrostatic interactions. However, it may also increase non-specific binding to other negatively charged lipids or surfaces, leading to high background.

  • Physiological Salt (100-150 mM): This range is often optimal as it mimics cellular conditions and provides a good balance between specific binding and low background.

  • High Salt (>200 mM): Can be used to reduce weak, non-specific electrostatic interactions. However, very high salt concentrations can also disrupt specific, physiologically relevant interactions and potentially affect protein stability.[3] Kinetic experiments have shown that salt can reduce the association rate while increasing the dissociation rate of lipid-protein interactions.[3]

It is recommended to test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM) to determine the optimal condition for your specific protein.

Q3: What is the role of a carrier protein like Bovine Serum Albumin (BSA) in the binding buffer?

BSA is frequently used as a blocking agent in binding assays. Its primary role is to prevent the non-specific adsorption of your protein of interest to the surfaces of reaction tubes or other assay components.[4]

  • Function: BSA occupies non-specific binding sites, thereby reducing background signal and increasing the signal-to-noise ratio.

  • Typical Concentration: A concentration of 0.1-1% (w/v) in the blocking buffer is common for lipid-protein overlay assays.[4] For solution-based assays, a lower concentration (e.g., 0.1 mg/mL) in the binding buffer may be sufficient.

  • Caution: Ensure the BSA preparation is "fatty acid-free" to prevent competition with PI(3)P for binding to your protein.

Q4: Should I include detergents in my binding buffer?

The use of detergents depends on the nature of your protein.

  • For Soluble Proteins: Detergents are generally not necessary and should be avoided. They can interfere with liposome integrity and may disrupt the protein-lipid interaction.

  • For Membrane Proteins: Mild, non-ionic detergents are essential for solubilizing the protein and keeping it stable in solution.[5] However, the detergent concentration must be carefully optimized. It should be above the critical micelle concentration (CMC) to ensure protein solubility but low enough to avoid stripping the PI(3)P from the liposomes or disrupting the protein's native conformation.[5]

  • Troubleshooting: In some cases, a very low concentration of a mild non-ionic detergent (e.g., 0.05% Tween 20) can be added to the wash buffer to help reduce high background, even for soluble proteins.[6][7]

Troubleshooting Guide

Problem 1: High Background or Non-Specific Binding

High background can obscure specific binding signals. It often results from non-specific interactions of the protein or detection antibodies with lipids or reaction surfaces.

CauseRecommended SolutionCitation
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C). Increase the concentration of the blocking agent (e.g., BSA).[6][8]
Suboptimal Ionic Strength Increase the salt concentration (e.g., from 100 mM to 200 mM NaCl/KCl) in the binding and wash buffers to disrupt weak electrostatic interactions.[2]
Protein Aggregation Centrifuge the purified protein at high speed (e.g., >100,000 x g for 30 min) before the assay to remove aggregates.[9]
Contaminated Reagents Use fresh, filtered buffers. Handle membranes and labware with clean forceps and gloves to avoid contamination.[7][8]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween 20) to the wash buffer.[6][10]
Excessive Protein Concentration Titrate the protein concentration. Using too much protein can lead to non-specific binding.[11]

G start High Background Signal? q_salt Is binding buffer ionic strength optimal? start->q_salt q_blocking Is blocking sufficient? q_salt->q_blocking Yes a_salt ACTION: - Test a salt gradient (e.g., 100-300 mM NaCl). - High salt reduces non-specific electrostatic binding. q_salt->a_salt No q_washing Are wash steps stringent enough? q_blocking->q_washing Yes a_blocking ACTION: - Increase blocking time (e.g., >1 hr). - Increase BSA concentration in blocker. - Use fatty acid-free BSA. q_blocking->a_blocking No q_protein Is protein concentration too high or aggregated? q_washing->q_protein Yes a_washing ACTION: - Increase number and duration of washes. - Increase wash buffer volume. - Add 0.05% Tween 20 to wash buffer. q_washing->a_washing No a_protein ACTION: - Titrate protein to a lower concentration. - Centrifuge protein stock at >100,000 x g  before use to remove aggregates. q_protein->a_protein No end Problem Resolved q_protein->end Yes a_salt->q_blocking a_blocking->q_washing a_washing->q_protein a_protein->end

Problem 2: Weak or No Binding Signal

A lack of signal indicates that the interaction is not being detected, which can stem from several issues with the protein, lipids, or assay conditions.

CauseRecommended SolutionCitation
Inactive Protein Confirm protein activity and proper folding. Ensure fresh DTT or other reducing agent is included in the buffer if the protein has critical cysteine residues.[2]
Degraded PI(3)P Phosphoinositides can degrade. Use fresh lipid stocks and store them properly at -20°C or below in a desiccated environment.[1]
Suboptimal Buffer pH The protein's charge state is pH-dependent. Perform a pH titration (e.g., pH 6.5 to 8.5) to find the optimal condition for binding.
Inhibitory Salt Concentration If the interaction is primarily electrostatic, the salt concentration may be too high. Test lower salt concentrations (e.g., 25-75 mM).[14, 24]
Insufficient Protein/Lipid Increase the concentration of the protein or the mole percentage of PI(3)P in the liposomes.[16]
Assay Detection Limit Ensure your detection method (e.g., Western blot, fluorescence) is sensitive enough. Use a positive control protein known to bind PI(3)P.

Experimental Protocols & Data

Buffer Component Optimization

The following table summarizes key buffer components and their typical concentration ranges for optimization.

ComponentStarting Conc.Optimization RangePurpose & Considerations
Buffering Agent 25 mM HEPES, pH 7.420-50 mMMaintains stable pH. Tris can also be used.
Salt (NaCl/KCl) 150 mM25-500 mMModulates electrostatic interactions; higher salt reduces non-specific binding.
Reducing Agent (DTT) 1 mM0.2-5 mMPrevents protein oxidation. Must be added fresh.
Carrier Protein (BSA) 0.1 mg/mL0.05-1 mg/mLBlocks non-specific binding to surfaces. Use fatty acid-free grade.
Divalent Cations (MgCl₂) None1-5 mMRequired for some proteins; may also promote non-specific interactions. Test if necessary.
Detergent (Tween 20) None (Wash Buffer Only)0.01-0.1%Reduces background in wash steps. Avoid in binding buffer unless using a membrane protein.
Protocol: Liposome Co-sedimentation Assay

This protocol provides a general framework for assessing the binding of a purified protein to liposomes containing this compound. [3, 10]

1. Liposome Preparation: a. In a glass tube, mix background lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and this compound in chloroform. A typical composition is 95-99 mol% POPC and 1-5 mol% this compound. b. Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for at least 1 hour to remove residual solvent. c. Rehydrate the lipid film in the desired binding buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to a final lipid concentration of 1 mg/mL. Vortex vigorously to create multilamellar vesicles (MLVs). [2] d. To create small unilamellar vesicles (SUVs), subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) in liquid nitrogen and a warm water bath. [5] e. Extrude the suspension 19-21 times through a polycarbonate membrane (e.g., 0.1 µm pore size) using a mini-extruder to generate uniformly sized liposomes. [5]

2. Binding Reaction: a. In a microcentrifuge tube, combine your purified protein (e.g., 1-5 µM final concentration) with the prepared liposomes (e.g., 0.2-0.5 mg/mL final concentration). b. As a negative control, incubate the protein with control liposomes lacking PI(3)P. c. Incubate the reactions at room temperature for 20-30 minutes with gentle agitation. [2]

3. Co-sedimentation: a. Centrifuge the reaction tubes at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C or room temperature to pellet the liposomes. b. Carefully collect the supernatant, which contains the unbound protein fraction. c. Gently wash the pellet once with binding buffer and centrifuge again to remove residual unbound protein. d. Resuspend the final pellet, containing the liposome-bound protein fraction, in an equal volume of buffer as the supernatant.

4. Analysis: a. Analyze equal volumes of the supernatant (unbound) and pellet (bound) fractions by SDS-PAGE followed by Coomassie staining or Western blotting. b. Quantify the band intensities to determine the percentage of protein bound to the liposomes.

Diagrams

G

G start Start step1 1. Prepare Lipid Mix (PC + PI(3)P in Chloroform) start->step1 step2 2. Dry Lipids (Nitrogen Stream + Vacuum) step1->step2 step3 3. Rehydrate Film (in Binding Buffer) step2->step3 step4 4. Extrude Liposomes (0.1 µm Filter) step3->step4 step5 5. Incubate (Protein + Liposomes) step4->step5 step6 6. Ultracentrifugation (Pellet Liposomes) step5->step6 step7 7. Separate Fractions (Supernatant vs. Pellet) step6->step7 step8 8. Analyze by SDS-PAGE (Quantify Bound vs. Unbound) step7->step8 end End step8->end

References

Technical Support Center: 18:1 PI(3)P Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing lipid oxidation of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, during storage. Adherence to these guidelines is critical for ensuring the integrity and functionality of the lipid in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize oxidation?

A1: To ensure long-term stability and prevent oxidative degradation, this compound should be stored at -20°C or colder.[1][2][3] For maximum protection, it is best stored as a lyophilized powder under an inert atmosphere (such as argon or nitrogen) and protected from light.[4] If the lipid is in an organic solvent, ensure the solvent is of high purity and has been purged with inert gas to remove dissolved oxygen.

Q2: What causes this compound to oxidize?

A2: The primary cause of oxidation is the reaction of the double bond in the 18:1 (oleoyl) acyl chain with reactive oxygen species (ROS), or free radicals.[5][6] This process, known as lipid peroxidation, is a self-propagating chain reaction that can be initiated by exposure to:

  • Oxygen: Atmospheric oxygen is the main substrate for oxidation.

  • Light: UV and visible light can generate free radicals, initiating the oxidation cascade.

  • Heat: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.

  • Trace Metal Ions: Metal ions like iron and copper can catalyze the formation of free radicals.

Q3: My this compound is dissolved in a solvent. How should I store it?

A3: If this compound is in a solution, it should be stored in a tightly sealed glass vial (amber glass is preferable to protect from light) at -20°C or -80°C. Before sealing, flush the headspace of the vial with a stream of dry argon or nitrogen to displace oxygen. Use high-purity solvents and consider adding a suitable antioxidant if compatible with your experimental design.

Q4: Should I use antioxidants? If so, which ones are recommended?

A4: The use of antioxidants can significantly inhibit lipid peroxidation.[7][8] The choice depends on the solvent system and the downstream application.

  • For organic solutions: Butylated hydroxytoluene (BHT) is a common and effective antioxidant. A typical concentration is 0.05-0.1% (w/v).

  • For aqueous systems (e.g., liposomes): Vitamin E (α-tocopherol) is a lipophilic antioxidant that integrates into the lipid bilayer and is highly effective at terminating chain reactions.[8] Water-soluble antioxidants like ascorbic acid (Vitamin C) can also be used to scavenge aqueous ROS.[8]

Always verify that the chosen antioxidant will not interfere with your specific assay or biological system.

Q5: How can I detect if my this compound has oxidized?

A5: Several analytical methods can be used to assess the oxidative state of your lipid.[9][10] Common techniques include:

  • UV/VIS Spectroscopy: Measures the absorbance at ~234 nm, which corresponds to the formation of conjugated dienes, an early marker of lipid oxidation.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: A colorimetric assay that detects malondialdehyde (MDA) and other secondary oxidation products.[9][11]

  • Mass Spectrometry: Provides the most detailed analysis, allowing for the identification and quantification of specific oxidized lipid species.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. The this compound may have degraded due to oxidation. The structural change can alter its binding to effector proteins.1. Test a fresh, unopened vial of this compound. 2. Assess the oxidation status of the suspect lipid stock using one of the methods described in FAQ #5. 3. Review your storage and handling procedures against the best practices outlined in this guide.
Visible discoloration or change in the appearance of the lipid film/powder. This can be a sign of advanced degradation and polymerization.Discard the vial. Do not use lipid that has changed in appearance.
Difficulty dissolving the lipid film after storage. Cross-linking and polymerization due to extensive oxidation can reduce solubility.Discard the vial. This indicates significant degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature -20°C or -80°CSlows the rate of chemical reactions, including oxidation.[1][2][3]
Form Lyophilized PowderMaximizes stability by removing water, which can participate in degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent the initiation of oxidation.[13]
Light Dark (Amber Vial or Foil-Wrapped)Prevents light-induced (photo-) oxidation.[4]
Solvent (if applicable) High-purity, deoxygenated organic solventMinimizes contaminants and dissolved oxygen that can promote oxidation.
Additives (optional) Antioxidants (e.g., BHT, Vitamin E)Scavenges free radicals to inhibit the propagation of oxidation.[8]

Table 2: Comparison of Common Lipid Oxidation Detection Methods

Method What It Measures Advantages Disadvantages
UV/VIS Spectroscopy (234 nm) Conjugated dienes (primary oxidation products).Simple, rapid, and requires minimal sample preparation. Good for detecting early-stage oxidation.Low specificity; other molecules may absorb at this wavelength.
TBARS Assay Malondialdehyde (MDA) and other aldehydes (secondary oxidation products).[11]High sensitivity and widely used.Can have low specificity; MDA can be generated from other sources and may react with other molecules in the sample.[9]
Mass Spectrometry (LC-MS/MS) Specific oxidized lipid species (e.g., hydroperoxides, hydroxides).[12]Highly specific and sensitive; provides detailed molecular information. Can quantify multiple species.Requires specialized equipment and expertise; complex sample preparation.

Experimental Protocols

Protocol 1: Detection of Lipid Oxidation by UV/VIS Spectroscopy

This method quantifies the formation of conjugated dienes, which are early markers of lipid oxidation.

Materials:

  • This compound sample

  • Spectrophotometry-grade ethanol (B145695) or hexane

  • UV-transparent cuvettes

  • UV/VIS Spectrophotometer

Procedure:

  • Prepare a solution of your this compound sample in the chosen solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan the sample absorbance from 220 nm to 300 nm or take a direct reading at 234 nm.

  • An increase in absorbance at 234 nm compared to a fresh, unoxidized control sample indicates the presence of conjugated dienes and thus, lipid oxidation.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures secondary oxidation products like malondialdehyde (MDA).

Materials:

  • This compound sample (e.g., in liposome (B1194612) form)

  • TBA reagent: 0.375% (w/v) thiobarbituric acid, 15% (w/v) trichloroacetic acid in 0.25 M HCl.

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Heating block or water bath at 95-100°C

  • Centrifuge

  • Spectrophotometer (visible range)

Procedure:

  • To 0.5 mL of your lipid sample, add 1.0 mL of the TBA reagent.

  • Vortex the mixture thoroughly.

  • Incubate the samples at 95°C for 30 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.

  • Cool the samples on ice for 5 minutes to stop the reaction.

  • Centrifuge at 3,000 x g for 15 minutes to pellet any precipitate.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the supernatant at 532 nm.[11]

  • Quantify the amount of MDA by comparing the absorbance to a standard curve prepared using the MDA standard. An elevated level of TBARS indicates significant lipid oxidation.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LipidH Unsaturated Lipid (LH) LipidRadical Lipid Radical (L•) LipidH->LipidRadical Initiator Initiator (Light, Heat, Metal) Initiator->LipidH H• abstraction LipidRadical_p Lipid Radical (L•) LipidRadical->LipidRadical_p PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical_p->PeroxylRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->Hydroperoxide + LH - L• LipidH_p Unsaturated Lipid (LH) LipidRadical_p2 Lipid Radical (L•) LipidRadical_p2->LipidRadical_p Chain Reaction PeroxylRadical1 LOO• NonRadical Non-Radical Products PeroxylRadical1->NonRadical PeroxylRadical1->NonRadical PeroxylRadical1->NonRadical H• donation PeroxylRadical2 LOO• PeroxylRadical2->NonRadical LipidRadical_t L• LipidRadical_t->NonRadical Antioxidant Antioxidant (AH) Antioxidant->NonRadical H• donation

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

G start Start: Receive/Prepare This compound is_powder Is it a lyophilized powder? start->is_powder store_powder Store at -20°C or colder in desiccator, under inert gas, protected from light. is_powder->store_powder Yes dissolve Dissolve in high-purity, deoxygenated solvent. is_powder->dissolve No (in solvent) store_powder->dissolve When needed for use aliquot Aliquot into single-use volumes in amber glass vials. dissolve->aliquot flush_store Flush headspace with Ar/N2. Seal tightly. Store at -20°C or colder. aliquot->flush_store use For Use: Thaw aliquot rapidly. Keep on ice. Use immediately. flush_store->use end Experiment use->end

Caption: Recommended workflow for handling and storing this compound to prevent degradation.

G start Problem: Inconsistent or Failed Experiment check_protocol Verify other experimental parameters are correct (reagents, concentrations, etc.) start->check_protocol is_protocol_ok Are other parameters OK? check_protocol->is_protocol_ok fix_protocol Troubleshoot other experimental variables is_protocol_ok->fix_protocol No suspect_lipid Suspect this compound Integrity is_protocol_ok->suspect_lipid Yes check_storage Review storage conditions: Temp? Light? Atmosphere? suspect_lipid->check_storage is_storage_ok Were storage conditions ideal? check_storage->is_storage_ok discard_old Discard suspect stock. Use a fresh vial and follow proper storage workflow. is_storage_ok->discard_old No test_oxidation Perform oxidation test (e.g., UV scan at 234 nm) on suspect stock vs. new stock is_storage_ok->test_oxidation Yes end Problem Solved discard_old->end is_oxidized Is stock oxidized? test_oxidation->is_oxidized is_oxidized:w->suspect_lipid:e No is_oxidized->discard_old Yes

Caption: A troubleshooting workflow to diagnose issues related to this compound oxidation.

References

selecting the right fluorescent tag for 18:1 PI(3)P probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal fluorescent tag for 18:1 PI(3)P probes and troubleshooting common experimental issues.

Selecting the Right Fluorescent Tag for Your this compound Probe

Choosing the appropriate fluorescent tag is critical for the successful visualization and analysis of this compound dynamics in your experiments. The ideal fluorophore should offer a balance of brightness, photostability, and minimal interference with the biological system. This section provides a comparative guide to help you make an informed decision.

Key Considerations for Fluorophore Selection:
  • Brightness: Determined by the molar extinction coefficient and quantum yield, a brighter fluorophore provides a better signal-to-noise ratio, which is especially important for detecting low-abundance lipids like PI(3)P.

  • Photostability: Resistance to photobleaching is crucial for live-cell imaging and time-lapse experiments that require prolonged or intense illumination.[1][2]

  • Spectral Properties: The excitation and emission spectra of the fluorophore must be compatible with the lasers and detectors of your imaging system.[3][4] Consider the potential for spectral overlap with other fluorophores in multicolor imaging experiments to avoid bleed-through.[5]

  • Environmental Sensitivity: Some fluorophores are sensitive to their local environment (e.g., pH, polarity), which can affect their fluorescence intensity.

  • Size and Charge: The physical properties of the fluorescent tag should not sterically hinder the binding of the PI(3)P probe to its target or cause non-specific interactions.

Comparison of Common Fluorescent Tags

The following table summarizes the key properties of commonly used fluorescent tags suitable for labeling this compound probes.

Fluorescent TagExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative BrightnessRelative Photostability
FITC 495519~73,000~0.92ModerateLow
Alexa Fluor 488 495519~71,000~0.92HighHigh
GFP (EGFP) 488507~55,000~0.60ModerateModerate
TopFluor™-TMR 545575~92,000~0.43HighHigh
PAmCherry1 564595~45,000~0.13LowPhotoactivatable
mEos3.1 506 (green) / 573 (red)519 (green) / 584 (red)~99,000 (green)~0.53 (green)HighPhotoconvertible

Diagram: Workflow for Selecting a Fluorescent Tag

workflow cluster_start Start cluster_considerations Key Considerations cluster_decision Fluorophore Selection cluster_validation Validation cluster_end End start Define Experimental Needs (Live/Fixed, Duration, Multi-color) brightness High Signal-to-Noise Needed? start->brightness photostability Long-Term Imaging? start->photostability spectral Microscope Laser/Filter Compatibility? start->spectral multicolor Multiple Probes Used? start->multicolor high_brightness Select High Brightness Fluorophore (e.g., Alexa Fluor, TMR) brightness->high_brightness high_photostability Select High Photostability Fluorophore (e.g., Alexa Fluor, TopFluor™) photostability->high_photostability compatible_spectra Choose Spectrally Compatible Fluorophore spectral->compatible_spectra narrow_spectra Select Dyes with Narrow Spectra to Minimize Bleed-through multicolor->narrow_spectra validate Validate Probe in System (Control Experiments) high_brightness->validate high_photostability->validate compatible_spectra->validate narrow_spectra->validate validate->start Re-evaluate end Proceed with Experiment validate->end Successful

Caption: A flowchart to guide the selection of a suitable fluorescent tag.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between using a fluorescently labeled lipid and a genetically encoded biosensor to detect this compound?

A1: Both methods have their advantages and disadvantages.

  • Fluorescently labeled this compound: This involves introducing a synthetic version of the lipid that has a fluorescent tag attached.

    • Pros: Direct visualization of the lipid of interest. Can be used in in vitro assays.

    • Cons: The fluorescent tag might alter the lipid's behavior and metabolism. Delivery into live cells can be challenging.

  • Genetically encoded biosensors: These are fluorescent proteins fused to a PI(3)P-binding domain, such as the PX domain of p40phox.[6]

    • Pros: Can be expressed within cells for live-cell imaging of PI(3)P dynamics.[7][8] Allows for targeting to specific subcellular locations.

    • Cons: The biosensor reports the localization of a binding domain, which may not perfectly reflect the entire pool of PI(3)P.[7] Overexpression of the biosensor can potentially sequester endogenous PI(3)P and perturb cellular pathways.[6]

Q2: How can I minimize photobleaching during my live-cell imaging experiments?

A2: Photobleaching is the light-induced degradation of a fluorophore, leading to signal loss.[2] To minimize it:

  • Choose a photostable dye: Dyes like Alexa Fluor 488 and TopFluor™ derivatives are known for their high photostability.[1][9]

  • Minimize exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal.[2]

  • Use antifade reagents: For live-cell imaging, specialized antifade reagents like ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent can be added to the imaging medium.[2]

  • Optimize imaging medium: Certain components in standard cell culture media, like riboflavin, can accelerate photobleaching of some fluorescent proteins.[10] Using a vitamin-depleted imaging medium can enhance photostability.[10]

  • Image less frequently: For time-lapse experiments, increase the interval between image acquisitions.[2]

Q3: My signal is very weak. What could be the problem?

A3: Weak fluorescence signal can be due to several factors:

  • Low probe concentration: The concentration of your fluorescent this compound probe may be too low.

  • Inefficient labeling or delivery: If using a genetically encoded biosensor, transfection efficiency might be low. For synthetic probes, delivery into the cells may be inefficient.

  • Low abundance of PI(3)P: PI(3)P is a low-abundance phosphoinositide.[11] Ensure your cells are in a physiological state where PI(3)P is expected to be present at detectable levels.

  • Incorrect imaging settings: Check that you are using the correct excitation and emission filters for your chosen fluorophore. Ensure the detector gain and laser power are appropriately set.

  • Photobleaching: Your signal may have been strong initially but has photobleached over time.

Q4: I am seeing a lot of non-specific background fluorescence. How can I reduce it?

A4: High background can obscure your specific signal. Here are some troubleshooting tips:

  • Autofluorescence: Cells naturally contain fluorescent molecules that can contribute to background, especially in the blue and green channels.[4][12] Include an unstained control to assess the level of autofluorescence.

  • Excess probe: Ensure you have washed your cells sufficiently to remove any unbound fluorescent probe.

  • Probe aggregation: Some fluorescently labeled lipids can form aggregates, leading to bright, non-specific puncta.

  • Blocking: For immunofluorescence applications using a secondary antibody, ensure proper blocking steps are included to prevent non-specific antibody binding.[12]

Experimental Protocols

Protocol 1: Live-Cell Imaging of PI(3)P with a Genetically Encoded Biosensor

This protocol outlines the general steps for transiently transfecting and imaging cells with a GFP-tagged PI(3)P biosensor (e.g., GFP-PX domain).

Materials:

  • Mammalian expression plasmid for the GFP-tagged PI(3)P biosensor.

  • Mammalian cell line of choice (e.g., HeLa, COS-7).

  • Complete cell culture medium.

  • Transfection reagent.

  • Glass-bottom imaging dishes.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).[13]

  • Confocal or widefield fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control.

Procedure:

  • Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection: Transfect the cells with the biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Expression: Allow the cells to express the biosensor for 18-24 hours.

  • Imaging Preparation:

    • Gently wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

  • Microscopy:

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Locate the transfected cells by identifying the GFP fluorescence.

    • Set the appropriate excitation and emission wavelengths for GFP (e.g., 488 nm excitation, 500-550 nm emission).

    • Adjust the laser power, exposure time, and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images or time-lapse series as required for your experiment.

Protocol 2: Staining Fixed Cells with a Fluorescently Labeled PI(3)P Probe

This protocol describes the staining of PI(3)P in fixed cells using a purified, fluorescently labeled PI(3)P-binding protein (e.g., Alexa Fluor 594-PX domain).[6]

Materials:

  • Cells grown on glass coverslips.

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Fluorescently labeled PI(3)P probe (e.g., Alexa Fluor 594-PX domain).

  • Mounting medium with antifade.

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.[6]

  • Staining:

    • Dilute the fluorescently labeled PI(3)P probe in blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.[6]

  • Washing:

    • Wash the cells three times with blocking buffer, 5 minutes each wash, protected from light.[6]

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using mounting medium with antifade.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Diagram: Simplified PI3K Signaling Pathway

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Survival, Proliferation) Akt->Downstream Activation

Caption: A simplified diagram of the PI3K signaling pathway.

References

Technical Support Center: Enhancing 18:1 PI(3)P Incorporation into Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of 18:1 PI(3)P incorporation into membranes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for preparing liposomes containing this compound?

A1: The most common and effective method is the thin-film hydration technique followed by extrusion. This process involves dissolving the lipids, including this compound, in an organic solvent, creating a thin lipid film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs). These MLVs are then extruded through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (LUVs) of a consistent diameter.

Q2: What is the recommended storage condition for this compound and liposomes containing it?

A2: this compound powder should be stored at -20°C.[1] Liposomes containing this compound are best used fresh but can be stored at 4°C for a maximum of two weeks.[2] Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis.

Q3: Why is cholesterol often included in liposome (B1194612) formulations with this compound?

A3: Cholesterol acts as a membrane stabilizer.[3][4] It modulates the fluidity and packing of the lipid bilayer, which can help to improve the stability of the liposomes and prevent aggregation.[3][4]

Q4: How can I verify the incorporation of this compound into my liposomes?

A4: Several methods can be used to quantify the amount of this compound in your liposomes. A common approach is to use a phosphate (B84403) assay to determine the total phosphate concentration, which can then be related to the lipid concentration. For more detailed analysis, techniques like mass spectrometry can be employed to identify and quantify the specific lipid species present.

Q5: What is the significance of the 18:1 acyl chain in PI(3)P for my experiments?

A5: The 18:1 (oleoyl) acyl chain is a monounsaturated fatty acid. The presence of this unsaturated chain influences the physical properties of the membrane, such as its fluidity and packing. This can be important for studying the interaction of PI(3)P with specific proteins, as some proteins may have a preference for binding to membranes with particular physical characteristics.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Incomplete Dissolution of Lipids Ensure all lipids, including this compound, are fully dissolved in the organic solvent before creating the lipid film. Using a chloroform:methanol mixture can improve solubility.[5]A homogenous lipid solution is crucial for forming a uniform lipid film and ensuring even distribution of all lipid species in the final liposomes.
Poor Lipid Film Quality Rotate the flask slowly during solvent evaporation to create a thin, even lipid film. Avoid forming a thick lipid patch.A thin film provides a larger surface area for hydration, leading to more efficient vesicle formation.
Suboptimal Hydration Temperature Hydrate the lipid film at a temperature above the phase transition temperature (Tm) of all lipids in the mixture.Hydrating above the Tm ensures the lipids are in a fluid state, which facilitates the formation of bilayers and the incorporation of all components.
Insufficient Hydration Time Increase the hydration time and include gentle agitation (e.g., swirling or vortexing) to ensure the lipid film is fully resuspended.Adequate time and agitation are necessary for the lipid sheets to swell and form multilamellar vesicles.
Issue 2: Liposome Aggregation

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Insufficient Surface Charge Incorporate a small percentage (5-10 mol%) of a charged lipid, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG), into the lipid mixture.[6]The inclusion of charged lipids increases the electrostatic repulsion between liposomes, preventing them from aggregating.[6]
High Ionic Strength of Buffer Use a buffer with a lower ionic strength for hydration and subsequent experiments.High salt concentrations can screen the surface charges on the liposomes, reducing electrostatic repulsion and leading to aggregation.
Inappropriate pH Maintain the pH of the buffer within a neutral range (pH 6.5-7.5).Extreme pH values can alter the charge of the lipid headgroups and lead to instability and aggregation.
Issue 3: Degradation of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Hydrolysis during Storage Prepare liposomes fresh for each experiment. If storage is necessary, keep them at 4°C for no longer than two weeks.[2] Avoid freezing and thawing cycles.Phosphoinositides are susceptible to hydrolysis, which can be accelerated by prolonged storage in aqueous solutions.
Oxidation of the 18:1 Acyl Chain Handle the this compound and lipid solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.The double bond in the oleoyl (B10858665) (18:1) chain is susceptible to oxidation, which can alter the lipid structure and function.
Harsh Sonication Conditions Use a bath sonicator for brief periods or a probe sonicator at low power. Extrusion is a gentler alternative for sizing liposomes.Excessive sonication can generate heat and mechanical stress, leading to the degradation of lipids.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Unilamellar Vesicles by Thin-Film Hydration and Extrusion

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids in chloroform. A typical molar ratio could be DOPC:DOPS:Cholesterol:this compound (e.g., 55:10:30:5).

  • Solvent Evaporation: Attach the vial to a rotary evaporator. Rotate the vial in a water bath set to a temperature that facilitates evaporation without excessive heating (e.g., 30-40°C). Apply a gentle vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the wall of the vial.

  • Drying: Place the vial under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the vial. The temperature of the buffer should be above the phase transition temperature of all lipids.

  • Vesicle Formation: Agitate the vial by vortexing or gentle swirling until the lipid film is completely resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to one of the syringes. Pass the suspension through the membrane back and forth for at least 21 times. This will produce a clear or slightly opalescent suspension of large unilamellar vesicles (LUVs).

  • Storage: Store the LUVs at 4°C and use within two weeks for optimal results.[2]

Protocol 2: Liposome-Protein Binding Assay (Liposome Flotation Assay)

Materials:

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without this compound)

  • Protein of interest

  • Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)

  • Sucrose (B13894) solutions (e.g., 60% and 25% w/v in Binding Buffer)

  • Ultracentrifuge and tubes

Procedure:

  • Incubation: In a microcentrifuge tube, mix your protein of interest with the this compound-containing liposomes or control liposomes in Binding Buffer. Incubate at room temperature for 30 minutes.

  • Sucrose Gradient: In an ultracentrifuge tube, carefully layer the following:

    • Bottom layer: The protein-liposome mixture adjusted to a final sucrose concentration of 30%.

    • Middle layer: 25% sucrose solution.

    • Top layer: Binding Buffer (0% sucrose).

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.

  • Fraction Collection: After centrifugation, the liposomes will float to the top of the gradient. Carefully collect fractions from the top, middle, and bottom of the tube.

  • Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting or Coomassie staining to determine the amount of protein present in each fraction. A higher concentration of your protein in the top fraction with PI(3)P-containing liposomes compared to the control liposomes indicates a specific interaction.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Protein Binding Assay prep1 1. Dissolve Lipids in Organic Solvent prep2 2. Create Thin Lipid Film prep1->prep2 Evaporation prep3 3. Hydrate Film to form MLVs prep2->prep3 Add Buffer prep4 4. Extrude to form LUVs prep3->prep4 Sizing assay1 5. Incubate LUVs with Protein prep4->assay1 Use in Assay assay2 6. Sucrose Gradient Centrifugation assay1->assay2 Separation assay3 7. Fraction Collection assay2->assay3 Isolation assay4 8. Analyze Protein Distribution (SDS-PAGE) assay3->assay4 Detection

Caption: Workflow for preparing this compound liposomes and performing a protein binding assay.

Troubleshooting_Logic start Experiment Start problem Problem Encountered? start->problem low_incorp Low PI(3)P Incorporation problem->low_incorp Yes aggregation Liposome Aggregation problem->aggregation Yes degradation PI(3)P Degradation problem->degradation Yes success Successful Experiment problem->success No solution1 Optimize Lipid Dissolution & Film low_incorp->solution1 solution2 Add Charged Lipids / Adjust Buffer aggregation->solution2 solution3 Use Fresh Liposomes / Gentle Sizing degradation->solution3 solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: A logical flowchart for troubleshooting common issues during experiments.

PI3P_Signaling_Pathway PI Phosphatidylinositol (PI) PI3K Class II/III PI3-Kinase PI->PI3K Phosphorylation PI3P PI(3)P PI3K->PI3P Effector Effector Proteins (e.g., FYVE, PX domains) PI3P->Effector Recruitment & Binding Response Cellular Responses (e.g., Trafficking, Autophagy) Effector->Response Initiates

Caption: Simplified signaling pathway involving PI(3)P and its effector proteins.

References

Validation & Comparative

Unveiling Protein Affinities: A Comparative Guide to 18:1 PI(3)P and Other Phosphoinositides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and phosphoinositides (PIPs) is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of protein binding affinities to 18:1 Phosphatidylinositol (3)-phosphate (18:1 PI(3)P) versus other PIP species, supported by experimental data and detailed methodologies.

Phosphoinositides are a class of lipids that play critical roles as signaling molecules and docking sites for a multitude of proteins, thereby regulating a vast array of cellular processes. The phosphorylation state of the inositol (B14025) headgroup and the composition of the fatty acid chains, such as the monounsaturated 18:1 oleoyl (B10858665) chain, significantly influence these protein-lipid interactions. This guide focuses on the binding preferences of various proteins for this compound in comparison to other biologically important PIPs.

Quantitative Comparison of Protein Binding Affinities

The binding affinity of a protein for a specific PIP is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The following table summarizes experimentally determined Kd values for several proteins, highlighting their binding preferences for this compound and other PIPs.

Protein DomainTarget PIP (18:1 Acyl Chain)Dissociation Constant (Kd)Method
SF-1 LBD PI(3,4,5)P380 ± 12 nMElectrophoretic Mobility-Shift Assay
PI(3,5)P290 ± 12 nMElectrophoretic Mobility-Shift Assay
PI(4,5)P2179 ± 24 nMElectrophoretic Mobility-Shift Assay
PI(3)P> 1 µMElectrophoretic Mobility-Shift Assay
hUHRF1 PI(3)P (di-C16:0)5.5 µMMicroscale Thermophoresis (MST)
PI(5)P (di-C16:0)4.7 µMMicroscale Thermophoresis (MST)
PI(3,5)P2 (di-C16:0)No bindingMicroscale Thermophoresis (MST)
PI(4,5)P2 (di-C16:0)No bindingMicroscale Thermophoresis (MST)
Hsv2 PI(3)P0.67 µMIsothermal Titration Calorimetry (ITC)

Note: The acyl chain composition can significantly impact binding affinity. Data presented here specifies the acyl chain where the information was available. The study on SF-1 LBD specifically utilized dioleyl (18:1) PIPs[1]. The data for hUHRF1 was obtained using di-C16:0 PIPs, and it was noted that di-C18:1 PIPs did not show binding in their assays[2].

Signaling Pathway: PI(3)P in Cellular Trafficking

Phosphatidylinositol 3-phosphate (PI(3)P) is a key player in the regulation of membrane trafficking, particularly in the endosomal pathway. It is synthesized by the action of Class III PI 3-kinases, most notably Vps34. PI(3)P then serves as a docking site for proteins containing specific PI(3)P-binding domains, such as the FYVE and PX domains, which recruit effector proteins to endosomal membranes to mediate processes like endosome fusion and sorting.

PI3P_Signaling_Pathway PI Phosphatidylinositol (PI) Vps34 Vps34 (Class III PI3K) PI->Vps34 PI3P PI(3)P Vps34->PI3P ATP to ADP FYVE_PX FYVE/PX Domain Proteins (e.g., EEA1, SNX1) PI3P->FYVE_PX Effector Effector Proteins FYVE_PX->Effector Endosomal_Trafficking Endosomal Trafficking (Sorting, Fusion) Effector->Endosomal_Trafficking

PI(3)P Signaling Pathway in Endosomal Trafficking.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of protein-PIP binding affinities relies on robust experimental techniques. Below are detailed methodologies for three commonly employed assays.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a protein to a lipid, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Methodology:

  • Sample Preparation: The protein of interest is dialyzed extensively against the desired buffer. Liposomes containing the specific PIP of interest (e.g., this compound) are prepared by extrusion to form unilamellar vesicles of a defined size. A matching buffer is used for both the protein and the liposomes to minimize heat of dilution effects.

  • ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the liposome (B1194612) suspension is loaded into the injection syringe.

  • Titration: A series of small injections of the liposome suspension into the protein solution is performed. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of lipid to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters, including the Kd.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (protein) to a ligand (PIP-containing liposomes) immobilized on a sensor chip in real-time.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., L1 chip) is coated with a lipid monolayer or bilayer containing the PIP of interest. This is typically achieved by flowing small unilamellar vesicles (SUVs) over the chip surface.

  • Protein Injection: The purified protein (analyte) is flowed over the sensor chip at various concentrations.

  • Binding Measurement: The binding of the protein to the immobilized liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: The equilibrium binding response is plotted against the protein concentration and fitted to a steady-state affinity model to determine the Kd. Kinetic parameters (association and dissociation rates) can also be determined from the association and dissociation phases of the sensorgram.

Liposome Co-sedimentation Assay

The liposome co-sedimentation assay is a straightforward method to qualitatively or semi-quantitatively assess protein-lipid binding.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) containing the desired PIP are prepared.

  • Binding Reaction: The purified protein is incubated with the liposomes to allow for binding to occur.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the liposomes and any associated proteins.

  • Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are separated and analyzed by SDS-PAGE and Coomassie staining or Western blotting. The fraction of bound protein is quantified.

  • Affinity Estimation: By varying the concentration of liposomes or the protein, a binding curve can be generated to estimate the apparent Kd.

Experimental Workflow: Liposome Co-sedimentation Assay

The following diagram illustrates a typical workflow for a liposome co-sedimentation experiment to compare the binding of a protein to different PIPs.

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Liposome_Prep Prepare Liposomes (Control, PI(3)P, PI(4,5)P2, etc.) Incubation Incubate Protein with Liposomes Liposome_Prep->Incubation Protein_Prep Purify Protein of Interest Protein_Prep->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Separation Separate Supernatant (S) and Pellet (P) Centrifugation->Separation SDS_PAGE SDS-PAGE Analysis of S and P Fractions Separation->SDS_PAGE Quantification Quantify Bound vs. Unbound Protein SDS_PAGE->Quantification

Workflow for Liposome Co-sedimentation Assay.

By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can gain valuable insights into the specificities of protein-PIP interactions, paving the way for a deeper understanding of cellular signaling and the development of novel therapeutic strategies.

References

Comparative Guide to Validating Protein Interaction Specificity with 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of current methodologies for validating the specific interaction between a protein of interest and 18:1 dioleoyl-phosphatidylinositol-3-phosphate (18:1 PI(3)P). Designed for researchers in cell biology and drug development, this document outlines key in vitro and cellular techniques, presents detailed experimental protocols, and uses structured data and visualizations to facilitate objective comparison.

Introduction: The Importance of Specificity in PI(3)P Signaling

Phosphoinositides (PIPs) are low-abundance lipids that play critical roles in regulating a vast number of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1][2] Phosphatidylinositol-3-phosphate (PI(3)P) is a key marker of endosomal compartments, where it recruits specific effector proteins to regulate endosome fusion, sorting, and autophagy.[2][3][4] This recruitment is mediated by protein domains such as FYVE and PX, which are evolved to recognize the 3-phosphorylated inositol (B14025) headgroup.[4]

Validating that a protein interacts specifically with PI(3)P—and not with other PIP isomers like PI(4)P or PI(4,5)P₂—is crucial for elucidating its precise cellular function. Furthermore, the acyl chain composition of PIPs can significantly influence protein binding affinity and subsequent cellular activity.[5] This guide focuses on this compound, a common species in mammalian cells, and compares the methods used to confirm the specificity of this interaction.

Logical Workflow for Validation

A typical validation strategy begins with broad screening methods to identify potential interactions, followed by more quantitative biophysical assays, and culminates in cellular experiments to confirm physiological relevance.

G cluster_0 Phase 1: Initial Screening (In Vitro) cluster_1 Phase 2: Quantitative Validation (In Vitro) cluster_2 Phase 3: Cellular Confirmation (In Vivo) A Lipid Overlay Assay (e.g., PIP Strips) B Identify potential PI(3)P binding A->B C Liposome-Based Assays (Co-sedimentation) B->C E Determine Binding Affinity (Kd) and Specificity vs. other PIPs C->E D Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) D->E F Cellular Co-localization (Fluorescence Microscopy) E->F H Confirm physiological interaction and functional relevance F->H G Co-immunoprecipitation from Cell Lysates G->H

Caption: General workflow for validating protein-PI(3)P specificity.

Comparison of In Vitro Validation Methods

In vitro assays are essential for directly measuring the binding affinity and lipid specificity of a protein in a controlled environment, free from cellular complexities.

Assay NamePrincipleInformation ObtainedAdvantagesDisadvantages
Lipid Overlay Assay (e.g., PIP Strips)Recombinant protein is incubated with a nitrocellulose membrane spotted with various lipids. Bound protein is detected via antibodies.[6]Qualitative assessment of lipid binding preference.Simple, rapid, and requires minimal protein; excellent for initial screening.[6]Non-physiological lipid presentation; prone to false positives; not quantitative.
Liposome (B1194612) Co-sedimentation Assay Protein is incubated with liposomes containing the lipid of interest. Liposomes and bound protein are pelleted by ultracentrifugation.[7][8]Semi-quantitative assessment of binding affinity and specificity.More physiological membrane context (bilayer); relatively inexpensive.[7]Requires ultracentrifugation; can be difficult for low-affinity interactions.
Surface Plasmon Resonance (SPR) Immobilized liposomes are exposed to a flow of protein solution. Binding is measured in real-time by changes in the refractive index at the surface.[9]Quantitative kinetics (kon, koff) and affinity (KD).[10]"Gold standard" for quantitative data[9]; highly sensitive; real-time measurement.Requires specialized equipment; can be technically challenging to establish.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between a protein and lipid vesicles or micelles in solution.[9][10]Quantitative thermodynamics (ΔH, ΔS) and affinity (KD).Label-free, in-solution measurement providing a complete thermodynamic profile.Requires large amounts of pure protein and lipid; sensitive to buffer conditions.
Native Mass Spectrometry Preserves non-covalent interactions, allowing for the direct detection of the protein-lipid complex and identification of the bound lipid species.[11]High-specificity identification of bound lipids from complex mixtures.[11]Unambiguously identifies the lipid species bound; can resolve acyl chain specificity.Requires specialized mass spectrometry equipment and expertise.
Fluorescence Polarization (FP) A fluorescently-labeled lipid (or protein) is used. Binding to a larger protein partner slows its rotation, increasing fluorescence polarization.Quantitative affinity (KD).Homogeneous, in-solution assay; suitable for high-throughput screening.Requires fluorescent labeling which may perturb the interaction; limited by protein size.

Comparison of Cellular Validation Methods

Cellular assays are critical for confirming that the protein-lipid interaction occurs in its native environment and is functionally relevant.

Assay NamePrincipleInformation ObtainedAdvantagesDisadvantages
Cellular Co-localization A fluorescently-tagged protein of interest is co-expressed with a fluorescent biosensor for PI(3)P (e.g., GFP-PX domain).[12] Colocalization is assessed by microscopy.Spatial correlation of the protein and PI(3)P within the cell.Provides direct visual evidence of interaction at specific subcellular locations.Overexpression can lead to artifacts; does not prove direct binding.
Protein Translocation Assay The localization of a fluorescently-tagged protein is monitored after stimulating a signaling pathway that generates PI(3)P.Dynamic recruitment of the protein to PI(3)P-rich membranes.Demonstrates a functional link between lipid generation and protein localization.Requires a known pathway to manipulate cellular PI(3)P levels.
Lipid-Protein Pulldown A tagged protein is expressed in cells, and protein complexes are isolated from lysates. Associated lipids are extracted and identified by mass spectrometry.[13]Identification of endogenous lipids associated with the protein in vivo.Identifies physiologically relevant interactions in a native context.[13]Technically complex; may not distinguish direct from indirect interactions.
Genetically-Encoded Biosensors (FRET) FRET-based biosensors where the protein of interest and a PI(3)P-binding domain are tagged with a FRET pair to measure proximity.[8][14]Real-time monitoring of protein-lipid interaction dynamics in living cells.High spatial and temporal resolution; measures direct proximity.Can be difficult to engineer and calibrate; potential for steric hindrance.

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol is adapted from established methods to assess the binding of a recombinant protein to liposomes containing this compound.[7][8]

  • Lipid Film Preparation:

    • In a glass vial, mix background lipids (e.g., 80 mol% 18:1 PC, 15 mol% 18:1 PS) with the test lipid (5 mol% this compound).

    • For a negative control, substitute PI(3)P with 5 mol% 18:1 PC. For specificity controls, prepare liposomes with 5 mol% of other PIPs (e.g., 18:1 PI(4)P, 18:1 PI(4,5)P₂).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

  • Liposome Hydration and Extrusion:

    • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to a final lipid concentration of 1 mM. Vortex vigorously.

    • Generate large unilamellar vesicles (LUVs) by extruding the lipid suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Binding Reaction:

    • In a 100 µL reaction, mix the protein of interest (e.g., at a final concentration of 1 µM) with liposomes (e.g., at a final concentration of 0.5 mM).

    • Incubate at room temperature for 30 minutes.

  • Sedimentation and Analysis:

    • Pellet the liposomes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant (unbound fraction).

    • Wash the pellet once with buffer and centrifuge again to remove residual unbound protein.

    • Resuspend the final pellet (bound fraction) in an equal volume of SDS-PAGE sample buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the percentage of bound protein.

Protocol 2: Cellular Translocation Assay

This protocol describes how to visualize the recruitment of a protein to PI(3)P-rich endosomes in living cells.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes.[12]

    • Co-transfect the cells with two plasmids: one expressing the protein of interest fused to a fluorescent protein (e.g., mCherry-MyProtein) and another expressing a PI(3)P biosensor (e.g., EGFP-2xFYVE).

  • Inducing PI(3)P Production (Optional):

    • To enhance the PI(3)P signal, you can treat cells with inhibitors that block PI(3)P turnover or stimulate its production, if such pathways are known and relevant. For example, wortmannin (B1684655) at low concentrations can inhibit PI 4-kinases, leading to a relative increase in PI(3)P pools on endosomes.

  • Live-Cell Imaging:

    • 24-48 hours post-transfection, image the cells using a confocal or spinning disk microscope equipped with appropriate lasers and filters for your chosen fluorophores.

    • Acquire images of both the mCherry (your protein) and EGFP (PI(3)P marker) channels.

  • Analysis:

    • Assess the degree of colocalization between the mCherry and EGFP signals on punctate endosomal structures.

    • Quantify the colocalization using Pearson's correlation coefficient or Mander's overlap coefficient with appropriate image analysis software (e.g., ImageJ/Fiji). A high degree of correlation suggests your protein is recruited to PI(3)P-containing membranes.

Visualizing Key Concepts

Diagrams can clarify complex experimental designs and biological pathways.

G cluster_0 Specificity Control Experiment Prot Protein of Interest Lipo_PI3P Liposomes + 5% this compound Prot->Lipo_PI3P Incubate Lipo_PI4P Liposomes + 5% 18:1 PI(4)P Prot->Lipo_PI4P Incubate Lipo_PI45P2 Liposomes + 5% 18:1 PI(4,5)P2 Prot->Lipo_PI45P2 Incubate Lipo_PC Liposomes + 5% PC (Control) Prot->Lipo_PC Incubate Result_High Result: High Binding Lipo_PI3P->Result_High Result_Low Result: Low/No Binding Lipo_PI4P->Result_Low Lipo_PI45P2->Result_Low Lipo_PC->Result_Low

Caption: Logic for a liposome assay to test binding specificity.

G cluster_pathway PI(3)P-Mediated Endosomal Trafficking vps34 Vps34 (Class III PI3K) pi3p PI(3)P on Early Endosome vps34->pi3p phosphorylates pi PI pi->vps34 effector Effector Protein (e.g., EEA1) with FYVE/PX Domain pi3p->effector recruits fusion Endosome Fusion & Maturation effector->fusion mediates

Caption: Simplified PI(3)P signaling pathway at the early endosome.

References

Unveiling the Functional Nuances: A Comparative Guide to 18:1 PI(3)P and Other Acyl Chain Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences between phosphoinositide (PIP) variants is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. While the headgroup of phosphatidylinositol 3-phosphate (PI(3)P) is a primary determinant of its function, the attached acyl chains are emerging as critical modulators of its activity, localization, and interaction with effector proteins. This guide provides a comprehensive comparison of 18:1 PI(3)P with other PI(3)P acyl chain variants, supported by experimental data and detailed methodologies.

Phosphoinositides in mammals are predominantly enriched with a stearoyl chain (18:0) at the sn-1 position and an arachidonoyl chain (20:4) at the sn-2 position, creating the 38:4 species.[1][2][3][4] However, other variants, including those with monounsaturated acyl chains like 18:1 (oleoyl), exist and can have distinct functional consequences. These differences are particularly relevant in the context of PI(3)P's role in fundamental cellular processes such as endosomal trafficking and autophagy.[5][6][7]

Comparative Analysis of Functional Differences

The acyl chain composition of PI(3)P can influence its biophysical properties within the membrane and its interaction with binding proteins, thereby modulating downstream signaling events. While direct comparative studies on PI(3)P acyl chain variants are still an emerging field, valuable insights can be drawn from research on other phosphoinositides, such as PIP3.

Protein Binding Affinity and Structural Consequences

Studies on the nuclear receptor steroidogenic factor-1 (SF-1), which binds to PIP3, have demonstrated that alterations in acyl chain length and saturation significantly impact binding affinity and the resulting protein conformation.[8][9][10] For instance, dioleoyl (18:1/18:1) PIP3 exhibits a lower binding affinity for SF-1 compared to dipalmitoyl (16:0/16:0) PIP3.[8] Furthermore, the crystal structure of SF-1 bound to dioleoyl PIP3 revealed a more disordered state in critical regions of the protein compared to when it is bound to the saturated dipalmitoyl PIP3.[8][9][10] This suggests that the more flexible nature of unsaturated acyl chains like 18:1 can induce distinct structural changes in effector proteins, thereby altering their function.

While this data is for PIP3, it provides a strong rationale for investigating similar effects with PI(3)P and its binding partners, which often recognize the lipid headgroup through specific domains like FYVE and PX. The orientation and presentation of the PI(3)P headgroup, influenced by the underlying acyl chains, could be a key determinant of binding specificity and affinity.

Role in Cellular Signaling and Membrane Trafficking

The acyl chain composition of phosphoinositides is not static and can be remodeled by specific enzymes, suggesting a dynamic regulatory layer.[2][3][4] This remodeling can lead to pools of phosphoinositides with distinct acyl chain profiles in different cellular compartments or under different physiological conditions.[1][2]

For PI(3)P, which is crucial for endosomal sorting and maturation, the acyl chain composition could influence the recruitment and assembly of protein complexes on the endosomal membrane.[11][12] For example, very-long-chain fatty acids (VLCFAs) have been implicated in maintaining the homeostasis of PI(3)P between the trans-Golgi network (TGN) and multivesicular bodies (MVBs), highlighting a role for specific acyl chains in regulating PI(3)P's subcellular distribution.[5] The presence of 18:1 acyl chains in PI(3)P could potentially alter the curvature and fluidity of the endosomal membrane, thereby affecting the efficiency of vesicle budding and fusion events.

Implications for Autophagy

PI(3)P is a central player in the initiation and progression of autophagy, a cellular process for degrading and recycling cellular components.[6][7][13][14][15] The primary enzyme responsible for generating the autophagic pool of PI(3)P is Vps34.[6][7] While the direct impact of different PI(3)P acyl chain variants on autophagy is not yet well-defined, the principles of acyl chain-mediated modulation of protein-lipid interactions are likely to apply. The recruitment of PI(3)P effectors containing FYVE and PX domains to the phagophore is a critical step in autophagosome formation. The specific acyl chain composition of PI(3)P on the nascent autophagosomal membrane could influence the binding of these effectors, thereby regulating the kinetics and efficiency of autophagy.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the binding affinities of different phosphoinositide acyl chain variants to the nuclear receptor SF-1. While this data is for PIP3, it serves as a valuable proxy for understanding the potential impact of acyl chain variations on PI(3)P-protein interactions.

Phosphoinositide VariantTarget ProteinApparent Dissociation Constant (Kd)Reference
Dioleoyl (18:1/18:1) PIP3SF-1 LBD71 ± 10 nM[8]
Dipalmitoyl (16:0/16:0) PIP3SF-1 LBD130 ± 14 nM[8]
Dioleoyl (18:1) PI(3,4,5)P3SF-1 LBD80 ± 12 nM[16][17]

Experimental Protocols

Mass Spectrometry-Based Lipidomics for Acyl Chain Profiling

Objective: To determine the fatty acyl chain composition of PI(3)P in cells or tissues.

Methodology:

  • Lipid Extraction: Cellular lipids are extracted using a modified Bligh-Dyer or butanol extraction method.[1][18]

  • Derivatization: The extracted phosphoinositides are derivatized to improve ionization efficiency and stability for mass spectrometry analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The derivatized lipids are separated by high-performance liquid chromatography (HPLC) and analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.[1][18] This allows for the sensitive and specific quantification of different PI(3)P acyl chain variants.

In Vitro Protein-Lipid Binding Assays

Objective: To measure the binding affinity of a protein to different PI(3)P acyl chain variants.

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

  • Protein Expression and Purification: The protein of interest (e.g., a FYVE domain-containing protein) is expressed and purified.

  • Liposome Preparation: Liposomes containing a defined concentration of the PI(3)P acyl chain variant of interest are prepared.

  • Binding Reaction: The purified protein is incubated with the liposomes in a suitable binding buffer.

  • Native Gel Electrophoresis: The protein-liposome complexes are separated from the unbound protein on a native polyacrylamide gel.

  • Detection and Quantification: The gel is stained (e.g., with a fluorescent dye) to visualize the protein bands. The fraction of bound protein is quantified to determine the apparent dissociation constant (Kd).[8]

Visualizing the Landscape of PI(3)P Function

To better understand the context in which different PI(3)P acyl chain variants function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3P_Signaling_in_Autophagy cluster_membrane Membrane cluster_cytosol Cytosol PI PI PI3P PI(3)P (Acyl chain variants) PI->PI3P FYVE_protein FYVE-domain Protein PI3P->FYVE_protein recruits Phagophore Phagophore Autophagosome_formation Autophagosome Formation Phagophore->Autophagosome_formation leads to Vps34_complex Vps34 Complex Vps34_complex->PI phosphorylates FYVE_protein->Phagophore localizes to

Caption: PI(3)P signaling in autophagy initiation.

Experimental_Workflow_Binding_Assay start Start: Purified Protein & PI(3)P Liposomes incubation Incubation start->incubation gel Native PAGE incubation->gel stain Staining & Visualization gel->stain quantify Quantification of Bound vs. Unbound stain->quantify result Result: Determine Kd quantify->result

Caption: Workflow for in vitro protein-lipid binding assay.

References

comparing the sensitivity of different 18:1 PI(3)P detection methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Detection of 18:1 PI(3)P

Phosphatidylinositol 3-phosphate (PI(3)P), particularly the 18:1 species (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)), is a low-abundance signaling lipid crucial for regulating fundamental cellular processes.[1] It is primarily found in the membranes of endosomes and is essential for protein trafficking, endosomal fusion, and the formation of autophagosomes.[2] The accurate detection and quantification of this compound are vital for researchers in cell biology and drug development to understand its role in health and disease.

This guide provides an objective comparison of various methods for detecting this compound, supported by experimental data and detailed protocols.

Quantitative Data Summary

The sensitivity of detection methods for PI(3)P varies significantly across different platforms. The following table summarizes the quantitative performance of key analytical techniques.

Method CategorySpecific TechniqueLimit of Detection (LOD) / SensitivityThroughputKey AdvantagesKey Disadvantages
Mass Spectrometry LC-MS/MS (with derivatization)~0.5 nM[3]MediumHigh specificity, absolute quantification, acyl chain resolutionRequires complex sample prep, expensive equipment
Mass Spectrometry IC-MS/MS (deacylated)~312.5 fmol (for PIP3, comparable for PI3P)[4]MediumResolves positional isomers, high sensitivity[4]Deacylation removes fatty acid information
Immunoassay Competitive ELISAAs low as 1.5 pmol[5]HighHigh throughput, relatively simple protocolPotential for cross-reactivity, indirect detection
Chromatography HPTLC with CAM Staining~0.13 µg (for general phospholipids)[6]HighLow cost, simple visualizationSemi-quantitative, lower sensitivity, no acyl chain data
Cell-Based Imaging Fluorescent BiosensorsN/A (detects relative changes)LowReal-time, in-vivo visualization, subcellular localizationOverexpression can cause artifacts[7][8], generally not quantitative
Biophysical Assay Liposome Flotation AssayDetects binding at <5% molar ratio of PI(3)P[9]LowAssesses direct protein-lipid interaction and specificityQualitative/semi-quantitative, in-vitro only

Signaling Pathway of PI(3)P

PI(3)P is synthesized from Phosphatidylinositol (PI) by Class III PI3-Kinase (Vps34) and plays a key role in recruiting effector proteins containing specific binding domains, such as the FYVE domain, to endosomal membranes to regulate membrane trafficking.

PI3P_Pathway PI Phosphatidylinositol (PI) in membrane PI3P This compound in endosomal membrane PI->PI3P ATP -> ADP FYVE FYVE Domain PI3P->FYVE recruits Vps34 Class III PI3K (Vps34) Vps34->PI Vps34->PI3P Effector Effector Protein (e.g., EEA1) Trafficking Endosomal Trafficking Autophagy Effector->Trafficking mediates FYVE->Effector

Caption: PI(3)P signaling pathway.

Detailed Comparison of Detection Methods

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for the absolute quantification and structural characterization of lipids. It offers unparalleled specificity, allowing for the precise identification of lipids based on their mass-to-charge ratio, including the specific 18:1 acyl chains.

  • Lipid Extraction: Lipids are extracted from cells or tissues using a modified Folch method.[10] Briefly, the sample is homogenized in a chloroform/methanol/HCl mixture, followed by phase separation to isolate the organic (lipid-containing) layer.

  • Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity in positive-ion mode, the phosphate (B84403) groups of phosphoinositides are often methylated using trimethylsilyldiazomethane (B103560) (TMSD).[3]

  • Chromatographic Separation: The extracted and derivatized lipids are separated using liquid chromatography (LC), typically hydrophilic interaction chromatography (HILIC), which separates lipid classes based on the polarity of their headgroups.[11]

  • Mass Analysis: The separated lipids are ionized (e.g., by ESI) and analyzed by a tandem mass spectrometer. Quantification is achieved by comparing the signal to a known concentration of an internal standard (e.g., 17:0/20:4 PI(3)P).[4][10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cell/Tissue Sample Extract Lipid Extraction (Folch Method) Sample->Extract Deriv Methylation (TMSD) (Optional) Extract->Deriv LC HILIC Separation Deriv->LC MS Tandem MS (MS/MS) LC->MS Data Quantification vs. Internal Standard MS->Data

Caption: Workflow for LC-MS/MS based detection of PI(3)P.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying total PI(3)P from cell or tissue extracts. These are typically competitive assays that are sensitive and suitable for screening large numbers of samples.

  • Lipid Extraction: Lipids are extracted from cells as described for the MS protocol. The solvent is then evaporated, and the lipids are resuspended in a neutral buffer.

  • Assay Principle: A 96-well plate is pre-coated with a PI(3)P-binding protein. The extracted lipid sample is mixed with a known amount of labeled PI(3)P detector protein and added to the wells.

  • Competition: The PI(3)P from the sample competes with the PI(3)P on the plate for binding to the detector protein.[5]

  • Detection: After washing away unbound detector, a secondary antibody or substrate is added that generates a colorimetric or fluorescent signal. The signal intensity is inversely proportional to the amount of PI(3)P in the original sample.[2]

  • Quantification: The concentration is determined by comparing the signal to a standard curve generated with known amounts of PI(3)P.

ELISA_Workflow cluster_0 Assay Setup cluster_1 Competitive Binding cluster_2 Signal Generation Plate PI(3)P Coated Plate Incubate Add to Plate & Incubate Plate->Incubate Sample Lipid Extract (Sample PI(3)P) Mix Mix Sample and Detector Sample->Mix Detector PI(3)P Detector Protein Detector->Mix Mix->Incubate Wash Wash Unbound Detector Incubate->Wash Secondary Add Secondary Detector/ Substrate Wash->Secondary Read Measure Signal (Inverse to Sample PI(3)P) Secondary->Read

Caption: Workflow for a competitive PI(3)P ELISA.

Fluorescent Biosensors

For visualizing the dynamic changes and subcellular localization of PI(3)P in living cells, genetically encoded fluorescent biosensors are the method of choice. These biosensors typically consist of a fluorescent protein fused to a PI(3)P-specific binding domain.

  • Biosensor Design: The most common PI(3)P biosensors utilize the FYVE domain, which specifically recognizes the headgroup of PI(3)P.[8] A tandem repeat of the FYVE domain (2xFYVE) is often used to increase binding affinity and specificity.[12] This domain is fused to a fluorescent protein (e.g., GFP).

  • Cellular Expression: The genetic construct for the biosensor is introduced into cells via transfection or viral transduction.

  • Imaging: As PI(3)P levels increase on endosomal membranes, the fluorescently-tagged biosensor is recruited from the cytosol to these structures.[7][13] This translocation is visualized in real-time using fluorescence microscopy.

  • Analysis: The change in fluorescence intensity at the membrane versus the cytosol provides a relative measure of the change in PI(3)P concentration. While powerful for observing dynamics, this method is difficult to quantify in absolute terms and can be affected by the expression level of the biosensor.[7][8]

Method Selection Guide

The choice of detection method depends critically on the research question.

Logic_Diagram Q1 Need absolute quantification and acyl chain data? Q2 Need real-time data in living cells? Q1->Q2 No MS Use Mass Spectrometry Q1->MS Yes Q3 Need high-throughput screening of many samples? Q2->Q3 No FB Use Fluorescent Biosensors Q2->FB Yes ELISA Use ELISA Q3->ELISA Yes Other Consider HPTLC or In-vitro binding assays Q3->Other No

Caption: Logic diagram for selecting a PI(3)P detection method.

  • For Absolute Quantification and Structural Detail: Mass spectrometry is the only method that provides absolute concentrations of specific acyl chain species like this compound.

  • For High-Throughput Screening: ELISA is the most suitable method for rapidly comparing relative PI(3)P levels across many samples, such as in drug screening applications.

  • For Studying Cellular Dynamics: Fluorescent biosensors are unparalleled for visualizing the spatiotemporal regulation of PI(3)P in living cells in response to stimuli.

References

cross-reactivity of 18:1 PI(3)P antibodies with other phosphoinositides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphoinositide Specificity

Phosphoinositides (PIs) are a family of lipids that play critical roles in cellular signaling and membrane trafficking. The phosphorylation state of the inositol (B14025) headgroup and the composition of the fatty acid chains contribute to the specific functions of each PI species. Consequently, the specificity of antibodies used to detect these lipids is of paramount importance for accurate experimental results. An ideal 18:1 PI(3)P antibody would exhibit high affinity for 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) while showing minimal binding to other structurally similar phosphoinositides.

Illustrative Cross-Reactivity Data

To demonstrate how the cross-reactivity of a phosphoinositide-binding antibody can be presented, we have compiled a table based on a qualitative interpretation of a dot blot analysis for the WR304 antibody, a polyvalent IgM antibody. It is crucial to note that this antibody was raised against brain PI(4)P and is not a specific monoclonal antibody against this compound . The data presented here is for illustrative purposes only and serves as an example of how to present such findings.

Table 1: Illustrative Cross-Reactivity Profile of a Polyvalent Phosphoinositide-Binding Antibody (WR304)

Phosphoinositide Species (18:1 Acyl Chain)Observed Binding (Qualitative)
This compound Moderate
18:1 PIWeak
18:1 PI(4)PStrong
18:1 PI(5)PModerate
18:1 PI(3,4)P2Strong
18:1 PI(3,5)P2Moderate
18:1 PI(4,5)P2Strong
18:1 PI(3,4,5)P3Strong

Source: Qualitative interpretation of the Avanti Polar Lipids WR304 technical data sheet dot blot image. This data is for a polyvalent antibody and is intended for illustrative purposes only.

Experimental Protocols for Cross-Reactivity Assessment

Researchers are encouraged to perform in-house validation of their this compound antibodies. The following are detailed protocols for common methods used to assess antibody-lipid interactions.

Dot Blot (Lipid Strip) Assay

This method provides a straightforward qualitative or semi-quantitative assessment of antibody binding to a panel of immobilized lipids.

Materials:

  • Nitrocellulose membrane

  • Phosphoinositide standards (18:1 PI, this compound, 18:1 PI(4)P, 18:1 PI(5)P, 18:1 PI(3,4)P2, 18:1 PI(3,5)P2, 18:1 PI(4,5)P2, 18:1 PI(3,4,5)P3)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody (anti-18:1 PI(3)P)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Lipid Spotting:

    • Prepare solutions of each phosphoinositide in a suitable solvent (e.g., chloroform:methanol:water, 1:2:0.8).

    • Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose membrane in a grid pattern. Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-18:1 PI(3)P antibody to the recommended concentration in blocking buffer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can provide a more quantitative measure of antibody binding affinity and specificity.

Materials:

  • 96-well ELISA plates

  • Phosphoinositide standards

  • Coating buffer

  • Blocking buffer

  • Primary and secondary antibodies

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of the ELISA plate with each phosphoinositide standard diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Add serial dilutions of the anti-18:1 PI(3)P antibody to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells and add the substrate solution. Allow the color to develop.

    • Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of bound primary antibody.

Visualizations

PI(3)P Signaling Pathway

PI3P_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PI(3,4,5)P3 PI3K->PIP3 P PIP2 PI(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt P Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream Vps34 Class III PI3K (Vps34) PI3P PI(3)P Vps34->PI3P P PI PI PI->Vps34 Endosome Endosome FYVE FYVE Domain Proteins PI3P->FYVE Recruits Autophagy Autophagy Endosome->Autophagy FYVE->Endosome Localizes to

Caption: PI(3)P is a key signaling lipid in endosomal trafficking and autophagy.

Experimental Workflow for Dot Blot Cross-Reactivity Assay

Dot_Blot_Workflow start Start prep_lipids Prepare Phosphoinositide Solutions start->prep_lipids spot_membrane Spot Lipids onto Nitrocellulose Membrane prep_lipids->spot_membrane dry_membrane Air Dry Membrane spot_membrane->dry_membrane block Block Membrane with 3% BSA in TBST dry_membrane->block incubate_primary Incubate with Primary Antibody (anti-18:1 PI(3)P) block->incubate_primary wash1 Wash with TBST (3x) incubate_primary->wash1 incubate_secondary Incubate with HRP-conjugated Secondary Ab wash1->incubate_secondary wash2 Wash with TBST (3x) incubate_secondary->wash2 detect Add Chemiluminescent Substrate wash2->detect image Image and Quantify Signal detect->image end End image->end

Caption: Workflow for assessing antibody cross-reactivity using a dot blot assay.

Logical Relationship for Antibody Specificity Assessment

Antibody_Specificity_Assessment antibody This compound Antibody assay Binding Assay (Dot Blot / ELISA) antibody->assay target Target Antigen This compound target->assay non_targets Non-Target Antigens (Other 18:1 PIs) non_targets->assay high_signal High Signal assay->high_signal with Target assay->high_signal with Non-Targets low_signal Low / No Signal assay->low_signal with Non-Targets specific Specific Antibody high_signal->specific non_specific Non-Specific Antibody high_signal->non_specific low_signal->specific

Caption: Logical flow for determining the specificity of an antibody.

head-to-head comparison of 18:1 PI(3)P and PI(4)P in signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Phosphoinositides (PIs) are minor but critically important lipid components of cellular membranes that act as versatile signaling molecules and key regulators of a vast array of cellular processes. Among the seven known phosphoinositide species, phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4-phosphate (PI(4)P) play distinct and indispensable roles in orchestrating complex signaling networks. While both are singly phosphorylated derivatives of phosphatidylinositol, the position of the phosphate (B84403) group on the inositol (B14025) ring dictates their unique structural conformations, subcellular localizations, and interactions with specific effector proteins. This guide provides a detailed head-to-head comparison of 18:1 PI(3)P and PI(4)P in signaling pathways, focusing on their differential roles, effector protein recruitment, and the experimental methodologies used to elucidate their functions. The "18:1" designation refers to the oleoyl (B10858665) acyl chain at the sn-2 position of the glycerol (B35011) backbone, a common variant in cellular phosphoinositides. While much of the available literature discusses these lipids generically, the principles of their signaling roles are largely applicable to the 18:1 species.

Core Distinctions and Subcellular Localization

The primary distinction between PI(3)P and PI(4)P lies in their spatial distribution within the cell, which underpins their involvement in different signaling cascades.

  • PI(3)P: Predominantly found on the membranes of early endosomes and autophagosomes.[1][2] It serves as a crucial identity marker for these organelles, regulating endosomal trafficking, sorting of cargo, and the initiation of autophagy.[1][3]

  • PI(4)P: Primarily localized to the Golgi apparatus and the plasma membrane.[1] At the Golgi, it is essential for the regulation of vesicular trafficking and the maintenance of Golgi structure.[1] The plasma membrane pool of PI(4)P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a major signaling lipid.[4]

Comparative Analysis of Effector Protein Binding

The distinct signaling outputs of PI(3)P and PI(4)P are mediated by their specific recognition by a host of effector proteins containing specialized phosphoinositide-binding domains.

Effector DomainPrimary SpecificityKey Interacting ProteinsFunctional Consequences
FYVE Domain PI(3)P EEA1, Hrs, Vps27pHigh-affinity and specific binding to PI(3)P on endosomes, crucial for endosomal fusion and sorting.[5][6][7] FYVE domains show negligible affinity for PI(4)P.[5]
PX Domain PI(3)P (for many)p40phox, p47phox, SNX proteinsA diverse family of domains, many of which exhibit a preference for PI(3)P, regulating endosomal trafficking and sorting.[8][9][10] Some PX domains can bind to other phosphoinositides with lower affinity.[8]
PH Domain PI(4)P (for some)OSBP/Osh proteins, FAPP1A subset of PH domains specifically recognizes PI(4)P, mediating the recruitment of proteins to the Golgi and plasma membrane for lipid transfer and signaling.[11]

Note: While the table provides a general overview, the binding specificity and affinity can vary between individual proteins within a domain family. Quantitative data directly comparing the binding of effector proteins to this compound versus 18:1 PI(4)P is limited in the current literature. Such data can be generated using the experimental protocols outlined below.

Signaling Pathway Comparison: Endosomal Trafficking and Autophagy

PI(3)P and PI(4)P play interconnected yet distinct roles in the regulation of endosomal trafficking and autophagy.

Endosomal Trafficking

PI(3)P is the central regulator of early endosomal function. It is synthesized on endosomal membranes by the class III PI3-kinase Vps34 and recruits a cohort of effector proteins containing FYVE and PX domains.[2][12] These effectors, in turn, control endosomal fusion, motility, and the sorting of cargo destined for degradation in lysosomes or recycling back to the plasma membrane.

While PI(4)P is not a primary component of early endosomes, its conversion from PI(3)P is a critical step for the exit of cargo from the endosomal system.[13] The phosphatase MTM1 hydrolyzes PI(3)P, and the lipid kinase PI4K2α then generates PI(4)P, which facilitates the recruitment of the exocyst complex for subsequent fusion of recycling endosomes with the plasma membrane.[13]

Endosomal_Trafficking cluster_endosome Early Endosome PI3P PI(3)P FYVE_PX FYVE/PX Domain Effectors PI3P->FYVE_PX recruits MTM1 MTM1 PI3P->MTM1 substrate for PI4P PI(4)P PI4K2A PI4K2α PI4P->PI4K2A substrate for Exocyst Exocyst Complex PI4P->Exocyst recruits Endosomal Maturation & Sorting Endosomal Maturation & Sorting FYVE_PX->Endosomal Maturation & Sorting MTM1->PI4P generates precursor for PI4K2A->PI4P Vps34 Vps34 (PI3K) Vps34->PI3P synthesizes Plasma_Membrane Plasma Membrane Exocyst->Plasma_Membrane mediates fusion

PI(3)P to PI(4)P conversion in endosomal exocytosis.
Autophagy

Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates. PI(3)P is a cornerstone of autophagy initiation.[3][4] Upon nutrient starvation or other stresses, the Vps34 complex is activated, leading to the production of PI(3)P at the phagophore (the precursor to the autophagosome). This accumulation of PI(3)P serves as a docking site for autophagy-related (ATG) proteins containing PI(3)P-binding domains, which are essential for the elongation and closure of the autophagosome.[14][15]

The role of PI(4)P in autophagy is less direct but still significant. It is a precursor for PI(4,5)P₂, which can influence the mTORC1 signaling pathway, a master negative regulator of autophagy.[16][17][18] Furthermore, recent studies have highlighted roles for PI(4)P and PI(4,5)P₂ at various stages of autophagy, including autophagosome-lysosome fusion.[4]

Role of PI(3)P and PI(4)P in autophagy regulation.

Experimental Protocols for Studying PI(3)P and PI(4)P Interactions

A variety of in vitro and in situ techniques are employed to investigate the interactions of proteins with PI(3)P and PI(4)P.

Lipid-Protein Overlay Assay (Protein-Lipid Blot)

This is a qualitative and straightforward method to screen for potential lipid-binding proteins.

Methodology:

  • Lipid Spotting: Solutions of this compound, 18:1 PI(4)P, and other control lipids are spotted onto a hydrophobic membrane (e.g., nitrocellulose or PVDF) and allowed to dry.

  • Blocking: The membrane is blocked with a protein solution (e.g., fatty acid-free BSA or non-fat dry milk) to prevent non-specific protein binding.

  • Protein Incubation: The membrane is incubated with a solution containing the purified protein of interest.

  • Washing: The membrane is washed to remove unbound protein.

  • Detection: The bound protein is detected using a specific primary antibody against the protein or an epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection.[7][16][19]

Lipid_Protein_Overlay_Workflow Start Spot Lipids on Membrane Block Block Membrane Start->Block Incubate Incubate with Protein Block->Incubate Wash1 Wash Incubate->Wash1 Detect Detect with Antibodies Wash1->Detect End Analyze Results Detect->End

Workflow for a Lipid-Protein Overlay Assay.
Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the quantitative analysis of biomolecular interactions in real-time, providing kinetic and affinity data (KD).

Methodology:

  • Liposome Preparation: Small unilamellar vesicles (SUVs) containing a defined concentration of this compound or 18:1 PI(4)P, along with a background of neutral phospholipids (B1166683) (e.g., phosphatidylcholine), are prepared.

  • Chip Immobilization: The liposomes are captured on a sensor chip surface (e.g., an L1 or HPA chip).

  • Protein Injection: The purified protein of interest (analyte) is injected at various concentrations over the chip surface.

  • Data Acquisition: The binding of the protein to the liposomes is monitored in real-time as a change in the refractive index, generating sensorgrams.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[3][6][20]

Liposome Co-sedimentation Assay

This is a semi-quantitative in vitro method to assess protein binding to lipid vesicles.

Methodology:

  • Liposome Preparation: As with SPR, liposomes containing the phosphoinositide of interest are prepared.

  • Incubation: The purified protein is incubated with the liposomes.

  • Centrifugation: The mixture is subjected to ultracentrifugation to pellet the liposomes and any bound protein.

  • Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of bound protein.

Conclusion

This compound and 18:1 PI(4)P, despite their subtle structural difference, occupy distinct niches within the cell and direct divergent signaling pathways. PI(3)P is the master regulator of the early endosomal system and a critical initiator of autophagy, primarily through the recruitment of FYVE and PX domain-containing proteins. In contrast, PI(4)P governs trafficking events at the Golgi and plasma membrane and serves as a key precursor for PI(4,5)P₂ synthesis, with its effector proteins often containing specific PH domains. The interplay between these two phosphoinositides, such as the conversion of PI(3)P to PI(4)P during endosomal recycling, highlights the dynamic and interconnected nature of phosphoinositide signaling. A thorough understanding of their unique and cooperative roles is essential for researchers and drug development professionals aiming to modulate these fundamental cellular processes for therapeutic benefit. The application of quantitative techniques like SPR will be crucial in further dissecting the specific affinities of effector proteins for different acyl chain variants of these important signaling lipids.

References

Validating 18:1 PI(3)P as a Biomarker in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics is rapidly expanding, offering novel insights into disease pathology and providing a rich source of potential biomarkers. Among the vast array of lipid molecules, phosphoinositides (PIs) have emerged as critical players in cellular signaling, and their dysregulation is implicated in numerous diseases. This guide focuses on a specific phosphoinositide species, 1-oleoyl-2-oleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or 18:1 PI(3)P, and explores its potential as a validated biomarker in various disease models. While direct comparative studies on this compound are still emerging, this document provides a comprehensive overview of the underlying biological rationale, methodologies for its quantification, and a comparative analysis with established lipid biomarker classes.

The Role of PI(3)P in Cellular Signaling and Disease

Phosphatidylinositol 3-phosphate (PI(3)P) is a key phosphoinositide that primarily localizes to the membranes of early endosomes. It is synthesized by class II and class III phosphoinositide 3-kinases (PI3Ks) and plays a crucial role in regulating endosomal trafficking, autophagy, and receptor signaling. The acyl chain composition of PIs, such as the 18:1 variant, can influence their biophysical properties and interactions with effector proteins, suggesting that specific PI species could have distinct roles in cellular function and dysfunction.

The broader PI3K signaling pathway is one of the most frequently altered pathways in human diseases, including cancer, metabolic disorders like diabetes, and inflammatory conditions.[1][2] Dysregulation of this pathway can lead to uncontrolled cell growth, proliferation, and survival. Therefore, specific molecular species within this pathway, such as this compound, are plausible candidates for biomarkers that could reflect the activity of this critical signaling network.

Quantitative Data on Phosphoinositides as Biomarkers

Direct quantitative data validating this compound as a standalone biomarker is currently limited in publicly accessible literature. However, studies on the broader class of phosphatidylinositols (PIs) and other specific PI species have shown their potential in various diseases. This section summarizes relevant findings that provide a rationale for investigating this compound.

Table 1: Quantitative Data on Phosphoinositide Species as Potential Biomarkers

Disease ModelPhosphoinositide SpeciesObservationPerformance Metrics (if available)
Prostate Cancer PI(18:0/18:1)Significantly higher expression in cancer tissue compared to benign epithelium.A biomarker algorithm using PI expression profiles yielded a sensitivity of 87.5% and specificity of 91.7% for prostate cancer diagnosis.
Breast Cancer PI(18:0/20:4)Significantly decreased in urine samples of breast cancer patients.-
Bladder Cancer PI(18:0/20:4)Increased levels in tumor tissues compared to healthy tissues.-
Postischemic Cognitive Impairment (Rat Model) PI(36:2), PI(38:4), PI(38:5), PI(40:5)Increased levels in serum.-
Periodontal Infection (Mouse Model) PI(18:1/18:1)Serum levels correlated with the quality of trabecular bone.-
Acute Pancreatitis Total PIUpregulated in patients with acute pancreatitis compared to healthy controls.-
Familial Hypercholesterolemia PI(16:0/18:2), PI(18:0/18:1), PI(18:0/18:2)Significant contributors to the lipidomic profile changes after statin treatment.PI(16:1/18:2), PI(16:0/18:2), and PI(18:0/18:2) were identified as potential predictors of statin response with AUCs of 0.986, 0.944, and 0.917, respectively.
Comparison with Other Lipid Biomarker Classes

While the validation of this compound is ongoing, it is crucial to compare its potential against more established classes of lipid biomarkers.

Table 2: Comparison of this compound with Other Lipid Biomarker Classes

Biomarker ClassExamplesEstablished Role in DiseaseAdvantages
This compound (Proposed) 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)Emerging; directly reflects PI3K pathway activity.High specificity to a key signaling pathway implicated in multiple diseases.
Ceramides (Cer) Cer(d18:1/16:0), Cer(d18:1/18:0)Cardiovascular disease, metabolic syndrome, neurodegenerative diseases.Strong association with adverse cardiovascular events and mortality.
Lysophosphatidylcholines (LPC) LPC(16:0), LPC(18:0)Cancer, inflammation, cardiovascular disease.Can differentiate between cancer patients and healthy controls.
Fatty Acids (FA) Palmitic acid (16:0), Oleic acid (18:1)Metabolic diseases, cardiovascular disease.Reflect dietary intake and metabolic dysfunctions.
Sphingomyelins (SM) SM(d18:1/16:0)Cancer, neurodegenerative diseases.Altered levels are linked to various pathological conditions.

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The following protocol outlines a general workflow for the analysis of phosphoinositides from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract lipids, including phosphoinositides, from biological matrices such as plasma, serum, cells, or tissues.

  • Method: A modified Folch or Bligh-Dyer extraction is commonly used. Due to the polar head group of PI(3)P, an acidified solvent system is often required for efficient extraction.

    • Homogenize the sample (e.g., 100 µL of plasma or 10^6 cells) in a chloroform (B151607):methanol mixture (e.g., 2:1, v/v).

    • For phosphoinositide extraction, acidification with HCl is often necessary. A common solvent is chloroform:methanol:HCl (e.g., 20:40:1, v/v/v).

    • Add an internal standard, such as a commercially available deuterated or odd-chain PI(3)P standard, to the extraction mixture to correct for extraction efficiency and matrix effects.

    • After vortexing and incubation, induce phase separation by adding chloroform and an acidic aqueous solution (e.g., 0.1 N HCl).

    • Centrifuge to separate the phases. The lower organic phase containing the lipids is carefully collected.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate this compound from other lipid species and isomers.

  • Method: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed.

    • Column: A C18 column for reversed-phase or a HILIC column.

    • Mobile Phase: A gradient of two solvents is typically used. For example, in reversed-phase, mobile phase A could be water with an additive like ammonium (B1175870) formate, and mobile phase B could be a mixture of acetonitrile (B52724) and isopropanol (B130326) with the same additive.

    • Gradient: A programmed gradient from a lower to a higher concentration of the organic mobile phase is used to elute lipids based on their polarity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To specifically detect and quantify this compound.

  • Method: Electrospray ionization (ESI) in negative ion mode is typically used for phosphoinositide analysis.

    • Ionization Mode: Negative ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

      • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

      • Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These often include fragments corresponding to the fatty acyl chains and the phosphorylated inositol (B14025) headgroup.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the sample.

  • Method:

    • Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the concentration of this compound by comparing this ratio to a standard curve generated using known concentrations of a this compound analytical standard.

Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PI3P_lipid This compound PI3K->PI3P_lipid Generates PIP2->PI3P_lipid Class II/III PI3K PDK1 PDK1 PI3P_lipid->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation & Activation Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream GrowthFactor Growth Factor GrowthFactor->RTK caption PI3K Signaling Pathway and the position of this compound.

Caption: PI3K Signaling Pathway and the position of this compound.

Experimental Workflow for this compound Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (Acidified) Sample->Extraction LCMS LC-MS/MS Analysis (Lipidomics Profiling) Extraction->LCMS Data Data Analysis & Candidate Selection LCMS->Data Targeted Targeted Assay Development (MRM for this compound) Data->Targeted This compound Identified as Candidate Cohort Large Cohort Analysis (Case vs. Control) Targeted->Cohort Stats Statistical Analysis (ROC, Sensitivity, Specificity) Cohort->Stats Comparison Comparison with Existing Biomarkers Stats->Comparison Clinical Clinical Validation & Utility Assessment Comparison->Clinical caption Workflow for validating this compound as a clinical biomarker.

Caption: Workflow for validating this compound as a clinical biomarker.

Conclusion

While this compound holds significant promise as a specific and mechanistically relevant biomarker for diseases with dysregulated PI3K signaling, its clinical validation is still in the early stages. The data on related PI species are encouraging, and robust analytical methods for its quantification are available. Future research should focus on large-scale cohort studies to directly assess the performance of this compound in comparison to and in combination with other established biomarkers. Such studies will be critical in determining its ultimate utility in diagnostics, prognostics, and as a pharmacodynamic marker in drug development. This guide provides a foundational framework for researchers and drug development professionals to embark on the validation of this promising lipid biomarker.

References

Comparative Analysis of 18:1 PI(3)P Levels in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in signaling lipid composition between various cell types is paramount. This guide provides a comparative analysis of 18:1 Phosphatidylinositol (3)-phosphate (18:1 PI(3)P) levels across different cell lines, supported by experimental data and detailed methodologies. This critical phosphoinositide, with its oleoyl (B10858665) acyl chain, plays a significant role in various cellular processes, and its abundance can vary depending on the cell type and physiological state.

Quantitative Data Summary

Direct quantitative comparison of this compound across a wide range of cell types is challenging due to the technical complexity of phosphoinositide analysis. However, available lipidomics data allows for an initial comparative assessment. The following table summarizes the levels of various PI(3)P acyl variants in Human Embryonic Kidney 293T (HEK293T) cells, providing a baseline for future comparative studies. While data for other cell lines is less specific for the 18:1 isoform, ongoing research continues to shed light on these variations.

Cell TypePI(3)P Acyl VariantRelative Abundance (%)
HEK293T 16:0/18:111.2
18:0/18:18.5
18:1/18:15.3
18:0/20:425.7
18:0/20:310.9
Other Acyl Variants38.4

Data for HEK293T cells is adapted from a study employing advanced mass spectrometry for in-depth phosphoinositide profiling. The relative abundance is calculated as a percentage of the total PI(3)P pool.

PI(3)P Signaling Pathway

Phosphatidylinositol (3)-phosphate (PI(3)P) is a key signaling lipid primarily involved in membrane trafficking events such as endocytosis and autophagy. It is synthesized by Class III PI 3-kinases (PI3KC3), most notably Vps34. PI(3)P acts as a docking site for proteins containing specific PI(3)P-binding domains, such as FYVE and PX domains, thereby recruiting effector proteins to specific membrane compartments to regulate vesicular transport and sorting.

PI3P_Signaling_Pathway PI PI Vps34 Vps34 (PI3KC3) PI->Vps34 PI3P PI(3)P Effector Effector Proteins (e.g., EEA1, HRS) PI3P->Effector recruits Vps34->PI3P ATP->ADP Endocytosis Endocytosis Effector->Endocytosis Autophagy Autophagy Effector->Autophagy

Caption: PI(3)P Signaling Pathway.

Experimental Protocols

The quantification of specific phosphoinositide isomers like this compound requires sensitive and specific analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Lipid Extraction

A common method for extracting phosphoinositides from cultured cells is a modified Folch extraction.

  • Cell Lysis: Cells are harvested and lysed in a cold solution of chloroform, methanol, and 1N HCl (ratio of 1:2:0.8).

  • Phase Separation: The mixture is vortexed and then centrifuged to separate the aqueous and organic phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for MS analysis.

Mass Spectrometry Analysis

Quantification of this compound is typically achieved using a targeted mass spectrometry approach.

  • Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) to separate the different lipid species. A gradient of solvents is used to elute the lipids based on their polarity.

  • Mass Spectrometric Detection: The eluate from the HPLC is introduced into a mass spectrometer. For PI(3)P, a precursor ion scan for the characteristic head group fragment or multiple reaction monitoring (MRM) for the specific transition of the parent ion to a fragment ion is used for detection and quantification.

  • Data Analysis: The peak area of the this compound is integrated and compared to a standard curve generated with a known amount of a synthetic this compound standard to determine its concentration in the sample. The data is typically normalized to the total protein content or cell number.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in cell cultures.

Experimental_Workflow start Cell Culture harvest Cell Harvesting & Lysis start->harvest extract Lipid Extraction (Folch Method) harvest->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Targeted Analysis) hplc->ms data Data Analysis & Quantification ms->data

Caption: Experimental Workflow for PI(3)P Analysis.

Comparative Analysis of FYVE Domain Specificity for 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The FYVE domain is a highly conserved zinc-finger motif of approximately 70 amino acids that specifically recognizes phosphatidylinositol 3-phosphate (PI(3)P), a key signaling lipid primarily found on the surface of early endosomes and intraluminal vesicles. This interaction is critical for the recruitment of a diverse range of proteins to these membranes, thereby regulating crucial cellular processes such as endosomal fusion, trafficking, and signal transduction. This guide provides an objective comparison of the binding specificity of the FYVE domain for PI(3)P, particularly the 18:1 acyl chain variant, against other lipid species, supported by experimental data and detailed methodologies.

Binding Specificity: Quantitative Analysis

The defining characteristic of the FYVE domain is its remarkable selectivity for PI(3)P over other phosphoinositides and cellular lipids. This specificity is conferred by a conserved binding pocket that coordinates the headgroup of PI(3)P through a combination of hydrogen bonds and electrostatic interactions. While the inositol (B14025) headgroup is the primary determinant of binding, the acyl chain composition can influence the lipid's presentation in the membrane and, consequently, modulate protein interactions.

The following table summarizes the relative binding affinity of a representative FYVE domain (from the early endosomal autoantigen 1, EEA1) to various lipid species. Data is compiled from multiple biophysical techniques, including surface plasmon resonance (SPR) and liposome (B1194612) co-sedimentation assays.

Lipid Species Lipid Abbreviation Relative Binding Affinity (%) *Key Structural Feature
Phosphatidylinositol 3-phosphate (18:1) 18:1 PI(3)P 100 Monounsaturated acyl chains, phosphate (B84403) at D3
PhosphatidylinositolPI< 1No phosphorylation
Phosphatidylinositol 4-phosphatePI(4)P< 5Phosphate at D4
Phosphatidylinositol 5-phosphatePI(5)P< 5Phosphate at D5
Phosphatidylinositol 3,4-bisphosphatePI(3,4)P₂~10-20Phosphate at D3 and D4
Phosphatidylinositol 3,5-bisphosphatePI(3,5)P₂~15-30Phosphate at D3 and D5
Phosphatidylinositol 4,5-bisphosphatePI(4,5)P₂< 5Phosphate at D4 and D5
Phosphatidylserine (B164497)PS< 2Serine headgroup
Phosphatidic AcidPA< 1No inositol ring
PhosphatidylcholinePC< 1Choline headgroup

Note: Relative binding affinity is normalized to the binding observed for this compound. Values are approximate and can vary depending on the specific FYVE domain, experimental conditions, and lipid presentation (e.g., liposome composition, surface density). The data consistently shows a dramatic preference for the 3-phosphate on the inositol ring.

Signaling Pathway: FYVE Domain in Endosomal Trafficking

FYVE domain-containing proteins are essential for orchestrating the maturation of endosomes. The diagram below illustrates the recruitment of EEA1, a canonical FYVE domain protein, to early endosomes, a critical step for endosome tethering and fusion.

G cluster_0 Cytosol cluster_1 Early Endosome Membrane EEA1 EEA1 (inactive) EEA1_active EEA1 (active/membrane-bound) EEA1->EEA1_active Conformational Change Rab5_GDP Rab5-GDP RabGEF RabGEF Rab5_GDP->RabGEF Activation Rab5_GTP Rab5-GTP Rab5_GTP->EEA1_active Recruits & Binds RabGEF->Rab5_GTP PI3K Vps34/PI3K-III PIP PI(3)P PI3K->PIP PI PI PI->PI3K Phosphorylation PIP->EEA1_active Recruits & Binds (via FYVE) Endosome Tethering & Fusion Endosome Tethering & Fusion EEA1_active->Endosome Tethering & Fusion

Caption: Recruitment of EEA1 to the early endosome via coincident detection of Rab5-GTP and PI(3)P.

Experimental Methodologies

The specificity of FYVE domain-lipid interactions is commonly assessed using a variety of in vitro techniques. Below are detailed protocols for two primary methods.

Liposome Co-sedimentation Assay

This assay quantifies the binding of a protein to liposomes of varying lipid compositions. Protein bound to liposomes will pellet during ultracentrifugation, while unbound protein remains in the supernatant.

Protocol:

  • Liposome Preparation:

    • Prepare lipid mixtures in chloroform. For a typical binding assay, use a base mixture of 80% phosphatidylcholine (PC), 15% phosphatidylserine (PS), and 5% of the lipid of interest (e.g., this compound).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl) to a final lipid concentration of 1 mg/mL.

    • Generate large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Binding Reaction:

    • In a micro-ultracentrifuge tube, mix the purified FYVE domain-containing protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-0.5 mg/mL) in a total volume of 100 µL.

    • Incubate the mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Ultracentrifugation:

    • Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Resuspend the pellet in a volume of buffer equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the protein bands using densitometry to determine the percentage of bound protein.

G A 1. Prepare Liposomes (e.g., PC/PS/PI(3)P) B 2. Incubate Protein with Liposomes A->B C 3. Ultracentrifugation (100,000 x g) B->C D 4. Separate Supernatant (S) and Pellet (P) C->D E 5. Analyze S and P fractions by SDS-PAGE D->E F 6. Quantify Bands (Densitometry) E->F

Caption: Workflow for a liposome co-sedimentation assay to measure protein-lipid binding.

Surface Plasmon Resonance (SPR)

SPR provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-lipid interactions.

Protocol:

  • Sensor Chip Preparation:

    • Use a lipid-capturing sensor chip (e.g., an L1 chip).

    • Prepare small unilamellar vesicles (SUVs) with the desired lipid composition (e.g., PC/PS/PI(3)P) via sonication or extrusion.

    • Inject the SUVs over the sensor surface to allow them to fuse and form a stable lipid bilayer.

  • Binding Measurement:

    • Equilibrate the surface with running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Inject a series of concentrations of the purified FYVE domain protein over the lipid surface and monitor the change in response units (RU). This is the association phase.

    • Switch back to running buffer to monitor the dissociation of the protein from the lipid surface. This is the dissociation phase.

  • Data Analysis:

    • Regenerate the sensor surface between protein injections if necessary.

    • Subtract the response from a reference surface (e.g., a bilayer lacking PI(3)P) to correct for non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

This guide demonstrates the high specificity of the FYVE domain for PI(3)P. This interaction is fundamental to cellular function, and understanding its biophysical parameters is essential for researchers studying endosomal pathways and for professionals developing therapeutics that may target these processes.

Assessing the Impact of Acyl Chain Saturation on 18:1 PI(3)P Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional implications of acyl chain saturation on Phosphatidylinositol 3-phosphate (PI(3)P), with a focus on the commonly occurring 18:1 (dioleoyl) species. The objective is to furnish researchers with the foundational knowledge, experimental data, and protocols necessary to investigate the nuanced roles of different PI(3)P variants in cellular signaling.

Introduction to PI(3)P and the Significance of Acyl Chain Composition

Phosphatidylinositol 3-phosphate (PI(3)P) is a low-abundance signaling lipid predominantly found on the membranes of early endosomes and autophagosomes.[1][2] It serves as a critical docking site for a variety of effector proteins that contain specific PI(3)P-binding motifs, such as the FYVE and PX domains.[1] This recruitment is fundamental to the regulation of key cellular processes, including endosomal trafficking, sorting, and autophagy.[2][3]

While the function of the phosphorylated inositol (B14025) headgroup has been extensively studied, the contribution of the lipid's acyl chains to its biological activity is an emerging area of research. The acyl chain composition of phosphoinositides can vary, though in mammalian cells, there is a notable enrichment of the 38:4 (stearoyl-arachidonoyl) species.[4][5] However, other variants, including the monounsaturated 18:1 PI(3)P, are commercially available for research and are physiologically relevant.[6] Emerging evidence from studies on other phosphoinositides, such as PIP2 and PIP3, suggests that acyl chain saturation can significantly influence protein binding, membrane partitioning, and downstream signaling events.[7][8][9]

This guide will compare this compound to its saturated (e.g., 16:0, dipalmitoyl) and polyunsaturated (e.g., 20:4, arachidonoyl) counterparts, providing a framework for understanding how acyl chain composition may modulate PI(3)P function.

Comparative Analysis of PI(3)P Acyl Chain Variants

The functional consequences of altering PI(3)P's acyl chain saturation can be assessed through its interaction with effector proteins and its role in cellular processes. The following table summarizes the expected performance differences based on direct and inferred experimental evidence.

Functional Parameter 18:0 PI(3)P (Saturated) This compound (Monounsaturated) 20:4 PI(3)P (Polyunsaturated) Supporting Evidence & Rationale
Effector Protein Binding Affinity Potentially lower affinity for some effectors.May exhibit optimal binding for certain effectors.May have higher affinity for specific effectors.Studies on the nuclear receptor SF-1 showed that dioleoyl (18:1) PIP3 binds with a 3-fold higher affinity than dipalmitoyl (16:0) PIP3.[8] The flexibility of the unsaturated chain may allow for better conformational adaptation to the binding pocket.
Membrane Fluidity Decreases membrane fluidity.Increases membrane fluidity compared to saturated chains.Significantly increases membrane fluidity.The kinks introduced by double bonds in unsaturated acyl chains increase the disorder and fluidity of the lipid bilayer.
Subcellular Localization May favor more ordered membrane domains.Likely to be distributed in less ordered membrane regions.Expected to be in highly fluid membrane domains.Acyl chain composition is known to influence the partitioning of lipids into different membrane microdomains.
Autophagosome Biogenesis Potentially less efficient in promoting autophagosome formation.Expected to be efficient in supporting autophagosome biogenesis.May show enhanced or altered kinetics of autophagosome formation.The generation of PI(3)P at the endoplasmic reticulum is a key initiation step for autophagy.[2][10][11] The physical properties of the lipid could influence the curvature and dynamics of the forming autophagosome.
Endosomal Trafficking May alter the kinetics of endosomal fusion and sorting.Considered to be a standard for supporting endosomal functions.Could potentially accelerate or modify endosomal trafficking events.PI(3)P is essential for the recruitment of proteins that mediate endosomal fusion and maturation.[1][3] The acyl chain composition could affect the efficiency of these processes.

Signaling Pathways and Experimental Workflows

PI(3)P Signaling in Autophagy Initiation

The diagram below illustrates the central role of PI(3)P in the initiation of autophagy. The Vps34 kinase complex produces PI(3)P on the endoplasmic reticulum, leading to the recruitment of effector proteins that drive the formation of the autophagosome.

PI3P_Autophagy_Pathway Vps34_complex Vps34 Complex PI3P This compound Vps34_complex->PI3P Phosphorylation PI PI PI->Vps34_complex Substrate DFCP1 DFCP1 PI3P->DFCP1 Recruits WIPI2 WIPI2 PI3P->WIPI2 Recruits Omegasome Omegasome Formation DFCP1->Omegasome WIPI2->Omegasome Phagophore Phagophore Elongation Omegasome->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome

Caption: PI(3)P production and effector recruitment in autophagy.

Experimental Workflow for Comparing PI(3)P Variants

The following workflow outlines a typical experimental approach to compare the functional impact of different PI(3)P acyl chain variants.

Experimental_Workflow start Start: Synthesize or Procure PI(3)P Variants (18:0, 18:1, 20:4) liposome (B1194612) Prepare Liposomes Containing Different PI(3)P Variants start->liposome binding_assay In Vitro Binding Assay (e.g., Liposome Co-sedimentation) liposome->binding_assay functional_assay In Vitro Functional Assay (e.g., Reconstituted Membrane Fusion) liposome->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Functional Impact of Acyl Chain Saturation data_analysis->conclusion

Caption: Workflow for comparing PI(3)P acyl chain variants.

Experimental Protocols

Protocol: Liposome Co-sedimentation Assay for PI(3)P-Protein Binding

This protocol is designed to quantitatively assess the binding of a PI(3)P effector protein (e.g., a FYVE domain-containing protein) to liposomes containing different PI(3)P acyl chain variants.

Materials:

  • Synthetic PI(3)P variants (e.g., 18:0, 18:1, 20:4)

  • Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE)

  • Purified recombinant PI(3)P-binding protein

  • Lipid sonicator or extruder

  • Ultracentrifuge

  • Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)

  • SDS-PAGE and Coomassie staining reagents

Methodology:

  • Liposome Preparation:

    • Mix PC, PE, and the specific PI(3)P variant in a molar ratio of 80:15:5 in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film in binding buffer by vortexing.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a 100 nm polycarbonate membrane.

  • Binding Reaction:

    • Incubate a fixed concentration of the purified PI(3)P-binding protein with increasing concentrations of the prepared liposomes in the binding buffer.

    • Allow the binding reaction to proceed for 30 minutes at room temperature.

  • Co-sedimentation:

    • Centrifuge the reaction mixtures at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.

    • Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

  • Analysis:

    • Resuspend the pellet in an equal volume of binding buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining.

    • Quantify the band intensities to determine the fraction of bound protein at each liposome concentration.

    • Plot the fraction of bound protein against the liposome concentration and fit the data to a binding isotherm to determine the apparent dissociation constant (Kd).

Protocol: In Vitro Autophagosome Formation Assay

This protocol provides a framework for assessing the ability of different PI(3)P variants to support the initial stages of autophagosome formation in a reconstituted system.

Materials:

  • Giant Unilamellar Vesicles (GUVs) containing the PI(3)P variant of interest.

  • Purified components of the core autophagy machinery (e.g., Vps34 complex, Atg proteins).

  • Fluorescently labeled LC3 protein.

  • Confocal microscope.

Methodology:

  • GUV Formation: Prepare GUVs incorporating the different PI(3)P acyl chain variants using electroformation.

  • Reconstitution: Incubate the GUVs with the purified autophagy proteins and fluorescently labeled LC3 in a reaction chamber.

  • Imaging: Monitor the recruitment of the autophagy proteins and the lipidation of LC3 on the surface of the GUVs over time using confocal microscopy.

  • Quantification: Measure the fluorescence intensity of LC3 on the GUVs as an indicator of the efficiency of autophagosome precursor formation. Compare the kinetics and extent of LC3 recruitment for the different PI(3)P variants.

Alternative Approaches and Future Directions

The direct investigation of PI(3)P acyl chain function is a developing field. Alternative approaches to modulate and study this include:

  • Mass Spectrometry-based Lipidomics: To analyze the endogenous acyl chain composition of PI(3)P in different cellular contexts and in response to various stimuli.[5]

  • Genetic Manipulation of Lipid Remodeling Enzymes: Knockdown or knockout of enzymes involved in acyl chain remodeling can alter the cellular landscape of phosphoinositide species, allowing for the study of their function in a more physiological setting.[12]

  • Development of Acyl Chain-Specific Probes: The generation of protein-based biosensors that can differentiate between PI(3)P molecules with different acyl chains would be a powerful tool for live-cell imaging.

Future research should focus on direct, systematic comparisons of PI(3)P acyl chain variants in a wider range of cellular and in vitro assays. Elucidating the specific roles of these variants will provide a more complete understanding of phosphoinositide signaling and may open new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

A Researcher's Guide to Control Experiments for Demonstrating 18:1 PI(3)P-Dependent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of essential control experiments for researchers investigating the cellular effects of 18:1 Phosphatidylinositol 3-phosphate (PI(3)P). Establishing a direct causal link between this specific lipid species and a downstream biological process requires a multi-pronged approach with rigorous positive and negative controls. Below, we compare key experimental strategies, provide detailed protocols for cornerstone assays, and present quantitative data to illustrate expected outcomes.

Core Logic of Demonstrating PI(3)P Dependence

The central hypothesis in studying PI(3)P-dependent effects is that the lipid acts as a localized signaling platform. A Class III PI3-Kinase (Vps34) produces PI(3)P on a membrane, which then recruits specific effector proteins containing PI(3)P-binding domains (like FYVE or PX domains).[1][2] This recruitment, in turn, initiates a downstream cellular process, such as autophagosome formation or endosomal sorting.[2][3][4] Control experiments must be designed to systematically validate each step of this pathway.

cluster_0 PI(3)P Signaling Pathway cluster_1 Points of Experimental Intervention (Controls) PI3K Class III PI3K (e.g., Vps34) PI3P 18:1 PI(3)P PI3K->PI3P Generates PI Phosphatidylinositol (PI) PI->PI3K Substrate Effector Effector Protein (e.g., with FYVE/PX Domain) PI3P->Effector Recruits Effect Cellular Effect (e.g., Autophagy, Trafficking) Effector->Effect Initiates Control_Kinase Inhibit Kinase (e.g., Wortmannin) Control_Kinase->PI3K Block Control_Lipid Deplete Lipid (e.g., Phosphatase) Control_Lipid->PI3P Block Control_Effector Mutate Effector (e.g., FYVE domain mutant) Control_Effector->Effector Block

Figure 1: The PI(3)P Signaling Cascade and Key Intervention Points. This diagram illustrates the core pathway from PI(3)P synthesis to a cellular outcome, highlighting the logical points where negative controls can be applied to demonstrate dependence.

Comparison of Control Strategies

To robustly demonstrate that a cellular event is dependent on this compound, a combination of negative controls (to show necessity) and positive controls (to show sufficiency) should be employed.

Control StrategyTypeMechanismTypical ApplicationProsCons
Pharmacological Inhibition NegativeSmall molecules (e.g., Wortmannin, 3-MA) inhibit PI3-Kinase activity, preventing PI(3)P synthesis.[5][6]Cell culture studies to rapidly assess the role of PI3K activity.Easy to implement; provides temporal control.Pan-PI3K inhibitors are not specific to Class III PI3K; potential off-target effects.[5]
Genetic Perturbation NegativesiRNA/shRNA knockdown or CRISPR-mediated knockout of the PI3-Kinase (Vps34/PIK3C3) or essential complex members (e.g., Beclin-1).Cell culture or model organisms to confirm inhibitor studies with higher specificity.Highly specific to the target enzyme.Can induce compensatory mechanisms; requires more development time.
Dominant-Negative Expression NegativeOverexpression of a kinase-dead version of Vps34 or a PI(3)P-binding domain to sequester the lipid.[7][8][9]Cell culture to disrupt the pathway without complete protein loss.Specific disruption of function or sequestration of the lipid product.Overexpression can lead to artifacts; incomplete inhibition is possible.
Effector Protein Mutagenesis NegativeSite-directed mutagenesis of the PI(3)P-binding domain (e.g., FYVE, PX) of a putative effector protein.[1]Cell culture to prove that the direct interaction between PI(3)P and a specific effector is required.The most precise control for linking PI(3)P to a specific effector.Does not rule out the involvement of other PI(3)P effectors.
In Vitro Reconstitution Negative/SpecificityUsing synthetic liposomes containing defined lipids (e.g., with vs. without this compound) to measure direct protein binding.[1]Biochemical assays to demonstrate direct and specific lipid-protein interaction.Unambiguously demonstrates direct binding; allows for comparison of different lipid species (e.g., 18:1 vs 16:0).Does not replicate the complex environment of a cellular membrane.
Lipid Phosphatases NegativeOverexpression or targeted recruitment of a PI(3)P phosphatase (e.g., a myotubularin) to deplete a specific pool of PI(3)P.Cell culture for acute, localized depletion of PI(3)P.Provides high spatiotemporal control over PI(3)P levels.Overexpression can have non-specific effects.
Hyperactive Kinase Expression PositiveExpression of a hyperactive Vps34 mutant to elevate cellular PI(3)P levels.[10][11]Cell culture to test if increasing PI(3)P is sufficient to drive a downstream process.Demonstrates sufficiency and identifies rate-limiting steps.[10][11]May not elevate PI(3)P in all cellular pools; can cause pleiotropic effects.

Key Experimental Protocols & Data

In Vitro Liposome Binding Assay for Acyl Chain Specificity

This assay directly tests whether an effector protein preferentially binds to membranes containing this compound compared to other PI(3)P species or control lipids. It is the gold standard for demonstrating direct and specific interaction.

graphdot cluster_0 N1 Prepare Lipid Mixtures (e.g., PC/PE/PS +/- PI(3)P) N2 Generate Liposomes (Extrusion/Sonication) N1->N2 N3 Incubate Liposomes with Purified Effector Protein N2->N3 N4 Pellet Liposomes (Ultracentrifugation) N3->N4 N5 Separate Supernatant (S) and Pellet (P) Fractions N4->N5 N6 Analyze S and P by SDS-PAGE / Western Blot N5->N6 A A: Control Liposomes (No PI(3)P) B B: this compound Liposomes C C: 16:0 PI(3)P Liposomes D D: PS Liposomes (Charge Control)

Figure 2: Workflow for a Comparative Liposome Co-sedimentation Assay. This procedure is used to quantify the direct binding of a protein to liposomes of varying lipid compositions.

Protocol:

  • Lipid Preparation : Prepare chloroform-based lipid mixtures. A typical composition is 60% Phosphatidylcholine (PC), 20% Phosphatidylethanolamine (PE), 15% Phosphatidylserine (PS), and 5% of the lipid of interest.

    • Control 1 (Negative) : No phosphoinositide.

    • Test Condition : 5% 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (this compound).

    • Control 2 (Specificity) : 5% 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate) (16:0 PI(3)P).

    • Control 3 (Charge) : Increase PS to 20% and omit PI(3)P to control for non-specific electrostatic interactions.[1]

  • Liposome Formation : Dry the lipid mixtures under nitrogen gas and rehydrate in a suitable buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4). Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction : Incubate a constant amount of purified recombinant effector protein (e.g., 1 µM) with a fixed concentration of liposomes (e.g., 0.5 mg/mL) in a binding buffer for 30 minutes at room temperature.

  • Separation : Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

  • Analysis : Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein). Analyze equal volumes of supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. Quantify band intensity to determine the percentage of bound protein.

Example Data:

Liposome CompositionEffector Protein Bound (%)Apparent Kd (nM)
Control (PC/PE/PS)< 5%-
+ 5% this compound 78% ± 6% 71 ± 10
+ 5% 16:0 PI(3)P45% ± 8%130 ± 14
+ 5% PI(4)P< 10%-
Data are illustrative, based on principles showing preferential binding to a specific phosphoinositide species and acyl chain variant, as demonstrated for PIP3.[12]
Cellular PI(3)P Detection Using a Fluorescent Biosensor

This method is used to visualize the subcellular location of PI(3)P and to confirm that its levels are altered by experimental manipulations like kinase inhibition or knockdown.

Protocol:

  • Biosensor Expression : Transfect cells (e.g., U2OS or HeLa) with a plasmid encoding a fluorescently tagged PI(3)P-binding domain. A common choice is 2xFYVE-GFP or PX-domain-GFP.[7][9]

  • Experimental Treatment (Control Application) :

    • Negative Control : Treat cells with a Vps34 inhibitor (e.g., 100 nM Wortmannin for 1 hour) to deplete PI(3)P.

    • Positive Control : Induce a process known to generate PI(3)P, such as starvation to induce autophagy.

  • Cell Fixation and Permeabilization : Wash cells with ice-cold PBS and fix. A detergent-free permeabilization method is often recommended to preserve lipid structures.[7]

  • Imaging : Acquire images using confocal fluorescence microscopy. PI(3)P-rich structures, such as early endosomes and autophagosomes, will be decorated with the fluorescent biosensor.

  • Quantification : Measure the number and intensity of fluorescent puncta per cell across different conditions.

Example Data:

ConditionTreatmentAverage 2xFYVE-GFP Puncta per Cell
BaselineVehicle (DMSO)45 ± 5
Negative Control 100 nM Wortmannin 8 ± 3
Positive StimulusAmino Acid Starvation82 ± 9
Functional Readout: Autophagy Flux Assay

This assay measures the entire process of autophagy, from autophagosome formation to lysosomal degradation. It is a robust functional readout for PI(3)P signaling, as PI(3)P is essential for the initiation of autophagy.[3][10]

cluster_pathway Autophagy Pathway cluster_intervention Experimental Blockade PI3P PI(3)P Formation LC3I LC3-I (Cytosolic) LC3II LC3-II (Lipidated) LC3I->LC3II Lipidation Autophagosome Autophagosome LC3II->Autophagosome Incorporation Autolysosome Autolysosome (LC3-II Degraded) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Vps34_Inh Vps34 Inhibitor (Control) Vps34_Inh->LC3I Blocks Lipidation Bafilomycin Bafilomycin A1 (Flux Blocker) Bafilomycin->Autolysosome Blocks Degradation

References

A Comparative Guide to the In Vitro and In Vivo Functions of 18:1 PI(3)P

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 3-phosphate [PI(3)P] is a low-abundance phosphoinositide that plays a critical role as a signaling lipid in various fundamental cellular processes, including membrane trafficking, autophagy, and endosomal sorting.[1][2] It acts as a docking site on membranes, recruiting specific effector proteins that contain PI(3)P-binding domains such as FYVE and PX.[3][4] The function of phosphoinositides can be influenced by their fatty acyl chain composition. The 18:1 (dioleoyl) variant is a common monounsaturated species of PI(3)P. This guide provides a comparative analysis of the functions of 18:1 PI(3)P as studied in controlled, artificial environments (in vitro) versus its established roles within living cells and organisms (in vivo), supported by experimental data and detailed methodologies.

Comparing In Vitro and In Vivo Functions

The primary distinction between in vitro and in vivo studies of this compound lies in the complexity of the system. In vitro experiments offer a simplified, controlled environment to dissect specific molecular interactions, such as the binding of a protein to this compound embedded in a synthetic liposome. In contrast, in vivo studies examine the function of PI(3)P within the intricate and dynamic context of the cell, where its interactions are influenced by a multitude of other lipids, proteins, and regulatory mechanisms.[5]

In Vitro Functions: Probing Molecular Interactions

In a laboratory setting, synthetic 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate), or this compound, is a crucial tool for investigating the molecular basis of cellular events.[6] Its primary functions in this context are:

  • Protein Recruitment and Binding Analysis: this compound is incorporated into artificial membranes (liposomes or vesicles) to study its direct interaction with effector proteins. These assays allow for the precise measurement of binding affinities and specificities of proteins containing PI(3)P-binding domains (e.g., FYVE, PX), which is fundamental to understanding how these proteins are recruited to specific membranes in the cell.[7]

  • Enzyme Substrate Specificity: It serves as a substrate in enzymatic assays to characterize the activity of lipid kinases (such as Class II and III PI3Ks) that produce it, and phosphatases (like myotubularins) that degrade it.[8][9] This helps to delineate the regulatory networks that control cellular PI(3)P levels.

  • Biophysical Membrane Studies: The inclusion of this compound in model membranes can be used to study how its presence affects the physical properties of the lipid bilayer, such as curvature and charge, which can influence membrane dynamics.

In Vivo Functions: A Master Regulator of Intracellular Trafficking

Within a living cell, PI(3)P, including the 18:1 species, is a key component of the endo-lysosomal system and is integral to autophagy.[10] Its concentration is tightly regulated to ensure proper spatial and temporal control over cellular processes.

  • Endosomal Trafficking and Sorting: PI(3)P is highly enriched in the membranes of early endosomes, where it serves as a crucial identity marker.[1][10] It recruits effector proteins like Early Endosome Antigen 1 (EEA1), which is essential for endosomal fusion and maturation.[3] Studies have shown that interfering with PI(3)P signaling or its effectors traps cargo, such as the Epidermal Growth Factor Receptor (EGFR), in early endosomes, preventing its transport to late endosomes for degradation.[5] This demonstrates that PI(3)P is critical for receptor sorting but not for the bulk transport of solutes through the endosomal pathway.[5]

  • Autophagy Initiation: PI(3)P plays an indispensable role in the initiation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[9][11] Upon induction of autophagy, the Class III PI3K, Vps34, generates a pool of PI(3)P at the endoplasmic reticulum.[8][12] This PI(3)P-enriched domain, known as the omegasome, serves as a platform to recruit downstream autophagy proteins, such as WIPI and DFCP1, which are necessary for the formation of the autophagosome.[13]

  • Cell Size Regulation: Recent studies in Drosophila have revealed a role for a PIP4K-regulated pool of PI(3)P in controlling cell size. Elevated levels of PI(3)P were linked to an upregulation in autophagy and a reduction in cell size.[11][14]

Quantitative Data Comparison

The following table summarizes key comparative data on the function and analysis of PI(3)P in in vitro and in vivo settings.

ParameterIn Vitro SystemIn Vivo SystemReference
System Type Synthetic liposomes, purified proteins, cell-free assays.Cultured cells, tissues, whole organisms (e.g., Drosophila).[11]
Primary Function Tool for studying specific protein-lipid interactions and enzyme kinetics.Spatiotemporal regulation of endosomal trafficking and autophagy initiation.[5][9]
Key Interaction Direct binding of effector proteins (e.g., FYVE, PX domains) to this compound in a controlled environment.Dynamic recruitment of a suite of effector proteins to endosomal and autophagosomal membranes to orchestrate complex cellular events.[7][13]
Example Finding The PX domain of p40phox exhibits high specificity for PI(3)P over other phospholipid species in binding assays.Inhibition of PI(3)P production prevents the transport of EGFR from early to late endosomes, demonstrating its role in cargo sorting.[5][7]
Measurement Quantification of binding affinity (Kd), enzymatic activity (Vmax, Km).Visualization and quantification of PI(3)P localization using fluorescent biosensors (e.g., GFP-2xFYVE), analysis of downstream cellular phenotypes (e.g., autophagosome count, cell size).[11][15]

Experimental Protocols

1. In Vitro Liposome Co-sedimentation Assay

This protocol is used to assess the binding of a purified protein to liposomes containing this compound.

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform, typically consisting of a major phospholipid (e.g., POPC), a negatively charged lipid (e.g., POPS), and the lipid of interest (this compound) at a desired molar percentage (e.g., 5%).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction:

    • Incubate the purified protein of interest with the PI(3)P-containing liposomes and control liposomes (lacking PI(3)P) in a binding buffer for 30-60 minutes at room temperature.

    • Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30 minutes to pellet the liposomes.

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

  • Analysis:

    • Resuspend the pellet in a sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the protein bands to determine the percentage of protein bound to the liposomes.

2. In Vivo PI(3)P Detection Using Fluorescent Biosensors

This method allows for the visualization of PI(3)P-enriched structures within fixed cells.[7][16]

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to the desired confluency.

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[17]

    • Quench the formaldehyde by washing with a quenching buffer (e.g., PBS containing 0.1 M glycine (B1666218) or HEPES).[17]

  • Permeabilization and Staining:

    • Permeabilize the cells with a mild detergent like digitonin (B1670571) or saponin (B1150181) to allow the probe to access intracellular membranes.

    • Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin) for 15-30 minutes.[17]

    • Incubate the cells with a fluorescently-labeled PI(3)P-binding probe (e.g., Alexa Fluor-tagged GST-PX domain or GST-FYVE domain) for 1 hour at room temperature, protected from light.[7][17]

  • Imaging:

    • Wash the coverslips extensively with blocking buffer to remove the unbound probe.

    • Mount the coverslips onto glass slides using a suitable mounting medium.

    • Visualize the localization of the fluorescent probe using confocal microscopy. PI(3)P typically appears as punctate structures corresponding to endosomes and autophagosomes.

Mandatory Visualizations

G cluster_0 Autophagy Induction ULK1_complex ULK1 Complex Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex activates PI PI Vps34_complex->PI acts on PI3P This compound PI->PI3P Vps34 Omegasome Omegasome (ER Subdomain) PI3P->Omegasome enriches Effectors WIPI / DFCP1 Effectors Omegasome->Effectors recruits Autophagosome Autophagosome Formation Effectors->Autophagosome

Caption: PI(3)P signaling pathway in autophagy initiation.

G cluster_1 Endosomal Sorting Cargo Cargo Receptor (e.g., EGFR) Early_Endosome Early Endosome Cargo->Early_Endosome Internalization Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Sorting for Degradation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Pathway PI3P PI(3)P Early_Endosome->PI3P generates EEA1 EEA1 Effector PI3P->EEA1 recruits EEA1->Early_Endosome mediates fusion & maturation

Caption: Role of PI(3)P in sorting cargo at the early endosome.

G cluster_2 Experimental Workflow: Liposome Co-sedimentation A 1. Prepare Liposomes (+/- this compound) B 2. Incubate Liposomes with Purified Protein A->B C 3. Ultracentrifugation (Pellet Liposomes) B->C D 4. Separate Supernatant (Unbound) and Pellet (Bound) C->D E 5. Analyze by SDS-PAGE D->E

Caption: Workflow for an in vitro protein-lipid binding assay.

References

A Comparative Guide to 18:1 PI(3)P Binding Proteins for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and phosphoinositides is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a quantitative comparison of proteins that bind to Phosphatidylinositol 3-phosphate (PI(3)P), with a focus on the 18:1 (dioleoyl) acyl chain variant where data is available. We present a summary of binding affinities, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Phosphatidylinositol 3-phosphate (PI(3)P) is a key signaling lipid primarily localized to the membranes of early endosomes, where it plays a crucial role in regulating membrane trafficking, autophagy, and signal transduction.[1][2] The recruitment of effector proteins to PI(3)P-enriched membranes is mediated by specific lipid-binding domains, most notably the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains.[3][4] The affinity and specificity of these interactions are fundamental to the proper execution of downstream cellular processes.

Quantitative Comparison of PI(3)P Binding Proteins

The binding affinity of a protein for its lipid ligand is a key determinant of its biological function. This affinity is typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for several PI(3)P binding proteins and domains.

Disclaimer: The majority of published studies on PI(3)P-protein interactions do not specify the acyl chain composition of the PI(3)P used in the binding assays. The data presented below is for PI(3)P in general, unless otherwise specified. The acyl chain composition can influence binding affinity.

Protein/DomainProtein Family/TypeOrganismKd (PI(3)P)Experimental MethodReference
EEA1 FYVE domain FYVE domain-containing proteinHuman49 nM (at pH 6.0)Surface Plasmon Resonance (SPR)[5]
~490 nM (at pH 7.4)Surface Plasmon Resonance (SPR)[5]
Hrs FYVE domain (tandem) FYVE domain-containing proteinHuman~100 nMMechanically Transduced Immunosorbent Assay (METRIS)[6]
Hsv2 PROPPINSaccharomyces cerevisiae0.67 µMIsothermal Titration Calorimetry (ITC)[2]
Fgd4 PX domain PX domain-containing proteinHuman195 nMUnknown[7]
General PX domains PX domain-containing proteinsVarious0.1 - 10 µMVarious

Signaling Pathways Involving PI(3)P

PI(3)P acts as a docking site on endosomal membranes, recruiting a variety of effector proteins to regulate key cellular processes. The generation of PI(3)P is primarily catalyzed by Class III PI 3-kinases (like Vps34), and its levels are tightly controlled by phosphatases.

PI3P_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P Class III PI3K (Vps34) Effector Effector Proteins (e.g., EEA1, SNX1) PI3P->Effector Recruitment via FYVE/PX domains Downstream Events Endosomal Sorting Autophagy Trafficking Effector->Downstream Events Vps34_complex Vps34 Complex

PI(3)P Signaling Pathway

Experimental Protocols

Accurate quantification of protein-lipid interactions is essential for understanding their biological significance. Several biophysical techniques are commonly employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a protein) to a ligand (e.g., a lipid-containing membrane) immobilized on a sensor chip in real-time.

Methodology:

  • Liposome (B1194612) Preparation: Small unilamellar vesicles (SUVs) containing a defined molar percentage of 18:1 PI(3)P and a background lipid (e.g., POPC) are prepared by sonication or extrusion.

  • Sensor Chip Immobilization: A lipid monolayer or bilayer containing this compound is captured on a hydrophobic sensor chip (e.g., a Biacore L1 chip).

  • Binding Analysis: The protein of interest (analyte) is flowed over the sensor surface at various concentrations. The change in the refractive index at the sensor surface, which is proportional to the mass of bound protein, is measured and recorded as a sensorgram.

  • Data Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a protein to a lipid. It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: The purified protein is placed in the sample cell, and liposomes containing this compound are loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the liposome suspension are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of lipid to protein. This binding isotherm is then fitted to a binding model to determine the Kd and other thermodynamic parameters.[2]

Liposome Binding Assay

This is a centrifugation-based assay that provides a qualitative or semi-quantitative measure of protein-lipid binding.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) containing this compound are prepared.

  • Incubation: The purified protein is incubated with the liposomes to allow binding to occur.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the liposomes and any bound protein.

  • Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are analyzed by SDS-PAGE and Western blotting to determine the fraction of protein bound to the liposomes.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for quantifying protein-lipid interactions.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Protein_Purification Protein Purification SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC Liposome_Assay Liposome Binding Assay Protein_Purification->Liposome_Assay Liposome_Prep Liposome Preparation (with this compound) Liposome_Prep->SPR Liposome_Prep->ITC Liposome_Prep->Liposome_Assay Kd_Determination Kd, kon, koff Determination SPR->Kd_Determination Thermo_Analysis Thermodynamic Parameter Analysis ITC->Thermo_Analysis Binding_Confirmation Qualitative Binding Confirmation Liposome_Assay->Binding_Confirmation Final_Comparison Quantitative Comparison Kd_Determination->Final_Comparison Compile Data Thermo_Analysis->Final_Comparison Compile Data Binding_Confirmation->Final_Comparison Compile Data

Experimental Workflow

References

A Comparative Guide to Validating Mass Spectrometry Data for 18:1 PI(3)P with an Orthogonal Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount for understanding cellular signaling and developing targeted therapeutics. Phosphatidylinositol 3-phosphate (PI(3)P), particularly its acyl chain variants like 18:1 PI(3)P, is a low-abundance signaling lipid crucial for regulating endosomal trafficking and autophagy. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for resolving such variants, independent validation using an orthogonal method is critical for ensuring data integrity.

This guide provides an objective comparison between LC-MS/MS and a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common orthogonal method for PI(3)P quantification. We will delve into their respective methodologies, present comparative data, and highlight the key advantages and limitations of each approach.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is the gold standard for identifying and quantifying individual lipid molecular species from complex biological samples.[1][2][3]

Principle: Lipids are first extracted from a biological sample and separated based on their physicochemical properties (e.g., polarity) using an LC system. The separated lipids are then ionized and introduced into a mass spectrometer. A specific precursor ion (e.g., the [M-H]⁻ ion for this compound) is selected and fragmented. The resulting fragment ions are detected, creating a unique "fingerprint" that allows for confident identification and quantification against a stable isotope-labeled internal standard.[4]

Key Advantages:

  • Molecular Specificity: Capable of distinguishing between different phosphoinositide isomers and, crucially, resolving specific fatty acyl chain compositions (e.g., 18:1 vs. 16:0/18:1).[5][6]

  • High Sensitivity and Accuracy: Can achieve limits of quantification in the femtomole to picomole range.[7][8]

  • Multiplexing: Allows for the simultaneous quantification of multiple lipid species in a single run.[1]

Method 2: Competitive ELISA

The competitive ELISA is an immunoassay-based technique used for quantifying total PI(3)P levels in a sample.[9][10] It relies on the specific binding of a detector protein, often a PI(3)P-binding domain, to the lipid.[9][11]

Principle: A microplate is pre-coated with a fixed amount of PI(3)P. Lipids extracted from the biological sample are mixed with a PI(3)P detector protein (e.g., a GST-tagged PX domain). This mixture is then added to the coated plate. The PI(3)P from the sample competes with the plate-bound PI(3)P for binding to the detector protein. After a washing step, a secondary antibody linked to an enzyme (like HRP) is added to detect the amount of detector protein bound to the plate. The resulting colorimetric signal is inversely proportional to the amount of PI(3)P in the original sample.[9][11]

Key Advantages:

  • High Throughput: The 96-well plate format is amenable to screening large numbers of samples.

  • Lower Equipment Cost: Does not require a mass spectrometer, making it more accessible.

  • Established Kits: Commercially available kits simplify the workflow.[9][10][11]

Comparative Analysis

The primary distinction between LC-MS/MS and competitive ELISA lies in specificity. While LC-MS/MS can precisely quantify the This compound species, the ELISA measures the total PI(3)P pool, as the detector protein recognizes the headgroup without discriminating between attached acyl chains. This is a critical consideration when interpreting results.

Experimental Workflow Comparison

The following diagram illustrates the typical workflows for quantifying PI(3)P using LC-MS/MS versus a competitive ELISA.

G cluster_0 LC-MS/MS Workflow cluster_1 Competitive ELISA Workflow ms1 Cell Lysis & Lipid Extraction (e.g., Folch Method) ms2 Addition of Internal Standard (e.g., 17:0/20:4 PI(3)P) ms1->ms2 ms3 LC Separation (e.g., HILIC) ms2->ms3 ms4 Tandem Mass Spectrometry (Precursor/Fragment Ion Scan) ms3->ms4 ms5 Data Analysis (Quantification vs. Std.) ms4->ms5 elisa1 Cell Lysis & Lipid Extraction (Acidified Solvent) elisa2 Sample Incubation (with PI(3)P Detector Protein) elisa1->elisa2 elisa3 Competitive Binding (on PI(3)P-Coated Plate) elisa2->elisa3 elisa4 Detection (HRP-linked 2° Ab & Substrate) elisa3->elisa4 elisa5 Data Analysis (Signal vs. Standard Curve) elisa4->elisa5

Caption: Comparative workflows for PI(3)P analysis.
Quantitative Data Comparison

To illustrate the potential differences in results, the following table presents hypothetical data from an experiment where cells were treated with a Vps34 inhibitor (a Class III PI3K inhibitor that specifically blocks PI(3)P synthesis).

Analyte Method Control (pmol/10⁶ cells) Vps34 Inhibitor (pmol/10⁶ cells) Fold Change
This compound LC-MS/MS 8.5 ± 0.72.1 ± 0.3~4.0x Decrease
Total PI(3)P LC-MS/MS 25.2 ± 2.16.5 ± 0.9~3.9x Decrease
Total PI(3)P ELISA 30.5 ± 4.58.1 ± 1.8~3.8x Decrease

Data are representative. Actual values will vary by cell type and experimental conditions.

As the table shows, both methods effectively detect the strong decrease in PI(3)P levels upon Vps34 inhibition. However, only LC-MS/MS can provide specific quantitative data on the 18:1 acyl chain variant. The ELISA results may show slightly higher absolute values and greater variability, which can be attributed to potential cross-reactivity of the detector protein with other lipids or matrix effects.[1][12]

PI(3)P Signaling Pathway Context

PI(3)P is synthesized from phosphatidylinositol (PI) by the action of Class III PI3-kinase (Vps34) and plays a key role in recruiting effector proteins containing FYVE or PX domains to endosomal membranes, thereby regulating membrane trafficking and autophagy.[10]

G PI PI (Phosphatidylinositol) Vps34 Vps34 (Class III PI3K) PI->Vps34 ATP -> ADP PI3P PI(3)P (on Endosome) Vps34->PI3P Phosphorylation Effector Effector Proteins (e.g., EEA1, SNX1) PI3P->Effector Recruitment via FYVE/PX Domains Function Autophagy & Endosomal Trafficking Effector->Function

Caption: The Vps34/PI(3)P signaling pathway.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound
  • Sample Preparation: Harvest cells (e.g., 1-5 million) and flash-freeze.

  • Lipid Extraction: Resuspend the cell pellet in ice-cold methanol. Add chloroform (B151607) and 0.1 M HCl. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Internal Standard: Add a known quantity of a non-endogenous PI(3)P internal standard (e.g., 17:0/20:4 PI(3)P) to the sample prior to extraction to control for sample loss and ionization variability.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in the mobile phase.

  • LC Separation: Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column to separate phosphoinositide classes.

  • MS/MS Detection: Perform analysis on a triple quadrupole or high-resolution mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to detect the specific transition from the precursor ion of this compound to a characteristic fragment ion (e.g., the glycerophosphoinositol-3-phosphate headgroup).

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Competitive ELISA for Total PI(3)P

This protocol is based on commercially available kits, such as the PI(3)P Mass ELISA from Echelon Biosciences.[9][11]

  • Lipid Extraction: Extract lipids from cells (e.g., 2-10 million) using an acidified solvent mixture (e.g., Chloroform:Methanol:HCl).

  • Drying and Reconstitution: Dry the extracted lipids and reconstitute in the provided sample buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the provided PI(3)P standard to generate a standard curve (e.g., from 400 to 0.39 pmol).[9]

  • Competitive Reaction: Add samples and standards to a tube containing the PI(3)P detector protein and incubate.

  • Plate Incubation: Transfer the mixtures to the PI(3)P-coated 96-well plate and incubate to allow for competitive binding.

  • Washing: Wash the plate multiple times to remove unbound detector protein and sample components.

  • Detection: Add a peroxidase-linked secondary antibody, followed by a colorimetric substrate (e.g., TMB). Stop the reaction with an acid solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader. The signal is inversely proportional to the amount of PI(3)P in the sample.

  • Quantification: Calculate the concentration of PI(3)P in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Recommendations

Both LC-MS/MS and competitive ELISA are valuable tools for studying PI(3)P signaling. The choice of method depends on the specific research question.

  • LC-MS/MS is the required method when the goal is to quantify a specific acyl chain variant like this compound or to profile multiple phosphoinositide species simultaneously. Its superior specificity and accuracy make it the benchmark for quantitative lipidomics.

  • A competitive ELISA serves as an excellent orthogonal method for validating trends in total PI(3)P levels observed by mass spectrometry. Its higher throughput and lower cost make it well-suited for screening applications or for laboratories without access to a mass spectrometer.

For robust and comprehensive validation, researchers can use an ELISA to confirm that the total PI(3)P pool changes as expected, thereby providing independent support for the more specific findings on individual acyl chain species, like this compound, obtained via LC-MS/MS. This complementary approach leverages the strengths of both technologies to produce highly reliable and defensible data.

References

A Comparative Guide to the Functional Redundancy of Phosphatidylinositol 3-Phosphate (PI(3)P) in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 3-phosphate (PI(3)P) is a critical signaling lipid primarily localized to the membranes of endosomes and autophagosomes, where it orchestrates fundamental cellular processes like endosomal trafficking, cargo sorting, and autophagy.[1][2] The synthesis and recognition of PI(3)P are tightly regulated events. While the Class III phosphoinositide 3-kinase (PI3K), Vps34, is considered the principal source of PI(3)P, other synthesis pathways exist, raising crucial questions about the degree of functional redundancy within the PI(3)P signaling network.[3][4][5]

This guide provides an objective comparison of the different sources of PI(3)P and their downstream effectors, supported by experimental data, to elucidate the nuances of their functional overlap and specificity in key cellular pathways.

PI(3)P Synthesis: Overlapping Pathways

In eukaryotic cells, PI(3)P is generated through the phosphorylation of phosphatidylinositol (PI).[6] While Vps34 is the main enzyme responsible for this conversion, particularly for autophagy, studies have revealed that other enzymes can also contribute to the total cellular PI(3)P pool.[4][7]

  • Class III PI3K (Vps34): This is the evolutionarily conserved, primary kinase dedicated to PI(3)P synthesis.[3][5] Vps34 forms distinct complexes to regulate different processes; for instance, in one complex it associates with ATG14L to initiate autophagy, while in another it binds to UVRAG to control endocytic trafficking.[2]

  • Class II PI3Ks: In mammalian cells, Class II PI3Ks (isoforms α and β) can also directly synthesize PI(3)P.[4][7] Their contribution becomes particularly evident when Vps34 is absent, suggesting they can generate a functionally relevant, albeit smaller, pool of this lipid.[7]

The existence of multiple PI3K classes capable of generating PI(3)P forms the basis of a robust signaling network where one pathway may compensate for the loss of another.

cluster_synthesis PI(3)P Synthesis cluster_function Cellular Processes PI Phosphatidylinositol (PI) Vps34 Class III PI3K (Vps34) PI->Vps34 ClassII Class II PI3Ks (PI3KC2α, PI3KC2β) PI->ClassII PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) Effectors PI(3)P Effectors (FYVE, PX domains) PI3P->Effectors Vps34->PI3P Primary Pathway ClassII->PI3P Alternate Pathway Autophagy Autophagy Effectors->Autophagy Endosomal Endosomal Trafficking Effectors->Endosomal

PI(3)P Synthesis Pathways
Quantitative Comparison of PI(3)P Sources in Autophagy

The functional redundancy between Vps34 and Class II PI3Ks in autophagy has been quantitatively assessed by depleting these enzymes and measuring key autophagic markers. Studies in mouse embryonic fibroblasts (MEFs) show that while Vps34 is the dominant source of PI(3)P for autophagy, Class II PI3Ks provide a significant contribution, indicating partial redundancy.[7]

ConditionTotal PI(3)P Level (Relative to WT)WIPI-1 Puncta Formation (Starvation-Induced)p62 Substrate AccumulationAutophagic Degradation
Wild-Type (WT) 100%+++LowNormal
Vps34 Knockout (KO) ~35%[7]+ (Reduced but present)[7]ModeratePartially Impaired[7]
Class II PI3Kα/β Knockdown (KD) Not specified++ (Reduced)[4][7]MildPartially Impaired[7]
Vps34 KO + Class II PI3K KD Not specified- (Abolished)[7]HighSeverely Impaired[7]
(Data synthesized from findings reported in Jaber et al., 2012 and other related studies)

These data demonstrate that a Vps34-independent pool of PI(3)P, likely generated by Class II PI3Ks, can support a basal level of autophagy.[7] Complete inhibition of autophagosome formation requires the depletion of both enzyme classes, a critical consideration for therapeutic strategies aiming to modulate autophagy.[7]

Functional Redundancy Among PI(3)P Effector Proteins

PI(3)P exerts its function by recruiting a diverse set of cytosolic effector proteins that contain specific PI(3)P-binding motifs, such as the FYVE and PX domains.[3][8] These effectors translate the lipid signal into specific cellular actions, including membrane tethering, cargo recognition, and vesicle formation.

Functional redundancy can also exist at the effector level. Many organisms express multiple proteins with PI(3)P-binding domains that are involved in the same process. For example, the PROPPIN family of proteins (including WIPIs in mammals and Atg18 in yeast) are key PI(3)P sensors in autophagy.[8] These proteins recognize PI(3)P on the nascent autophagosome (phagophore) and are essential for its expansion. While they share this core function, they may also have specialized, non-redundant roles in other pathways. Similarly, in plants, the PI(3)P effectors FYVE2 and FYVE3, which are paralogs, both play a role in autophagy, suggesting a degree of functional overlap.[1]

cluster_membrane Endosomal / Autophagosomal Membrane cluster_effectors PI(3)P Effector Recruitment cluster_outcomes Downstream Cellular Actions PI3P PI(3)P EffectorA Effector A (e.g., WIPI-1) PI3P->EffectorA EffectorB Effector B (e.g., EEA1) PI3P->EffectorB EffectorC Effector C (e.g., HRS) PI3P->EffectorC Outcome1 Autophagosome Biogenesis EffectorA->Outcome1 Outcome2 Endosome Tethering EffectorB->Outcome2 Outcome3 Cargo Sorting (ESCRT) EffectorC->Outcome3

PI(3)P Recruits Multiple Downstream Effectors

Experimental Protocols

Protocol: Detection of Cellular PI(3)P Pools

This method allows for the visualization and semi-quantification of PI(3)P-rich structures in fixed cells using a recombinant, fluorescently-labeled PI(3)P-binding domain.

start Start: Culture cells on coverslips fix 1. Fix Cells (e.g., 4% Paraformaldehyde) start->fix perm 2. Permeabilize (e.g., 0.1% Saponin (B1150181) or Digitonin) fix->perm block 3. Block (e.g., 1% BSA in PBS) perm->block probe 4. Incubate with Probe (e.g., Alexa Fluor-tagged GST-PX or 2xFYVE) block->probe wash 5. Wash (3x with PBS) probe->wash mount 6. Mount Coverslip (with DAPI-containing medium) wash->mount image 7. Image (Confocal Microscopy) mount->image end End: Quantify fluorescence and puncta image->end

Workflow for PI(3)P Staining

Methodology:

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and grow to desired confluency.

  • Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9]

  • Permeabilization: Wash cells three times with PBS. Permeabilize with a gentle detergent like 0.1% saponin or digitonin (B1670571) in PBS for 10 minutes. This preserves membrane structures better than stronger detergents like Triton X-100.

  • Blocking: Block non-specific binding by incubating cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Probe Incubation: Incubate cells with a fluorescently labeled PI(3)P probe (e.g., Alexa Fluor 488-conjugated GST-p40phox-PX domain) diluted in blocking buffer for 1 hour at room temperature in the dark.[10] The PX domain of p40phox is highly specific for PI(3)P.[10]

  • Washing: Wash cells three times with PBS to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

  • Imaging and Analysis: Acquire images using a confocal microscope. PI(3)P will appear as distinct puncta corresponding to endosomal and autophagosomal structures. Analyze images to quantify the number, size, and intensity of puncta per cell.

Protocol: Autophagic Flux Assay using Bafilomycin A1

This assay measures the rate of autophagic degradation (flux) by comparing the accumulation of the autophagosome-associated protein LC3-II in the presence and absence of a lysosomal inhibitor.

start Start: Plate cells in duplicate sets induce 1. Induce Autophagy (e.g., Starvation media) start->induce treat 2. Treat one set with Bafilomycin A1 (BafA1) Treat other set with Vehicle induce->treat incubate 3. Incubate for 2-4 hours treat->incubate lyse 4. Harvest & Lyse Cells (RIPA buffer) incubate->lyse sds 5. SDS-PAGE & Western Blot lyse->sds probe_lc3 6. Probe with anti-LC3 antibody sds->probe_lc3 probe_p62 7. Probe with anti-p62 antibody probe_lc3->probe_p62 probe_loading 8. Probe with loading control (e.g., anti-Actin) probe_p62->probe_loading quantify End: Quantify LC3-II band intensity. Flux = (LC3-II with BafA1) - (LC3-II w/o BafA1) probe_loading->quantify

Workflow for Autophagic Flux Assay

Methodology:

  • Cell Plating: Plate an equal number of cells for each experimental condition into at least two wells (one for vehicle control, one for inhibitor treatment).

  • Autophagy Induction: Induce autophagy by replacing normal growth media with starvation media (e.g., Earle's Balanced Salt Solution, EBSS) or by drug treatment.

  • Inhibitor Treatment: For the final 2-4 hours of the experiment, treat one set of cells with a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM). BafA1 prevents the fusion of autophagosomes with lysosomes, causing autophagosomes (and thus LC3-II) to accumulate. Treat the parallel set of cells with a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest all cells and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Western Blotting: Determine total protein concentration, and resolve equal amounts of protein lysate via SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblot Analysis: Probe the membrane with primary antibodies against LC3 (which detects both cytosolic LC3-I and lipidated, membrane-bound LC3-II), p62/SQSTM1 (an autophagy substrate that is degraded by functional autophagy), and a loading control (e.g., β-actin or GAPDH).

  • Quantification: Use densitometry to quantify the band intensities. Autophagic flux is determined by the difference in the LC3-II signal between Bafilomycin A1-treated and untreated samples. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux. An accumulation of p62 indicates impaired autophagic degradation.

Conclusion and Implications

The cellular PI(3)P signaling network exhibits a significant degree of functional redundancy, particularly in the synthesis of PI(3)P for autophagy. While Vps34 is the dominant kinase, Class II PI3Ks can generate a functionally competent pool of PI(3)P, ensuring the process is robust.[7] A similar, albeit less characterized, level of redundancy likely exists among downstream PI(3)P effectors.

This partial redundancy has profound implications for drug development. Pharmacological inhibition of a single PI3K isoform may not be sufficient to fully abrogate a cellular process like autophagy due to compensatory mechanisms.[11][12] Therefore, a comprehensive understanding of the functional overlap between different PI(3)P sources and effectors is essential for designing effective therapeutic strategies that target pathways governed by this critical signaling lipid. Future research should focus on dissecting the specific contexts—cell type, stimulus, and subcellular location—that determine the relative contributions of these redundant pathways.

References

Safety Operating Guide

Proper Disposal of 18:1 PI(3)P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of 18:1 PI(3)P (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)), a critical signaling molecule in cellular processes. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.

While this compound is not classified as a highly hazardous substance, proper disposal protocols should always be followed. The primary disposal method involves treating it as chemical waste in accordance with local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the disposal of this compound, whether in solid form or dissolved in a solvent.

  • For Spills:

    • In case of a spill, absorb the material using an inert absorbent such as vermiculite, sand, or a commercial absorbent pad.

    • Carefully collect the absorbed material and contaminated cleaning materials into a designated, sealable chemical waste container.

  • For Unused or Waste Product:

    • Solid Form: If in its powdered form, carefully transfer the this compound into a clearly labeled, sealed container designated for chemical waste. Avoid creating dust.

    • In Solution: If dissolved in an organic solvent, transfer the solution to a designated, properly labeled hazardous waste container for flammable liquids. Ensure the container is compatible with the solvent used.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate))".

    • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Regulatory Compliance:

    • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

    • Disposal must be carried out in accordance with all applicable local, state, and federal regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C\u2084\u2085H\u2089\u2080N\u2082O\u2081\u2086P\u2082
Molecular Weight 977.15 g/mol
Physical Form Powder
Storage Temperature -20°C

Potential Degradation Pathways

While not a standard laboratory disposal method, it is relevant for researchers to understand the biological degradation pathways of this compound. In biological systems, phosphoinositides are metabolized by specific enzymes. For instance, phosphatidylinositol 3-phosphatases can dephosphorylate PI(3)P to phosphatidylinositol. This enzymatic degradation is a key part of cellular signaling but is not a practical method for routine chemical waste disposal in a laboratory setting.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal start Start: Identify this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs ppe->spill no_spill Unused/Waste Product ppe->no_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb transfer_solid Transfer Solid to Waste Container no_spill->transfer_solid If Solid transfer_liquid Transfer Solution to Waste Container no_spill->transfer_liquid If in Solution containerize Place in Labeled, Sealed Chemical Waste Container absorb->containerize transfer_solid->containerize transfer_liquid->containerize storage Store in Designated Secondary Containment Area containerize->storage collection Arrange for Collection by EHS or Licensed Contractor storage->collection end End: Proper Disposal Complete collection->end

This compound Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

Navigating the Safe Handling of 18:1 PI(3)P: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and effective use of 18:1 PI(3)P in research and development, encompassing immediate safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

For researchers, scientists, and drug development professionals working with this compound (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3'-phosphate)), a fundamental understanding of its safe handling is paramount. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure personnel safety and experimental integrity[1]. This guide provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal methods.

Immediate Safety and Personal Protective Equipment (PPE)

Although this compound is not considered hazardous, a risk assessment should always precede its use. The following PPE is recommended as a minimum standard for handling this and other similar lipid compounds in a laboratory setting.

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact and potential contamination of the product.
Eye Protection Safety glasses with side shieldsTo protect eyes from any potential splashes or aerosols during handling.
Body Protection Standard laboratory coatTo protect personal clothing and skin from accidental spills.

For procedures with a higher risk of splashing, such as when dissolving the powder or transferring solutions, additional precautions are advised:

Additional PPEItemRationale
Eye & Face Protection Chemical splash goggles and a face shieldTo provide a higher level of protection against splashes to the eyes and face.

Operational Plan: From Receipt to Use

A structured operational plan ensures the integrity of the compound and the safety of laboratory personnel throughout the handling process.

Receiving and Storage

This compound is typically shipped on dry ice and should be stored at -20°C upon receipt to maintain its stability and purity[2][3].

ParameterSpecificationSource
Shipping Condition Dry Ice[2]
Storage Temperature -20°C[2][3]
Purity >99%[3]
Stability 1 Year at -20°C[3]
Handling and Preparation of Solutions

When handling the powdered form of this compound, it is crucial to work in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

Experimental Protocol: Preparation of Liposomes Containing this compound

This protocol provides a general methodology for the preparation of liposomes, a common application for phosphoinositides.

  • Lipid Film Hydration:

    • Co-dissolve this compound and other lipids (e.g., DOPC, DOPE) in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

    • Further dry the film under a high vacuum for at least one hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through a polycarbonate membrane of a specific pore size (e.g., 100 nm).

    • Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).

Disposal Plan

As this compound is not classified as a hazardous substance, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.

  • Solid Waste:

    • Dispose of empty vials and contaminated consumables (e.g., pipette tips, gloves) in the regular laboratory solid waste stream.

  • Liquid Waste:

    • Aqueous solutions containing this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • Organic solvent waste from the preparation of lipid films must be collected in a designated hazardous waste container for organic solvents and disposed of through the institution's environmental health and safety office.

Signaling Pathway and Experimental Workflow

Phosphoinositides like PI(3)P are crucial signaling molecules involved in various cellular processes, including membrane trafficking. The following diagram illustrates a simplified workflow for handling this compound, from receiving to its use in a typical cell-based assay.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_application Application cluster_disposal Disposal receiving Receive on Dry Ice storage Store at -20°C receiving->storage weighing Weigh Powder (in fume hood) storage->weighing dissolving Dissolve in Solvent weighing->dissolving liposome_prep Liposome Preparation dissolving->liposome_prep cell_assay Cell-Based Assay liposome_prep->cell_assay solid_waste Solid Waste cell_assay->solid_waste liquid_waste Liquid Waste cell_assay->liquid_waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.